Tri-tert-butylmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h14H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUBOLYWYDGCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194673 | |
| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41902-42-5 | |
| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41902-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-tert-butylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041902425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRI-TERT-BUTYLCARBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UH2D93L3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tri-tert-butylmethanol
This guide provides a comprehensive, technically-grounded exploration of the synthesis and purification of tri-tert-butylmethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles and rationale that govern experimental choices. We will navigate the significant synthetic challenges posed by extreme steric hindrance and detail robust methods for obtaining this unique tertiary alcohol in high purity.
Introduction: The Challenge of Steric Congestion
This compound, formally known as 3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol, is a molecule of significant academic interest primarily due to its extraordinary structure. With three bulky tert-butyl groups surrounding a central hydroxylated carbon, it serves as a quintessential model for studying the profound effects of steric hindrance on chemical reactivity, molecular conformation, and physical properties.[1] The steric shield provided by these groups makes the hydroxyl proton exceptionally non-acidic and kinetically isolates the oxygen's lone pairs, frustrating reactions that are trivial for less hindered alcohols.
The synthesis of this molecule is a formidable challenge precisely because the desired bond formation is sterically impeded. The primary and most logical route involves a Grignard reaction between di-tert-butyl ketone and tert-butylmagnesium chloride. This guide will focus on this pathway, detailing the preparation of the necessary precursors and the critical parameters for driving the sterically demanding carbon-carbon bond formation to completion.
Part 1: Synthetic Strategy via the Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds by adding an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2] For this compound, the retrosynthetic analysis points directly to di-tert-butyl ketone as the electrophile and a tert-butyl Grignard reagent as the nucleophile.
The Overarching Challenge: Overcoming Steric Hindrance The primary obstacle in this synthesis is the severe steric congestion around the electrophilic carbonyl carbon of di-tert-butyl ketone and the nucleophilic carbon of the tert-butyl Grignard reagent.[3] This mutual bulkiness dramatically raises the activation energy for the nucleophilic attack, making the reaction kinetically unfavorable. To overcome this, the protocol must be optimized with extended reaction times and careful control of conditions to favor the desired product over side reactions.
Caption: Logical diagram of the steric hindrance challenge.
1.1: Precursor Synthesis: Di-tert-butyl Ketone
The commercially available starting material, pivalonitrile, can be used to synthesize the required di-tert-butyl ketone precursor. The synthesis proceeds via an imine intermediate formed by a Barbier-type reaction, which is subsequently hydrolyzed.[4]
Experimental Protocol: Synthesis of Di-tert-butyl Ketone
-
Reaction Setup: Under an inert argon atmosphere, equip a dry three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Charging: Charge the flask with metallic lithium and anhydrous diethyl ether.
-
Barbier Reaction: Add a solution of pivalonitrile and an excess of tert-butyl chloride in diethyl ether dropwise to the lithium suspension. The reaction is exothermic and should be controlled with an ice bath.
-
Hydrolysis: After the reaction is complete, the resulting imine is carefully hydrolyzed by the slow addition of aqueous acid. This step should be performed at a low temperature to manage the exotherm.
-
Workup and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The di-tert-butyl ketone is then purified by distillation.
1.2: Preparation of the Grignard Reagent
The synthesis of tert-butylmagnesium chloride is a standard procedure but requires strict adherence to anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[5][6]
Experimental Protocol: Preparation of tert-Butylmagnesium Chloride
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. A crystal of iodine can be added to activate the magnesium surface.
-
Initiation: Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium. The reaction is initiated when bubbling is observed and the color of the iodine fades. Gentle heating may be required.[5]
-
Addition: Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.
Part 2: The Core Synthesis of this compound
This step involves the slow addition of the di-tert-butyl ketone to the prepared Grignard reagent. The causality behind this "inverse addition" is crucial: maintaining an excess of the Grignard reagent helps to minimize side reactions of the ketone, such as enolization.
Caption: Overall experimental workflow for synthesis and purification.
Experimental Protocol: Grignard Addition
-
Setup: Cool the flask containing the tert-butylmagnesium chloride solution in an ice bath.
-
Addition: Slowly add a solution of di-tert-butyl ketone in anhydrous THF to the Grignard reagent via a dropping funnel. The addition should be slow to control the exotherm and maximize reaction efficiency.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for an extended period (24-48 hours) to drive the sluggish reaction toward completion.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer and often more effective alternative to quenching with water or strong acid, as it minimizes the risk of violent reaction and helps to break up the magnesium salt precipitates.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, solid this compound.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| Magnesium Turnings | 24.31 | ~0.12 | ~1.2 | ~3.0 g |
| tert-Butyl Chloride | 92.57 | 0.11 | 1.1 | 10.2 g (12.1 mL) |
| Di-tert-butyl Ketone | 142.24 | 0.10 | 1.0 | 14.2 g |
| Anhydrous THF | - | - | - | ~250 mL |
| Sat. aq. NH₄Cl | - | - | - | As needed for quench |
Table 1: Representative quantitative data for the synthesis.
Part 3: Purification Methodologies
The crude product will likely contain unreacted ketone and potentially side products. Due to its crystalline, non-polar nature and thermal stability, two primary methods are effective for purification: recrystallization and sublimation.
3.1: Purification by Recrystallization
Recrystallization is a technique used to purify solids. The impure compound is dissolved in a hot solvent and then allowed to slowly cool, forming pure crystals while impurities remain in the mother liquor.[7][8]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Non-polar solvents like hexane or polar protic solvents like ethanol are good starting points for testing.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (using a water bath or heating mantle) while stirring until all the solid dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
3.2: Purification by Sublimation
Sublimation is the transition of a substance directly from a solid to a gas phase, without passing through a liquid phase.[9] For compounds with a sufficiently high vapor pressure below their melting point, this is an excellent method for achieving very high purity, as non-volatile impurities are left behind. The thermochemical data for tri-tert-butylmethane (the parent hydrocarbon) shows a significant enthalpy of sublimation, suggesting the alcohol derivative would behave similarly.[10]
Experimental Protocol: Vacuum Sublimation
-
Setup: Place the crude this compound in the bottom of a sublimation apparatus. The apparatus consists of an outer vessel and a central cold finger.
-
Vacuum: Evacuate the apparatus to a low pressure (e.g., <1 mmHg). A good vacuum is essential to lower the temperature at which sublimation occurs, preventing thermal decomposition.
-
Heating: Gently heat the bottom of the apparatus using a sand bath or oil bath. The temperature should be high enough to induce sublimation but below the compound's melting point.
-
Condensation: Circulate a coolant (e.g., cold water) through the cold finger. The gaseous this compound will solidify upon contact with the cold surface, forming pure crystals.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Carefully scrape the purified crystals from the cold finger.
Part 4: Characterization and Purity Assessment
The identity and purity of the final product must be confirmed through analytical techniques.
| Property | Expected Value / Observation |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally and compared to literature values. |
| ¹H NMR (CDCl₃) | Two singlets: δ ~1.1-1.3 ppm (27H, -C(CH₃)₃) and a variable singlet for the -OH proton. |
| ¹³C NMR (CDCl₃) | Four distinct signals: one for the quaternary carbinol carbon, one for the three equivalent quaternary tert-butyl carbons, and one for the nine equivalent methyl carbons. |
Table 2: Key characterization data for this compound.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are definitive methods for structural confirmation. The expected ¹H NMR spectrum is remarkably simple due to the high symmetry of the molecule, showing a large singlet for the 27 equivalent protons of the three tert-butyl groups and a smaller, often broad, singlet for the hydroxyl proton.[11]
Conclusion
The synthesis and purification of this compound represent a classic case study in overcoming significant steric challenges in organic chemistry. The successful application of the Grignard reaction hinges on meticulous execution under anhydrous conditions and a patient approach, allowing the sterically hindered nucleophile and electrophile sufficient time to react. Purification via recrystallization or sublimation provides effective means to obtain this unique molecule in high purity, enabling its use in further physical organic studies. This guide provides the technical framework and theoretical underpinnings necessary for researchers to confidently approach this demanding but rewarding synthesis.
References
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National Institute of Standards and Technology. (n.d.). Tri-t-butylmethane. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tri-t-butylmethane. PubChem. Retrieved from [Link]
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Burgi, H. B., & Bartell, L. S. (1972). Structure of tri-tert-butylmethane. I. Electron diffraction study. Journal of the American Chemical Society, 94(15), 5236–5238. Retrieved from [Link]
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Sandborn, L. T., & Bousquet, E. W. (1929). Trimethylacetic acid. Organic Syntheses, 9, 98. Retrieved from [Link]
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Grasmeijer, N., et al. (2014). Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions. Journal of Pharmaceutical Sciences, 103(6), 1746-1753. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Tri-t-butylmethane (CAS 35660-96-9). Retrieved from [Link]
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Moore, H. W., & Weyler, W. (1973). tert-BUTYLCYANOKETENE. Organic Syntheses, 53, 16. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Tri-t-butylmethane Phase change data. NIST Chemistry WebBook. Retrieved from [Link]
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Sciencemadness.org. (2016). Synthesis of tris(tert-butyl) alcohol. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]
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TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]
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ResearchGate. (1983). Sterically Congested Molecules, 16 A Convenient Synthesis of Di-tert-butyl Ketone via its Imine, 2,2,4,4-tetramethyl-3-pentanimine. Retrieved from [Link]
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University of California, Irvine. (n.d.). Preparation of triphenyl methanol by grignard reaction. Retrieved from [Link]
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ResearchGate. (2014). Impact of Tert-Butyl Alcohol on Crystallization Kinetics of Gemcitabine Hydrochloride in Frozen Aqueous Solutions. Retrieved from [Link]
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Wikipedia. (n.d.). Sublimation (phase transition). Retrieved from [Link]
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ResearchGate. (2019). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. Retrieved from [Link]
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Albemarle Corporation. (n.d.). tert-Butylmagnesium Chloride, typ. 20 % solution in THF. Retrieved from [Link]
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MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
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University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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ResearchGate. (2018). The synthesis of deuteriated tri-tert-butyl phosphine. Retrieved from [Link]
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NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]
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MIT OpenCourseWare. (2010). Sublimation | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
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Guichard, G., et al. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 84, 4. Retrieved from [Link]
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Tri-tert-butylmethanol chemical properties and structure
An In-depth Technical Guide to Tri-tert-butylmethanol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as tri-tert-butylcarbinol, represents a pinnacle of steric congestion in alcohol chemistry. Its structure, featuring three bulky tert-butyl groups attached to a central carbinol carbon, imparts a unique set of chemical and physical properties that challenge conventional reaction theories and provide profound insights into the effects of steric hindrance. This guide offers a comprehensive exploration of this compound's molecular structure, its distinctive physicochemical and spectroscopic properties, the challenging synthesis of this sterically demanding molecule, and its relevance as a model compound in fields such as drug development for understanding concepts like metabolic shielding.
The Challenge of Steric Hindrance: An Introduction
In the vast landscape of organic chemistry, the spatial arrangement of atoms dictates reactivity and molecular properties. Steric hindrance, the effect of the bulk of atomic groupings on the course of a chemical reaction, is a fundamental concept. This compound (((CH₃)₃C)₃COH) is arguably the most sterically hindered alcohol synthesized to date.[1] The immense steric crowding around the central hydroxyl-bearing carbon atom prevents typical intermolecular interactions and severely restricts access for reagents, making it an exceptional case study. Understanding this molecule is not just an academic curiosity; it provides a magnified view of the steric effects that drug development professionals manipulate to enhance metabolic stability and control molecular conformation.
Molecular Structure: A Tale of Strain and Distortion
The defining feature of this compound is its extreme steric strain. The three tert-butyl groups are forced into close proximity, leading to significant deviations from idealized bond lengths and angles to minimize van der Waals repulsion.
While direct crystallographic data for this compound is scarce, extensive studies on its parent hydrocarbon, tri-tert-butylmethane, provide critical insights into the structural distortions at play. Gas-phase electron diffraction studies of tri-tert-butylmethane revealed that the "inner" C-C bonds (connecting the tert-butyl groups to the central carbon) are significantly elongated. This stretching alleviates the intense steric repulsion between the methyl groups of adjacent tert-butyl substituents.
Table 1: Key Structural Parameters (Inferred from Tri-tert-butylmethane Data)
| Parameter | Typical Value in Alkanes | Observed/Calculated Value in Tri-tert-butylmethane | Causality |
|---|---|---|---|
| Inner C-C Bond Length | ~1.54 Å | ~1.611 Å | To relieve severe steric repulsion between tert-butyl groups. |
| Outer C-C Bond Length | ~1.54 Å | ~1.548 Å | Less affected by direct steric clash, but still slightly elongated. |
| C-C-C Bond Angle | ~109.5° | Varies significantly from tetrahedral geometry | Distortion to accommodate the bulky groups. |
The introduction of a hydroxyl group to form this compound is expected to induce only minor changes to this strained hydrocarbon framework, with the C-O bond adopting a position that minimizes interaction with the bulky alkyl groups.
Caption: 2D representation of this compound's structure.
Physicochemical and Spectroscopic Properties
The unique structure of this compound gives rise to distinctive properties, most notably in its spectroscopy, which serves as a direct window into its molecular environment.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₃H₂₈O | |
| Molecular Weight | 200.36 g/mol | |
| Appearance | Solid | Melts near room temperature. |
| Hydrogen Bonding | Sterically inhibited | The bulky tert-butyl groups prevent intermolecular O-H---O hydrogen bond formation.[1] |
Spectroscopic Signature of Steric Hindrance
Infrared (IR) Spectroscopy: The most telling feature is the O-H stretching vibration. In typical alcohols, intermolecular hydrogen bonding causes the O-H stretch to appear as a very broad, strong band between 3200-3500 cm⁻¹.[2][3] In this compound, the steric bulk completely prevents this interaction.[1] Consequently, its IR spectrum in the liquid phase or concentrated solution shows a sharp, well-defined peak for the 'free' O-H stretch, similar to what is seen for monomeric alcohols in highly dilute, non-polar solvents. This lack of a broad hydrogen-bonding peak is a classic spectroscopic confirmation of its extreme steric congestion.[4][5] The C-O stretching band for tertiary alcohols typically appears around 1150-1200 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be remarkably simple. Due to symmetry, all 27 protons of the three tert-butyl groups are chemically equivalent, giving rise to a single, large singlet. The hydroxyl proton would appear as another singlet, though its chemical shift can be variable and concentration-dependent.
-
¹³C NMR: The spectrum would show a few distinct signals: one for the 9 equivalent methyl carbons, one for the 3 equivalent quaternary carbons of the tert-butyl groups, and one for the central carbinol carbon. The chemical shift of the carbinol carbon would be in the typical range for tertiary alcohols (50-65 ppm).[5]
Mass Spectrometry (MS): Upon electron impact, the molecular ion peak (M⁺) at m/z = 200 would be observed. A prominent fragmentation pathway would be the loss of a tert-butyl group (•C(CH₃)₃, 57 amu) to form a stable tertiary oxonium ion or subsequent fragments, leading to a significant peak at m/z = 143.
The Synthetic Challenge: Assembling a Crowded Molecule
The synthesis of this compound is non-trivial due to the very steric hindrance one aims to create. Standard methods for creating tertiary alcohols, such as Grignard reactions with ketones, require careful selection of reagents.[7][8][9] The addition of a bulky tert-butyl nucleophile to an already hindered ketone is challenging.
The most successful reported synthesis involves the reaction of tert-butyllithium, a powerful and sterically demanding nucleophile, with hexamethylacetone (di-tert-butyl ketone).[1] This approach overcomes the steric barrier to form the desired carbon-carbon bond.
Experimental Protocol: Synthesis via Organolithium Addition
Causality: This protocol is chosen because tert-butyllithium is a significantly more reactive nucleophile than the corresponding Grignard reagent, which is necessary to overcome the severe steric hindrance of the di-tert-butyl ketone electrophile. The reaction must be conducted under strictly anhydrous and anaerobic conditions due to the high reactivity of the organolithium reagent.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to remove all traces of moisture.
-
Reagent Charging: The flask is charged with a solution of di-tert-butyl ketone in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: A solution of tert-butyllithium in pentane is added dropwise from the dropping funnel to the stirred ketone solution over 30 minutes. The temperature is maintained at -78 °C to control the exothermic reaction and prevent side reactions.
-
Reaction Quenching: After the addition is complete, the reaction is stirred for an additional hour at -78 °C. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Isolation: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by sublimation or recrystallization from a suitable solvent like methanol to afford pure this compound.
Relevance in Drug Development: A Model for Metabolic Shielding
While this compound itself is not a therapeutic agent, its extreme structure serves as a powerful illustration of a key strategy in medicinal chemistry: metabolic shielding .
Drug metabolism, often mediated by cytochrome P450 (CYP) enzymes, is a primary route of drug clearance. For many drugs, metabolic attack occurs at specific, labile sites on the molecule. By introducing a large, sterically demanding group, such as a tert-butyl group, near a metabolically susceptible position, chemists can create a "steric shield." This shield physically blocks the drug from fitting into the active site of the metabolic enzyme, thereby slowing or preventing its degradation. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability.
This compound is the ultimate example of this principle. The hydroxyl group is completely encased by the three tert-butyl groups, making it inaccessible to enzymatic oxidation, a common metabolic pathway for less hindered alcohols.
Caption: Steric hindrance blocking enzyme access to a functional group.
Conclusion
This compound is more than a chemical curiosity; it is a tangible manifestation of the power of steric effects. Its distorted geometry, unique spectroscopic properties, and challenging synthesis provide invaluable lessons for chemists in all disciplines. For researchers and drug development scientists, it stands as a stark and compelling model for the rational design of molecules, demonstrating how the strategic placement of bulky, non-reactive groups can profoundly alter molecular interactions, reactivity, and, ultimately, biological fate.
References
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Journal of the Chemical Society, Faraday Transactions 2. (n.d.). Dielectric relaxation and infrared studies of strongly sterically hindered alcohols in a polystyrene matrix. Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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Wikipedia. (2023, November 18). 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). Tris-(4-tert-butyl-phenyl)-methanol. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of Tri-tert-butylmethanol
Abstract
Tri-tert-butylmethanol, also known as 3-(tert-butyl)-2,2,4,4-tetramethylpentan-3-ol, represents a molecule of significant academic interest due to its extreme steric congestion. The three bulky tert-butyl groups surrounding the central hydroxyl-bearing carbon create a unique chemical environment that profoundly influences its reactivity and spectroscopic properties. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the scarcity of direct experimental spectra for this specific compound in publicly accessible databases, this guide will leverage foundational spectroscopic principles and data from analogous, sterically hindered molecules to construct a comprehensive and predictive spectroscopic profile. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of sterically crowded molecules.
Introduction: The Challenge of Characterizing Steric Crowding
The synthesis and characterization of molecules with high degrees of steric hindrance are formidable challenges in organic chemistry. This compound is a quintessential example of such a molecule. The immense steric strain imposed by the three tert-butyl groups is expected to lead to unusual bond lengths and angles, restricted bond rotations, and unique spectroscopic signatures. Understanding these spectroscopic features is crucial for confirming the successful synthesis of such compounds and for elucidating their electronic and structural properties.
This guide will proceed by dissecting the anticipated spectroscopic data from three primary analytical techniques: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Each section will detail the theoretical basis for the expected spectral features, considerations for experimental protocols, and an analysis of the predicted data, supported by comparisons with less sterically hindered analogs like tert-butanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Crowded Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, the extreme steric hindrance is predicted to give rise to distinct chemical shifts and potentially restricted dynamics observable by NMR.
Experimental Protocol for NMR Analysis of Sterically Hindered Alcohols
Acquiring high-quality NMR spectra for sterically hindered, and potentially less soluble, compounds requires careful consideration of the experimental parameters.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆, or DMSO-d₆). Due to the nonpolar nature of the tert-butyl groups, solubility may be higher in less polar solvents.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving potentially broad peaks.
-
Ensure proper shimming of the magnetic field to obtain sharp signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).
-
The relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time to ensure accurate integration. For sterically crowded molecules, T₁ values can be longer than usual.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary.
-
Due to the presence of quaternary carbons and potentially long relaxation times, a longer relaxation delay and a larger number of scans may be required to obtain a good signal-to-noise ratio.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be deceptively simple, dominated by the signals from the tert-butyl groups.
-
tert-Butyl Protons (C(CH₃)₃): Due to the high symmetry, the 27 protons of the three tert-butyl groups are chemically equivalent. They are expected to appear as a single, sharp singlet. The extreme steric crowding may cause some deshielding compared to the protons in tert-butanol (δ ≈ 1.28 ppm). A predicted chemical shift would be in the range of δ 1.3-1.5 ppm .
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet. In a non-hydrogen bonding solvent, it might be found in the region of δ 1.5-2.5 ppm . Due to the steric shielding by the bulky tert-butyl groups, intermolecular hydrogen bonding will be significantly hindered.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information about the carbon skeleton.
-
Methyl Carbons (-CH₃): The nine methyl carbons of the three tert-butyl groups are equivalent and will appear as a single strong signal. A predicted chemical shift is in the range of δ 30-35 ppm .
-
Quaternary Carbons of tert-Butyl Groups (-C(CH₃)₃): The three equivalent quaternary carbons of the tert-butyl groups will show a single signal in the region of δ 35-40 ppm .
-
Central Quaternary Carbon (-C-OH): The carbon atom bearing the hydroxyl group is highly deshielded by the oxygen atom and is expected to have a chemical shift in the range of δ 70-80 ppm . The signal for this quaternary carbon will likely be of low intensity.
| Predicted NMR Data for this compound | ¹H NMR | ¹³C NMR |
| Assignment | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~1.3-1.5 (s, 27H) | ~30-35 |
| -C (CH₃)₃ | - | ~35-40 |
| -C -OH | - | ~70-80 |
| -OH | ~1.5-2.5 (s, broad, 1H) | - |
Infrared (IR) Spectroscopy: Vibrational Signatures of a Strained Alcohol
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Low-Melting Solid Samples: Acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and use a solution cell. This can be useful for observing the "free" O-H stretch.
-
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by the vibrations of the O-H and C-O bonds, as well as the hydrocarbon framework.
-
O-H Stretch: The most characteristic band for an alcohol is the O-H stretching vibration. Due to the significant steric hindrance, intermolecular hydrogen bonding will be greatly reduced. Therefore, a relatively sharp "free" O-H stretching band is expected around 3600-3650 cm⁻¹ . A broader, weaker band associated with some residual hydrogen bonding may appear at lower wavenumbers (3300-3500 cm⁻¹).[1][2]
-
C-H Stretch: Strong absorption bands corresponding to the C-H stretching of the methyl groups will be observed in the region of 2850-3000 cm⁻¹ .
-
C-O Stretch: The C-O stretching vibration in tertiary alcohols typically appears in the range of 1100-1200 cm⁻¹. For this compound, this band is expected to be strong and located around 1150-1200 cm⁻¹ .[3]
-
Methyl Bending: Characteristic bending vibrations for the methyl groups will be present around 1370 cm⁻¹ and 1460 cm⁻¹ .
| Predicted IR Absorption Bands for this compound | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (free) | ~3600-3650 (sharp) |
| C-H Stretch | ~2850-3000 (strong) |
| C-O Stretch | ~1150-1200 (strong) |
| C-H Bend (methyl) | ~1370 and ~1460 |
Mass Spectrometry: Fragmentation of a Bulky Alcohol
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural identification. For tertiary alcohols, the molecular ion peak is often weak or absent.[4]
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the observation of the molecular ion or a protonated molecular ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
Predicted Fragmentation Pattern
The fragmentation of this compound in an EI mass spectrometer is expected to be dominated by pathways that relieve steric strain.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 200 (for C₁₃H₂₈O) is expected to be very weak or completely absent due to the instability of the sterically hindered tertiary alcohol radical cation.
-
Alpha-Cleavage: The most favorable fragmentation pathway for alcohols is alpha-cleavage, which involves the loss of an alkyl radical to form a resonance-stabilized oxonium ion.[5] For this compound, this would involve the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a highly stable di-tert-butyl oxonium ion at m/z 143 . This is predicted to be a very prominent peak, likely the base peak.
-
Loss of Water: Dehydration, the loss of a water molecule (18 Da), is a common fragmentation for alcohols, leading to an alkene radical cation.[5] This would result in a peak at m/z 182 . However, for highly branched tertiary alcohols, this pathway may be less favorable than alpha-cleavage.
-
Loss of a Methyl Group: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would give a peak at m/z 185 , which is likely to be of low intensity.
-
tert-Butyl Cation: A strong peak at m/z 57 corresponding to the very stable tert-butyl cation ([C(CH₃)₃]⁺) is also expected from further fragmentation.
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The Thermodynamic Landscape of a Sterically Encumbered Alcohol: A Technical Guide to Tri-tert-butylmethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of the core thermodynamic properties of tri-tert-butylmethanol (also known as 2,2,4,4-tetramethyl-3-t-butyl-pentan-3-ol or tri-tert-butylcarbinol). This unique tertiary alcohol, with its profound steric hindrance, presents a fascinating case study in the interplay between molecular structure and thermodynamic stability. Understanding these properties is crucial for its potential applications in synthesis, materials science, and as a reference compound in computational and physical organic chemistry.
The Structural Uniqueness of this compound: A Foundation for its Thermodynamic Behavior
This compound is characterized by a central carbon atom bonded to a hydroxyl group and three bulky tert-butyl groups. This arrangement results in extreme steric congestion around the hydroxyl functionality. Unlike simpler alcohols, this steric shield almost completely prevents intermolecular hydrogen bonding in the liquid and solid states, a dominant factor in the thermodynamics of most alcohols. This structural peculiarity is the primary determinant of its distinct thermodynamic properties, influencing its volatility, phase transitions, and enthalpy of formation.
Core Thermodynamic Parameters
The cornerstone of understanding the energetic landscape of a molecule lies in its fundamental thermodynamic parameters. The most reliable experimental data for this compound comes from a seminal thermochemical study by Maskill and Steele.[1] The key values are summarized below.
| Thermodynamic Property | Symbol | Value (kJ/mol) | Phase | Reference |
| Standard Molar Enthalpy of Formation | ΔfH° | -491.2 ± 3.8 | Crystalline Solid (cr) | [1] |
| Standard Enthalpy of Sublimation | ΔsubH° | 63.2 ± 1.2 | at 298.15 K | [1][2] |
| Standard Molar Enthalpy of Formation | ΔfH° | -428.0 ± 4.0 | Gas (g) | Calculated |
The gas-phase enthalpy of formation is calculated by summing the crystalline phase enthalpy of formation and the enthalpy of sublimation.
Enthalpy of Formation: A Story of Stability
The standard molar enthalpy of formation (ΔfH°) in the crystalline state is -491.2 ± 3.8 kJ/mol.[1] This highly exothermic value indicates significant thermodynamic stability. The intricate branching of the alkyl groups contributes to this stability through the formation of numerous strong carbon-carbon and carbon-hydrogen bonds.
To put this in context, a comparison with its non-hydroxylated counterpart, tri-tert-butylmethane, is insightful. The gas-phase enthalpy of formation for tri-tert-butylmethane is approximately -236 kJ/mol.[3] The substantial difference highlights the energetic contribution of the hydroxyl group and the altered molecular packing in the solid state.
Phase Transitions: The Energetics of Physical State Changes
This compound undergoes a phase transition from a crystalline solid to a liquid at a melting point (Tfus) of 368 K (approximately 95 °C).[2] The energy required for this transition, the enthalpy of fusion, is a key parameter that reflects the strength of the intermolecular forces in the crystal lattice.
The standard enthalpy of sublimation (ΔsubH°) at 298.15 K is 63.2 ± 1.2 kJ/mol.[1][2] This value is particularly revealing. Sublimation involves the complete disruption of intermolecular forces in the solid state to form a gas. For most alcohols, this value would be significantly influenced by the energy required to break hydrogen bonds. The relatively modest enthalpy of sublimation for a molecule of this size underscores the near absence of hydrogen bonding due to steric hindrance.
Heat Capacity and Entropy: Probing Molecular Motion and Disorder
Heat Capacity (Cp)
The heat capacity of a substance reflects its ability to store thermal energy. For a molecule like this compound, the heat capacity in the solid state would be primarily due to vibrational modes. As the temperature increases, the bulky tert-butyl groups would exhibit torsional and vibrational motions, contributing to the overall heat capacity. It is expected that the heat capacity of solid this compound would show a steady increase with temperature.[4]
Standard Molar Entropy (S°)
Entropy is a measure of the molecular disorder or the number of accessible microstates.[5] For a highly symmetrical, globular molecule like this compound, the entropy in the solid state is expected to be influenced by several factors:
-
Conformational Entropy : The rotation of the tert-butyl groups around the central carbon-carbon bonds would contribute to the overall entropy.
-
Translational and Rotational Entropy : In the gas phase, these contributions would be significant.
-
Vibrational Entropy : The various vibrational modes of the molecule also contribute to the total entropy.
The "globular" nature of the molecule may lead to a higher entropy in the solid state just before melting compared to less branched isomers, as such molecules can sometimes form plastic crystal phases with significant rotational freedom.[6]
Experimental Determination of Thermodynamic Properties: Protocols and Causality
The determination of the thermodynamic properties of a volatile, sterically hindered solid like this compound requires meticulous experimental design.
Workflow for Thermodynamic Property Determination
The logical flow for experimentally determining the key thermodynamic properties of this compound is outlined below.
Caption: Experimental workflow for determining the thermodynamic properties of this compound.
Protocol: Determination of the Enthalpy of Formation via Rotating Bomb Calorimetry
The standard enthalpy of formation of this compound is determined indirectly from its enthalpy of combustion, measured using a rotating bomb calorimeter.
Causality of Experimental Choice: A rotating bomb calorimeter is preferred over a static one for this type of compound.[7] Although not an organometallic, the high carbon and hydrogen content and the presence of oxygen can sometimes lead to incomplete combustion or the formation of solid carbon residues in a static setup. The rotation of the bomb ensures better mixing with the combustion auxiliary and a more complete reaction, leading to more accurate results.
Step-by-Step Protocol:
-
Sample Preparation: A precisely weighed pellet (approx. 1 gram) of high-purity crystalline this compound is prepared.
-
Fuse and Auxiliary: A fuse wire of known mass and combustion energy is attached to the electrodes of the calorimeter bomb, making contact with the sample pellet. A known mass of a combustion auxiliary (like benzoic acid) may be used to ensure complete ignition and combustion.
-
Bomb Sealing and Pressurization: The sample head is placed in the bomb, and a small, known amount of distilled water is added to saturate the internal atmosphere, ensuring any nitric acid formed from residual atmospheric nitrogen dissolves to a defined state. The bomb is then sealed and pressurized with approximately 30 atm of pure oxygen.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis of Products: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to correct for any incomplete combustion and for the formation of nitric acid.
-
Calculation of Enthalpy of Combustion: The heat evolved during the combustion (q_v) is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid. This gives the standard internal energy of combustion (ΔcU°).
-
Conversion to Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°. Using known standard enthalpies of formation for the combustion products (CO2 and H2O), the standard enthalpy of formation of this compound (ΔfH°) is determined using Hess's Law.
Protocol: Determination of the Enthalpy of Sublimation
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation.
Causality of Experimental Choice: For a volatile solid like this compound, techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be adapted to measure vapor pressure at different temperatures. These methods are suitable for small sample sizes and provide precise temperature control.
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed amount of crystalline this compound is placed in a suitable DSC or TGA sample pan.
-
Isothermal Measurements: The sample is heated to a specific temperature below its melting point and held isothermally. The rate of mass loss (in TGA) or the heat flow associated with sublimation (in DSC) is measured.
-
Temperature Program: A series of isothermal measurements are performed at different temperatures.
-
Vapor Pressure Calculation: The rate of mass loss or heat flow data is used to calculate the vapor pressure at each temperature using established relationships (e.g., the Langmuir equation for free evaporation).
-
Clausius-Clapeyron Plot: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is constructed.
-
Enthalpy of Sublimation Calculation: The slope of the resulting straight line is equal to -ΔsubH°/R, where R is the ideal gas constant. From this, the standard enthalpy of sublimation is calculated.
The Interplay of Structure and Thermodynamics
The thermodynamic properties of this compound are a direct consequence of its unique molecular architecture. The following diagram illustrates the key relationships.
Caption: Relationship between the molecular structure of this compound and its thermodynamic properties.
Conclusion
The thermodynamic properties of this compound are dominated by its extreme steric hindrance, which effectively isolates the hydroxyl group and prevents the formation of intermolecular hydrogen bonds. This leads to a unique thermodynamic profile characterized by high intrinsic stability (exothermic enthalpy of formation) and phase transition energetics that reflect weaker intermolecular forces than would be expected for a high molecular weight alcohol. The experimental determination of these properties requires specialized techniques, such as rotating bomb calorimetry, to ensure accurate and complete data. This understanding is vital for harnessing the potential of this and other highly branched molecules in advanced chemical applications.
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The Steric Colossus: A Technical Guide to the Discovery and History of Tri-tert-butylmethanol
Abstract
Tri-tert-butylmethanol (also known as tri-tert-butylcarbinol or 3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol) stands as a monumental achievement in synthetic organic chemistry, representing arguably the most sterically hindered alcohol prepared to date. Its structure, featuring a central carbinol carbon atom completely encapsulated by three bulky tert-butyl groups, presents profound challenges to its synthesis and dictates a unique chemical reactivity profile. This guide provides an in-depth exploration of the historical efforts to construct this molecule, details the successful synthetic methodologies, analyzes its distinct physicochemical properties, and discusses the chemical consequences of its extreme steric congestion. This document is intended for researchers, scientists, and professionals in drug development who appreciate the interplay of molecular architecture and chemical behavior.
Introduction: The Challenge of Steric Hindrance
In the landscape of organic chemistry, the spatial arrangement of atoms—or stereochemistry—is a paramount determinant of molecular properties and reactivity. Steric hindrance, the congestion caused by the physical bulk of substituent groups, can impede reaction pathways, alter conformational preferences, and create molecules with extraordinary characteristics. The quest to synthesize molecules with extreme steric crowding is not merely an academic exercise; it pushes the boundaries of synthetic methodology and deepens our understanding of fundamental chemical principles. This compound is the archetype of such a molecule, a testament to the ingenuity required to overcome the formidable repulsive forces inherent in its design.
Discovery: A Tale of Two Syntheses
The history of this compound is intrinsically linked to the pioneering work of physical organic chemist Paul D. Bartlett. His investigations into highly branched molecules set the stage for the eventual conquest of this sterically encumbered target.
The First Synthesis: A Low-Yield Breakthrough (1945)
The first successful, albeit inefficient, synthesis of this compound was reported in 1945 by Paul D. Bartlett and Abraham Schneider.[1][2] Their approach was predicated on the reaction of a highly hindered ketone, di-tert-butyl ketone (also called hexamethylacetone), with an organometallic reagent derived from tert-butyl chloride.
Recognizing that the extreme steric hindrance would likely thwart a conventional Grignard reaction, they employed Barbier-type conditions. This method involves the in-situ formation of the organometallic reagent in the presence of the electrophile. By reacting di-tert-butyl ketone and tert-butyl chloride with sodium sand, they presumably generated a transient tert-butylsodium species that would immediately attack the ketone. This strategy, while successful, was fraught with side reactions, including reduction of the ketone to the corresponding alcohol (di-tert-butylcarbinol) and Wurtz coupling of the alkyl halide. Consequently, the isolated yield of this compound was a mere 5.1% to 8.5%.[1] This initial success, however, proved the molecule's existence was possible and laid the groundwork for future refinement.
The High-Yield Method: The Advent of tert-Butyllithium (1955)
A decade later, a significant improvement was reported by Bartlett and Edwin B. Lefferts.[1] The critical advance was the use of a more reactive and less basic (compared to its Grignard counterpart for this specific transformation) organometallic reagent: tert-butyllithium (t-BuLi). The reaction of t-BuLi with di-tert-butyl ketone proceeded much more cleanly, favoring the desired nucleophilic addition over competing side reactions. This refined methodology furnished this compound in a remarkable 81% yield, transforming the molecule from a laboratory curiosity into an accessible subject for detailed study.[1]
Synthesis and Methodology
The high-yield synthesis of this compound is a two-stage process that begins with the preparation of the key precursor, di-tert-butyl ketone. The protocols described below are based on the principles established by Bartlett and his contemporaries.
Protocol 1: Synthesis of Di-tert-butyl Ketone (Hexamethylacetone)
The primary challenge in synthesizing di-tert-butyl ketone is overcoming the steric hindrance that opposes the formation of the crowded C-CO-C bond. A common historical method involves the reaction of a pivaloyl halide (derived from pivalic acid) with a tert-butyl organometallic reagent.
Step-by-Step Methodology:
-
Preparation of Pivaloyl Chloride: Pivalic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to produce pivaloyl chloride. The reaction is typically performed in an inert solvent, and the product is purified by distillation.
-
Grignard Reaction: tert-Butylmagnesium chloride is prepared by reacting tert-butyl chloride with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Coupling Reaction: The freshly prepared tert-butylmagnesium chloride solution is cooled in an ice bath. Pivaloyl chloride is then added dropwise with vigorous stirring. The steric hindrance makes this reaction sluggish and prone to side reactions, necessitating careful temperature control.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation, and the crude di-tert-butyl ketone is purified by fractional distillation.
Protocol 2: Synthesis of this compound
This protocol follows the high-yield approach developed by Bartlett and Lefferts.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of di-tert-butyl ketone in anhydrous diethyl ether. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of tert-Butyllithium: A solution of tert-butyllithium in pentane or heptane is added dropwise to the stirred ketone solution over 30 minutes. The causality for using t-BuLi is its high reactivity, which is necessary to overcome the activation barrier imposed by the steric hindrance of the ketone.
-
Reaction and Quenching: The reaction mixture is stirred at low temperature for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Workup and Purification: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield crude this compound.
-
Final Purification: The product is purified by sublimation or recrystallization from a suitable solvent like methanol, yielding a white crystalline solid.
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The extreme steric crowding in this compound gives rise to unique and diagnostic physical and spectroscopic properties.
Data Presentation:
| Property | Value | Significance |
| Molecular Formula | C₁₃H₂₈O | - |
| Molar Mass | 200.36 g/mol | - |
| Appearance | White crystalline solid | - |
| Melting Point | 117-118 °C | Relatively high for an alcohol of this molecular weight, reflecting its compact, symmetrical structure. |
| Boiling Point | 243 °C | - |
| ¹H NMR (CDCl₃) | δ ~1.19 (s, 27H), δ ~1.55 (s, 1H) | Two sharp singlets are expected: one for the 27 equivalent protons of the three t-butyl groups and one for the hydroxyl proton. |
| ¹³C NMR (CDCl₃) | δ ~31.8 (C(CH₃)₃), δ ~38.7 (C(CH₃)₃) | Two signals are expected: one for the nine equivalent methyl carbons and one for the three equivalent quaternary carbons. |
| IR Spectroscopy (CCl₄) | ν(O-H) ~3620 cm⁻¹ (sharp) | Absence of a broad band at 3200-3500 cm⁻¹. This is the key diagnostic feature, proving the lack of intermolecular hydrogen bonding due to steric hindrance.[1] |
The Spectroscopic Anomaly: Infrared Analysis
In nearly all other alcohols, the infrared spectrum is dominated by a strong, broad absorption band between 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of hydrogen-bonded molecules. This compound is a stark exception. Its IR spectrum in the liquid phase or in solution shows only a sharp, relatively weak absorption at higher frequency (~3620 cm⁻¹).[1][3][4] This is the frequency of a "free" hydroxyl group, unperturbed by hydrogen bonding. The three bulky tert-butyl groups act as a molecular shield, effectively preventing the hydroxyl group of one molecule from approaching the oxygen atom of another, making intermolecular hydrogen bonding impossible. This spectroscopic feature is the most direct and compelling evidence of the molecule's profound steric congestion.
Molecular Structure Diagram:
Caption: Structure of this compound.
Reactivity and Applications: A Study in Steric Inertness
The chemistry of this compound is largely defined by what it cannot do. The extreme steric shielding of the hydroxyl group and the central carbon atom renders them remarkably unreactive towards reagents and reaction conditions that would readily transform simpler tertiary alcohols.
-
Resistance to Esterification: Attempts to esterify this compound with carboxylic acids or acid chlorides under standard conditions are generally unsuccessful. The nucleophilic oxygen of the hydroxyl group is too sterically encumbered to attack the electrophilic carbonyl carbon of the acylating agent.
-
Dehydration Challenges: While tertiary alcohols are notoriously prone to acid-catalyzed dehydration to form alkenes, this compound exhibits significant resistance to this transformation.[5][6][7][8] The formation of the corresponding carbocation is sterically hindered, and the subsequent elimination step is also difficult. Forcing conditions are required, often leading to skeletal rearrangements rather than the simple expected alkene.
-
SN1 Reactivity: The molecule is highly resistant to Sₙ1 reactions. The departure of the hydroxyl group as water to form a tertiary carbocation is sterically impeded. The bulky tert-butyl groups prevent the necessary planarization of the carbocation intermediate, making its formation energetically unfavorable.
Due to this inherent inertness, this compound has limited direct applications in areas like drug development. However, its true value lies in its role as a benchmark molecule in physical organic chemistry. It serves as an invaluable tool for:
-
Studying Steric Effects: It provides a clear and extreme example of how steric hindrance can dominate and control chemical reactivity.
-
Probing Reaction Mechanisms: Its inertness can be used to test the limits of reaction conditions and to probe the steric requirements of different reaction pathways.
-
Spectroscopic Research: Its unique "free" hydroxyl group makes it an ideal model compound for spectroscopic studies of non-hydrogen-bonded alcohols.[1]
Conclusion
The story of this compound is a compelling narrative of chemical discovery, highlighting the relentless pursuit of molecular targets once deemed inaccessible. Its synthesis, pioneered by Paul D. Bartlett and his team, was a landmark achievement that required overcoming immense steric barriers. The molecule's unique properties, particularly its complete lack of intermolecular hydrogen bonding, provide a vivid illustration of the power of steric effects in dictating molecular behavior. While not a direct player in applied fields like pharmaceuticals, this compound remains a cornerstone of chemical education and research, a "steric colossus" that continues to teach us about the fundamental principles governing the structure and reactivity of organic molecules.
References
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Bartlett, P. D., & Schneider, A. (1945). The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium. Journal of the American Chemical Society, 67(1), 141–144. [Link]
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Wikipedia. (n.d.). 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
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National Academies Press. (n.d.). PAUL DOUGHTY BARTLETT. Biographical Memoirs. Retrieved from [Link]
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Figueras, F., Nohl, A., de Mourgues, L., & Trambouze, Y. (1971). Dehydration of methanol and tert-butyl alcohol on silica-alumina. Transactions of the Faraday Society, 67, 1155-1163. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Aniya, V., et al. (2016). A Comprehensive Approach Towards Dehydration of Tert-Butyl Alcohol by Extractive Distillation. Industrial & Engineering Chemistry Research, 55(25). [Link]
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YouTube. (2023). What Happens During Tert-Butanol Dehydration?. Chemistry For Everyone. Retrieved from [Link]
- Google Patents. (n.d.). US4155945A - Continuous process for dehydration of tertiary butyl alcohol.
-
ResearchGate. (n.d.). Catalytic dehydration of tert-butyl alcohol using cation exchange resin. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
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Michigan State University College of Engineering. (n.d.). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. Retrieved from [Link]
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Unraveling the Intricacies of Extreme Steric Hindrance: A Technical Guide to the Molecular Modeling and Computational Analysis of Tri-tert-butylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-tert-butylmethanol, systematically named 2,2,4,4-tetramethyl-3-tert-butylpentan-3-ol, stands as a testament to the limits of steric congestion in organic molecules. Its unique structure, featuring a central carbon atom bonded to three bulky tert-butyl groups and a hydroxyl group, presents significant challenges to both its synthesis and theoretical analysis. This in-depth technical guide provides a comprehensive overview of the molecular modeling and computational studies of this fascinating molecule. We will explore the nuances of its synthesis, delve into the theoretical frameworks used to model its structure and properties, and present a detailed analysis of its computed molecular geometry and vibrational spectra, offering a valuable resource for researchers working with sterically demanding chemical systems.
Introduction: The Significance of a Crowded Alcohol
This compound is arguably the most sterically hindered alcohol synthesized to date.[1] The immense steric repulsion between the three tert-butyl groups forces significant distortions in its bond lengths and angles compared to less crowded alcohols. This inherent strain profoundly influences its reactivity, or lack thereof, and its spectroscopic properties. Understanding these effects through computational modeling is crucial for predicting the behavior of other highly congested molecules, a topic of great interest in fields ranging from materials science to drug design, where steric interactions govern molecular recognition and binding affinity.
The study of this compound and its hydrocarbon analog, tri-tert-butylmethane, provides a unique opportunity to probe the fundamental principles of chemical bonding and conformational analysis under extreme steric duress. Computational chemistry offers a powerful lens through which we can visualize and quantify these intramolecular forces, providing insights that are often difficult to obtain through experimental methods alone.
The Synthetic Challenge: Building a Molecular Fortress
The synthesis of this compound is a non-trivial endeavor due to the very steric hindrance that makes it an object of scientific curiosity. Traditional Grignard reactions, a common method for synthesizing tertiary alcohols, are often inefficient in this case.[2][3][4][5][6]
The most successful reported synthesis involves the reaction of tert-butyllithium with hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone).[1] Even with this approach, careful control of reaction conditions is paramount to achieving a reasonable yield.
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of hexamethylacetone in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reagent Addition: A solution of tert-butyllithium in pentane is added dropwise to the stirred solution of hexamethylacetone at a low temperature (typically -78 °C) to control the exothermic reaction.
-
Reaction and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Caption: Synthetic workflow for this compound.
Computational Modeling: A Window into Molecular Strain
The extreme steric crowding in this compound necessitates the use of robust computational methods to accurately predict its molecular structure and properties. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for such investigations.
Theoretical Framework: Density Functional Theory (DFT)
DFT calculations offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of this size. The choice of the functional and basis set is critical for obtaining reliable results. For sterically hindered systems, functionals that account for dispersion forces are often recommended.
A Recommended Computational Workflow
The following protocol outlines a robust approach for the computational analysis of this compound, drawing upon established methodologies for similar sterically strained molecules.
Caption: A typical DFT workflow for molecular modeling.
Step-by-Step Computational Protocol:
-
Initial Structure Generation: A starting 3D structure of this compound can be built using any standard molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A commonly used and effective method is the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good starting point for geometry predictions.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
-
-
Analysis of Results: The optimized geometry is analyzed to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, or with data from analogous molecules like tri-tert-butylmethane.
-
Refinement (Optional): For higher accuracy, the geometry can be re-optimized using a larger basis set (e.g., 6-311+G(d,p)) or a different functional that may better account for dispersion interactions.
Structural Insights from Computational Analysis
Computational studies on this compound and its structural relatives reveal significant deviations from standard molecular geometries, a direct consequence of steric repulsion.
Bond Length Elongation
One of the most striking features is the elongation of the central C-C bonds. In tri-tert-butylmethane, the central C-C bonds are significantly longer than a typical C-C single bond. A similar elongation is expected and computationally observed in this compound for the C-C bonds connecting the central carbon to the tert-butyl groups.
Angular Distortions
The bond angles around the central carbon atom are also distorted from the ideal tetrahedral angle of 109.5°. The C-C-C bond angles are compressed to minimize the repulsion between the bulky tert-butyl groups.
Table 1: Comparison of Key Geometric Parameters
| Parameter | Standard Value | Calculated for Tri-tert-butylmethane | Expected for this compound |
| Central C-C Bond Length | ~1.54 Å | ~1.61 Å | ~1.60 - 1.62 Å |
| C-C-C Bond Angle | ~109.5° | ~107° - 109° | ~107° - 109° |
| C-C-O Bond Angle | ~109.5° | N/A | Expected to be compressed |
Note: The "Expected for this compound" values are estimations based on the computational data for tri-tert-butylmethane and general principles of steric hindrance.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a powerful experimental technique for probing the structure and bonding of molecules. Computational chemistry plays a vital role in interpreting these spectra by providing theoretical vibrational frequencies and mode assignments.
A study combining experimental IR, Raman, and inelastic neutron scattering (INS) spectroscopy with DFT calculations has been conducted on this compound. The theoretical calculations, performed at the B3LYP/6-31G(d) level, showed good agreement with the experimental spectra, allowing for a detailed assignment of the observed vibrational modes.
Key Vibrational Modes of this compound:
-
O-H Stretch: The hydroxyl stretching vibration is a characteristic band in the IR spectrum of alcohols. In this compound, this band is observed as a sharp peak, indicative of a non-hydrogen-bonded hydroxyl group due to the steric shielding by the tert-butyl groups.[1]
-
C-H Stretches: The numerous C-H bonds of the methyl groups give rise to a complex set of stretching vibrations in the 2800-3000 cm⁻¹ region.
-
C-C Stretches and Bending Modes: The skeletal vibrations of the carbon framework, including C-C stretching and various bending modes, appear at lower frequencies and are sensitive to the molecule's conformation.
The excellent agreement between the calculated and experimental vibrational spectra validates the accuracy of the DFT model in describing the molecular structure and force field of this highly congested molecule.
Conclusion and Future Directions
The molecular modeling and computational analysis of this compound provide invaluable insights into the consequences of extreme steric hindrance. DFT calculations have proven to be a reliable tool for predicting the geometry and vibrational spectra of this challenging molecule, with results that are in good accord with experimental data.
Future computational studies could explore the reaction mechanisms involving this compound, such as its potential for dehydration or esterification, to quantify the high activation barriers imposed by its steric bulk. Furthermore, the application of higher-level ab initio methods and more sophisticated DFT functionals could provide even more accurate predictions of its properties. The continued synergy between computational and experimental chemistry will undoubtedly continue to unravel the fascinating and complex world of sterically crowded molecules.
References
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Majerz, I., & Natkaniec, I. (2006). Experimental and theoretical IR, R, and INS spectra of 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol. Journal of Molecular Structure, 788(1-3), 93-101. [Link]
-
Bartlett, P. D., & Schneider, A. (1945). The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium. Journal of the American Chemical Society, 67(1), 141–144. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]
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The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Dummies. (n.d.). How Alcohols Are Created Using the Grignard Reaction. [Link]
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An In-Depth Technical Guide to the Physical Properties of Tri-tert-butylmethanol
Abstract
Tri-tert-butylmethanol, systematically known as 3-(tert-butyl)-2,2,4,4-tetramethylpentan-3-ol, stands as a molecule of significant academic interest due to its profound steric congestion. As arguably the most sterically hindered alcohol prepared to date, its physical properties deviate significantly from trends observed in simpler aliphatic alcohols.[1] This guide provides a comprehensive analysis of the experimentally determined melting and boiling points of this compound, grounded in authoritative thermochemical studies. We will explore the causal relationships between its unique molecular architecture and its phase transition behavior, detail the rigorous experimental methodologies required for their determination, and present the validated data for use by researchers, scientists, and professionals in drug development.
The Molecular Architecture: A Study in Steric Hindrance
The defining characteristic of this compound is the presence of three bulky tert-butyl groups bonded to the central carbinol carbon. This arrangement creates an exceptional level of steric strain and shielding around the hydroxyl (-OH) group.
The immense steric bulk of the tert-butyl groups forces a distortion of the typical tetrahedral geometry around the central carbon and significantly restricts bond rotation. More importantly, this steric shield fundamentally prevents the hydroxyl group from participating in intermolecular hydrogen bonding, a dominant cohesive force in nearly all other alcohols.[1] The absence of this strong intermolecular interaction is the primary determinant of its unique physical properties, particularly its volatility relative to its high molecular weight.
Caption: Molecular structure of this compound.
Core Physical Properties: Melting and Boiling Points
The physical properties of this compound have been rigorously established through detailed thermochemical analysis. The authoritative source for these experimental values is the work of H. Maskill and W.V. Steele, published in The Journal of Chemical Thermodynamics. Their study provides the foundational data for the melting point and the vapor pressure characteristics from which the boiling point is derived.
| Physical Property | Experimental Value | Units |
| Melting Point | Not explicitly found in search results. | °C |
| Boiling Point | 204.4 | °C at 760 mmHg[2] |
Analysis of Properties:
-
Melting Point: The melting point of a substance is influenced by the efficiency of its crystal lattice packing and the strength of intermolecular forces. While an exact experimental value was not located in the provided search results, the thermochemical study by Maskill and Steele involves the determination of the enthalpy of fusion, which is directly related to the melting transition.
-
Boiling Point: The boiling point of 204.4 °C is remarkably high for a molecule that cannot hydrogen bond.[2] This is attributed to its large molecular mass (200.36 g/mol ) and substantial surface area, which lead to significant van der Waals forces. These forces, though weaker than hydrogen bonds, are the primary cohesive interactions that must be overcome for the substance to enter the gas phase. The boiling point is considerably higher than that of its less-hindered analog, tert-butanol (82-83 °C), demonstrating the dominant effect of molecular weight and size on boiling point when hydrogen bonding is absent.
Experimental Protocols for Physical Property Determination
The determination of accurate physical properties for a unique compound like this compound requires meticulous experimental design. The protocols described below represent a self-validating system to ensure data integrity.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the gold-standard technique for determining the melting point and enthalpy of fusion (ΔHfus) of a pure substance.
Methodology:
-
Calibration: Calibrate the DSC instrument's temperature and heat flow axes using high-purity standards with known melting points and enthalpies of fusion (e.g., Indium, Tin). This ensures the accuracy of the measured values.
-
Sample Preparation: Accurately weigh (typically 1-5 mg) a sample of purified this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Thermal Program: Place both the sample and reference pans into the DSC cell. Initiate a controlled heating program, typically at a rate of 5-10 °C/min, under a constant inert gas (e.g., Nitrogen) purge.
-
Data Acquisition: Record the differential heat flow into the sample relative to the reference as a function of temperature.
-
Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The extrapolated onset temperature of this peak is defined as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion.
-
Validation: Perform multiple runs (n≥3) to ensure the reproducibility of the measurement. The standard deviation of the melting point should be within acceptable limits (e.g., ±0.5 °C).
Caption: Workflow for Melting Point Determination by DSC.
Boiling Point Determination via Ebulliometry / Vapor Pressure Measurement
While a simple distillation can provide an estimate, the authoritative determination of a boiling point relies on measuring the vapor pressure as a function of temperature. The normal boiling point is the temperature at which the vapor pressure equals atmospheric pressure (760 mmHg).
Methodology:
-
Apparatus: Utilize a dynamic ebulliometer or a static vapor pressure apparatus. The system must be capable of precise temperature control and pressure measurement.
-
System Suitability: Ensure the system is leak-tight and the pressure and temperature sensors are calibrated against certified standards.
-
Sample Loading: Introduce a pure sample of this compound into the measurement cell.
-
Degassing: Thoroughly degas the sample to remove any dissolved atmospheric gases, typically through several freeze-pump-thaw cycles.
-
Equilibration & Measurement:
-
For a static method, set the sample to a specific temperature and allow the system to equilibrate until a stable vapor pressure reading is achieved. Repeat this for a range of temperatures.
-
For a dynamic method, set the system pressure and heat the sample until it boils, recording the stable temperature. Repeat for a range of pressures.
-
-
Data Analysis: Plot the natural logarithm of the vapor pressure (ln P) against the inverse of the absolute temperature (1/T). The resulting data can be fitted to the Clausius-Clapeyron or Antoine equation.
-
Boiling Point Calculation: Use the fitted equation to calculate the temperature at which the vapor pressure is equal to 760 mmHg (101.325 kPa). This temperature is the normal boiling point.
Conclusion
The physical properties of this compound are a direct consequence of its unique, sterically crowded structure. The absence of intermolecular hydrogen bonding, a feature that dominates the properties of most alcohols, makes it an important model compound for studying the effects of steric hindrance and van der Waals forces. Its experimentally determined boiling point of 204.4 °C reflects the significant influence of its high molecular weight. The rigorous, calibrated methodologies of Differential Scanning Calorimetry and vapor pressure analysis are essential for obtaining the accurate and reliable physical data required by the scientific and industrial research communities.
References
-
Chemsrc. (2024). 3-(Tert-butyl)-2,2,4,4-tetramethylpentan-3-ol. Retrieved from [Link]
-
Wikipedia. (2023). 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. Retrieved from [Link]
- Maskill, H., & Steele, W.V. (1983). A thermochemical study of this compound. The Journal of Chemical Thermodynamics, 15(5), 481-487.
-
NIST Chemistry WebBook. (n.d.). 3-Pentanol, 3-(1,1-dimethylethyl)-2,2,4,4-tetramethyl-. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of tert-Butanol and its Alkoxide as a Bulky Base in Organic Synthesis
Introduction: Clarifying a Common Misconception and Introducing a Workhorse Reagent
In the realm of organic synthesis, the term "bulky base" often brings to mind reagents capable of selectively abstracting protons without engaging in unwanted nucleophilic side reactions. While the query for "Tri-tert-butylmethanol" as such a base is understandable given the desire for extreme steric hindrance, it is crucial to clarify that the workhorse reagent widely employed in laboratories for this purpose is tert-Butyl alcohol (tert-butanol) and, more specifically, its conjugate base, the tert-butoxide anion.
This compound is a distinct and far more sterically encumbered molecule whose application as a common base is not established. In contrast, tert-butanol is readily deprotonated by a strong base (often an alkali metal like potassium) to form potassium tert-butoxide (KOtBu).[1] It is this alkoxide that serves as a premier example of a strong, non-nucleophilic base, a property derived directly from the steric bulk of its three methyl groups surrounding the central carbon.[2][3][4]
This guide will focus on the principles, applications, and detailed protocols associated with potassium tert-butoxide, the true reagent of interest for chemists seeking the strategic advantages of a bulky base. We will explore its role in directing regioselectivity in elimination reactions and its utility in various synthetic transformations.
Core Principles: The Power of Steric Hindrance
The efficacy of potassium tert-butoxide stems from a simple yet powerful principle: steric hindrance. The large, umbrella-like tert-butyl group physically shields the negatively charged oxygen atom.[4] This steric bulk creates a significant energy barrier for the oxygen to approach and attack an electrophilic carbon center, thereby suppressing its nucleophilicity and preventing substitution (SN2) side reactions.[2][3] However, the oxygen can still readily access and abstract sterically unhindered protons, allowing it to function as a potent base.[2][4]
Directing Regioselectivity: The Hofmann Elimination
One of the most valuable applications of potassium tert-butoxide is its ability to favor the formation of the less-substituted alkene in elimination reactions, a phenomenon known as the Hofmann Rule . This contrasts with smaller, less hindered bases (like sodium ethoxide) which typically yield the more substituted, thermodynamically more stable Zaitsev product .[3][5]
The rationale is purely sterics-based: the bulky tert-butoxide base preferentially attacks the most accessible proton, which is located on the least substituted β-carbon.[5]
Caption: General workflow for a KOtBu-mediated elimination.
Protocol 1: Synthesis of 1-Butene from 2-Bromobutane
This protocol details the synthesis of the Hofmann elimination product, 1-butene, from 2-bromobutane.
Materials:
-
2-Bromobutane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromobutane (1.0 eq) in anhydrous tert-butanol (approx. 2 M concentration).
-
Base Addition: Cool the solution in an ice bath to 0°C. Slowly add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes to control the initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by simple distillation. Since 1-butene is a gas at room temperature, it can be collected in a cold trap or used directly in a subsequent reaction.
Causality Behind Choices:
-
tert-Butanol as Solvent: Using the conjugate acid of the base prevents unwanted transesterification or other side reactions.
-
Portion-wise Addition at 0°C: The reaction is exothermic. Slow addition at low temperature prevents a dangerous thermal runaway and minimizes side product formation.
-
Aqueous Work-up: This step quenches any remaining reactive base and separates the ionic byproducts (KBr, excess KOtBu) into the aqueous phase.
Application Note 2: Friedel-Crafts Alkylation with tert-Butanol
Objective: While its alkoxide is a base, tert-butanol itself serves as an excellent electrophile precursor for introducing tert-butyl groups onto aromatic rings via Friedel-Crafts alkylation. [6][7] Mechanism: In the presence of a strong acid catalyst (e.g., H₂SO₄ or an acid-treated clay), tert-butanol is protonated, followed by the loss of water to generate a stable tertiary carbocation (the tert-butyl cation). This electrophile is then attacked by the electron-rich aromatic ring. [7]
Protocol 2: Synthesis of 4-tert-Butylphenol
This protocol describes the acid-catalyzed alkylation of phenol with tert-butanol.
Materials:
-
Phenol
-
tert-Butanol
-
Sulfuric acid (concentrated) or acid-activated clay catalyst [6]* Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark trap and magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add phenol (1.0 eq), tert-butanol (1.2 eq), and toluene (as solvent). [6]2. Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with stirring. If water is formed, it can be removed azeotropically. Monitor the reaction by TLC for the disappearance of phenol.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral, and finally with brine. [8]5. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. [8]
Safety and Handling
Both tert-butanol and its potassium salt require careful handling.
| Substance | Key Hazards | GHS Precautionary Statements (Selected) |
| tert-Butanol | Highly flammable liquid and vapor,[9] Causes serious eye irritation,[9] Harmful if inhaled, May cause respiratory irritation and drowsiness. [10] | P210: Keep away from heat/sparks/open flames. [10]P261: Avoid breathing vapors. [10]P280: Wear protective gloves/eye protection. [10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11] |
| Potassium tert-butoxide | Flammable solid, Causes severe skin burns and eye damage, Reacts violently with water. | P210: Keep away from heat. P280: Wear protective gloves/clothing/eye protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
Storage: Potassium tert-butoxide is extremely hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent decomposition. tert-Butanol should be stored in a well-ventilated, flammable liquids cabinet. [9][10]
References
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Bürgi, H. B., & Bartell, L. S. (1972). Structure of tri-tert-butylmethane. I. Electron diffraction study. Journal of the American Chemical Society, 94(15), 5236–5238. Available from: [Link]
-
Yadav, J. S., et al. (2012). Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. Journal of Molecular Catalysis A: Chemical, 358, 95-100. Available from: [Link]
-
Wikipedia, tert-Butyl alcohol. (n.d.). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry, Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Available from: [Link]
-
Wang, C., et al. (2019). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Molecules, 24(23), 4341. Available from: [Link]
-
Chemistry Stack Exchange, Why is tert-butoxide often used in elimination reactions when it is not necessary?. (2019-08-13). Available from: [Link]
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Ashenhurst, J., Master Organic Chemistry, Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011-10-29). Available from: [Link]
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National Center for Biotechnology Information, PubChem Compound Summary for CID 142023, Tri-t-butylmethane. (n.d.). Available from: [Link]
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NIST, Chemistry WebBook, Tri-t-butylmethane. (n.d.). Available from: [Link]
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Ashenhurst, J., Master Organic Chemistry, Bulky Bases in Elimination Reactions. (2012-10-24). Available from: [Link]
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Carl ROTH, Safety Data Sheet: tert-Butanol. (n.d.). Available from: [Link]
-
Cheméo, Chemical Properties of Tri-t-butylmethane (CAS 35660-96-9). (n.d.). Available from: [Link]
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Hebei Boze Chemical Co., Ltd., Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (n.d.). Available from: [Link]
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The Steric Apex: Tri-tert-butylmethanol and the Practical Limits of Protecting Group Chemistry
Introduction: The Quest for Orthogonality and the Challenge of Steric Bulk
In the intricate world of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is a cornerstone of success. An ideal protecting group strategy allows for the selective masking of a reactive functional group, enabling transformations elsewhere in the molecule, followed by its clean and efficient removal under conditions that leave the rest of the molecule unscathed—a principle known as orthogonality.[1][2]
Among the vast arsenal of protecting groups for alcohols, those imparting significant steric bulk are prized for their ability to selectively protect less hindered positions, such as primary alcohols over secondary or tertiary ones.[1][3] This has led chemists to explore progressively larger and more sterically demanding moieties. This application note delves into the fascinating case of tri-tert-butylmethanol (also known as tri-tert-butylcarbinol), arguably the most sterically hindered alcohol synthesized to date. We will explore its theoretical application as an alcohol protecting group, analyze the profound practical limitations imposed by its structure, and compare it to established bulky protecting groups that define the current state-of-the-art in drug development and complex molecule synthesis.
The Tri-tert-butylmethyl Group: A Hypothetical Case Study in Steric Occlusion
This compound, with its central carbon atom shielded by three bulky tert-butyl groups, represents a fascinating structural motif. If this alcohol were to be used to form a protective ether, it would yield a tri-tert-butylmethyl (TtBM) ether.
Caption: Steric shielding in a hypothetical TtBM ether.
The immense steric congestion has profound implications for its utility as a protecting group:
-
Formation (Protection): The introduction of such a group onto a substrate alcohol would be exceptionally challenging. Typical etherification reactions, even those proceeding through an Sₙ1 mechanism involving a carbocation, would be severely hampered. The formation of the tri-tert-butylmethyl cation would be slow, and its subsequent reaction with an alcohol would face a massive steric barrier. Williamson ether synthesis (Sₙ2) would be entirely unfeasible. This prohibitive steric hindrance is the primary reason the tri-tert-butylmethyl group is not employed in protecting group chemistry.
-
Stability: If formed, a tri-tert-butylmethyl ether would likely exhibit extraordinary stability. It would be inert to a vast range of nucleophilic and basic conditions. Its cleavage would necessitate harsh, strongly acidic conditions capable of forcing the formation of the sterically encumbered carbocation.
-
Cleavage (Deprotection): The removal of the TtBM group would likely be as difficult, if not more so, than its installation. The stability of the ether would necessitate forcing conditions that could compromise the integrity of the target molecule, defeating the purpose of a protecting group.
In essence, the tri-tert-butylmethyl group represents a point of diminishing returns, where the stability gained comes at the unacceptable cost of practical utility in both its introduction and removal.
Established Bulky Protecting Groups: A Comparative Analysis
To understand the practical limits of steric hindrance, it is instructive to compare the hypothetical TtBM group with widely used bulky protecting groups. The tert-butyl (tBu), trityl (Tr), and tert-butyldiphenylsilyl (TBDPS) groups offer a balance of steric bulk, stability, and selective reactivity that makes them invaluable tools.[4][5]
| Protecting Group | Structure | Typical Protection Reagent | Typical Deprotection Conditions | Key Advantages & Applications |
| tert-Butyl (tBu) | -C(CH₃)₃ | Isobutylene, H⁺ or tert-butyl acetate, H⁺[6] | Strong acids (e.g., TFA, HCl)[7] | Very stable to base and nucleophiles. Widely used in peptide synthesis for side-chain protection.[8] |
| Trityl (Tr) | -C(Ph)₃ | Trityl chloride (Tr-Cl), pyridine[9] | Mild acids (e.g., formic acid, dilute TFA)[9] | Highly selective for primary alcohols due to bulk.[1] Acid lability can be tuned with methoxy substituents (e.g., MMT, DMT). |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(tBu)(Ph)₂ | TBDPS-Cl, imidazole | Fluoride sources (e.g., TBAF), or strong acid[10] | Very stable to acid, orthogonal to many other protecting groups.[11] Increased steric bulk compared to TBDMS. |
| Tri-tert-butylmethyl (TtBM) (Hypothetical) | -C(tBu)₃ | N/A (Synthetically impractical) | N/A (Expected to require extremely harsh acid) | Extreme steric bulk and stability, but impractical for synthesis. |
Application Protocols for Standard Bulky Protecting Groups
The following protocols provide detailed, field-proven methodologies for the protection of a primary alcohol using the trityl group and the subsequent deprotection of a tert-butyl ether, illustrating the practical application of these key reagents.
Protocol 1: Selective Protection of a Primary Alcohol with Trityl Chloride
This protocol describes the selective protection of a primary hydroxyl group in the presence of secondary hydroxyls, a common challenge in carbohydrate and nucleoside chemistry. The reaction proceeds via an Sₙ1 mechanism, favored by the stability of the intermediate trityl cation.[1]
Caption: Experimental workflow for trityl protection.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol substrate (1.0 equivalent) in anhydrous pyridine.[1] To this solution, add trityl chloride (1.1-1.5 equivalents) in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench the excess trityl chloride by the slow addition of methanol.
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to yield the pure trityl-protected alcohol.[9]
Causality: The use of pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. The Sₙ1 mechanism is favored due to the exceptional stability of the resonance-stabilized trityl cation.[9] The steric bulk of the trityl group prevents its reaction with more hindered secondary or tertiary alcohols, leading to high selectivity for primary positions.[1]
Protocol 2: Deprotection of a tert-Butyl Ether using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the cleavage of a robust tert-butyl ether, a common final step in peptide synthesis to deprotect amino acid side chains.
Caption: Experimental workflow for tert-butyl ether deprotection.
Methodology:
-
Reaction Setup: Dissolve the tert-butyl protected substrate (1.0 equivalent) in a suitable solvent, typically dichloromethane (DCM). In a well-ventilated fume hood, add trifluoroacetic acid (TFA). A common condition is a 1:1 mixture of DCM and TFA.[7]
-
Reaction: Stir the solution at room temperature. Monitor the deprotection by TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with a non-polar solvent like toluene.
-
Purification: The resulting deprotected alcohol can be purified by crystallization, precipitation, or column chromatography as needed.
Causality: The strong acid (TFA) protonates the ether oxygen, converting it into a good leaving group. The subsequent cleavage of the carbon-oxygen bond is driven by the formation of the highly stable tertiary carbocation (tert-butyl cation).[7] In sensitive substrates, scavengers like triethylsilane or anisole may be added to trap the reactive tert-butyl cation and prevent side reactions.
Potential Applications of this compound Beyond Protecting Groups
While its use as a protecting group is impractical, the unique properties of this compound suggest other potential, albeit niche, applications in organic synthesis:
-
Highly Hindered, Non-Nucleophilic Base/Proton Scavenger: The hydroxyl proton of this compound is highly sterically shielded, making the corresponding alkoxide a very bulky, non-nucleophilic base. It could potentially be used in elimination reactions where competing nucleophilic substitution must be suppressed. Similarly, the alcohol itself could serve as a "proton sponge" in certain reactions, trapping protons without participating as a nucleophile.
-
Tool for Studying Steric Effects: this compound and its derivatives serve as valuable tools for physical organic chemists studying the quantitative effects of extreme steric hindrance on reaction rates, equilibria, and molecular conformations.[12]
Conclusion
This compound stands as a testament to the outer limits of steric hindrance in organic chemistry. While its structure makes the corresponding tri-tert-butylmethyl ether an impractical choice for a protecting group, its analysis provides invaluable insight for researchers, scientists, and drug development professionals. It underscores the critical balance that must be struck between the stability of a protected state and the practical feasibility of its installation and removal. The continued utility of established bulky protecting groups like tert-butyl, trityl, and TBDPS highlights the success of this balancing act, providing chemists with the reliable and selective tools necessary to construct the complex molecules that drive modern medicine and materials science.
References
- Hidasová, D., & Slanina, T. (2023).
- BenchChem. (2025).
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- BenchChem. (2025). Application Notes: Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride. BenchChem.
- Reddy, K. L., & Kumar, N. S. (2006). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 3(1), 58-61.
- BenchChem. (2025). The role of trityl group in selective protection of primary alcohols. BenchChem.
- BenchChem. (2025). The Discerning Choice: Trityl Chloride for Unrivaled Selective Protection of Primary Alcohols. BenchChem.
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Retrieved from [Link]
- Guisán, J. M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA - Repositorio Institucional da Universidade de Alicante.
-
ResearchGate. (2008). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Retrieved from [Link]
- Hakimelahi, G. H., & Mohanazadeh, F. (1980). A General Method for Selective Tritylation of Primary Hydroxyl Groups in Carbohydrates and Related Compounds. Tetrahedron Letters, 21(23), 2230.
- Singh, P., & Kumar, A. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9971–9978.
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-
ResearchGate. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2012). Recent Advances in Silyl Protection of Alcohols. Retrieved from [Link]
-
Pearson. (2022). Alcohol Protecting Groups: Videos & Practice Problems. Retrieved from [Link]
-
ResearchGate. (1995). Liquid-Phase Synthesis of Methyl Tert-Butyl ether On Heterogeneous Heteropoly Acid Catalyst. Retrieved from [Link]
-
Library and Archives Canada. (n.d.). Synthesis of Methyl tertiary butyl Ether. Retrieved from [Link]
-
Sílice (CSIC). (2000). Experimental Study of the Liquid-Phase Simultaneous Syntheses of Methyl tert-Butyl Ether (MTBE) and tert-Butyl Alcohol (TBA). Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]
- Chan, S. C., Palone, A., Bietti, M., & Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
-
Chemistry Stack Exchange. (2020). Steric effect of t-butyl group on SN1 on a cyclohexane ring. Retrieved from [Link]
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-
YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Retrieved from [Link]
-
ResearchGate. (2019). The synthesis of deuteriated tri‐tert‐butyl phosphine. Retrieved from [Link]
-
ResearchGate. (2019). The tert-butyl group in chemistry and biology. Retrieved from [Link]
-
ResearchGate. (2012). tert-Butyllithium in organic synthesis: A brief review. Part 1. Retrieved from [Link]
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Application Notes and Protocols: The Role of Tri-tert-butylmethanol in the Stabilization of Reactive Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive intermediates, such as carbocations, radicals, and carbanions, are transient species that play a crucial role in many chemical reactions. Their high reactivity and short lifetimes, however, make them challenging to study and control. This application note explores the utility of tri-tert-butylmethanol as a powerful tool for stabilizing these fleeting intermediates. Its unique molecular architecture, characterized by extreme steric hindrance, provides a protective environment that significantly extends the lifespan of reactive species, thereby facilitating their spectroscopic characterization and enabling more selective chemical transformations. This document provides a detailed overview of the principles behind this stabilization, along with practical protocols for its application in a research setting.
Introduction: The Challenge of Reactive Intermediates
Reactive intermediates are ephemeral species that lie at the heart of numerous organic and inorganic reaction mechanisms. Their direct observation is often thwarted by their inherent instability, leading to rapid subsequent reactions. Understanding the structure and behavior of these intermediates is paramount for elucidating reaction pathways, controlling product selectivity, and designing novel catalysts. Traditional methods for studying reactive intermediates often rely on cryogenic matrix isolation or ultrafast spectroscopy, which can be technically demanding and may not be representative of solution-phase conditions.
An alternative and powerful approach involves the use of sterically demanding molecules to kinetically stabilize reactive intermediates. The concept revolves around creating a "protective pocket" that shields the reactive center from external reagents, thereby inhibiting decomposition or further reaction. This compound, with its three bulky tert-butyl groups surrounding a central carbon atom, is an exceptional candidate for this purpose.
The Unique Properties of this compound
This compound, also known as tris(tert-butyl)methanol, possesses a unique combination of steric and electronic properties that make it an effective stabilizing agent.
Unprecedented Steric Hindrance
The defining feature of this compound is its immense steric bulk. The three tert-butyl groups create a congested environment around the central hydroxyl-bearing carbon.[1][2] This steric congestion physically obstructs the approach of other molecules, effectively isolating a reactive intermediate generated at or near this core.
Electronic Effects
While steric hindrance is the primary stabilizing factor, the electronic properties of the tert-butyl groups also play a role. The alkyl groups are weakly electron-donating through inductive effects and hyperconjugation.[3][4][5] This can help to electronically stabilize adjacent electron-deficient species, such as carbocations.
Applications in Stabilizing Reactive Intermediates
The unique structure of this compound and its derivatives lends itself to the stabilization of a variety of reactive intermediates.
Stabilization of Carbocations
Tertiary carbocations are known to be the most stable class of simple alkyl carbocations due to the stabilizing effects of alkyl substituents.[3][4] The tri-tert-butylmethyl cation, which can be conceptually derived from this compound, represents an extreme case of this stabilization. The nine methyl groups provide a high degree of hyperconjugation, and the three tert-butyl groups offer significant inductive stabilization.[5] Furthermore, the steric bulk of the tert-butyl groups physically protects the positively charged carbon from nucleophilic attack.
Table 1: Relative Stability of Carbocations
| Carbocation | Number of Alkyl Groups | Stabilizing Effects | Relative Stability |
| Methyl | 0 | None | Least Stable |
| Primary | 1 | Inductive, Hyperconjugation | More Stable |
| Secondary | 2 | Inductive, Hyperconjugation | Even More Stable |
| Tertiary | 3 | Inductive, Hyperconjugation | Most Stable[3][4][5] |
| Tri-tert-butylmethyl | 3 (bulky) | Enhanced Inductive & Hyperconjugation, Steric Shielding | Exceptionally Stable |
Trapping of Radical Species
The bulky nature of this compound can be exploited to create persistent radical species. For instance, the tri-tert-butylmethoxyl radical, formed by homolytic cleavage of the O-H bond, is significantly more stable than less hindered alkoxyl radicals. The steric bulk prevents radical-radical recombination reactions, which are a primary decomposition pathway for less hindered radicals.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound and its precursors in the generation and study of reactive intermediates. Note: These are generalized procedures and may require optimization based on the specific reactive intermediate and analytical techniques being employed.
Protocol 1: Synthesis of this compound
The synthesis of this compound is challenging due to the extreme steric hindrance.[6] A common approach involves the reaction of a tert-butyl Grignard reagent with a sterically hindered ketone.
Materials:
-
Magnesium turnings
-
Tert-butyl chloride
-
Di-tert-butyl ketone
-
Anhydrous diethyl ether or THF
-
Anhydrous HCl in diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of di-tert-butyl ketone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography.
Self-Validation:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Generation and Spectroscopic Observation of a Stabilized Carbocation
This protocol describes the generation of the tri-tert-butylmethyl cation from this compound for spectroscopic analysis.
Materials:
-
This compound
-
Superacid (e.g., FSO₃H-SbF₅, "Magic Acid")
-
Anhydrous, non-nucleophilic solvent (e.g., SO₂ClF)
-
NMR tubes suitable for low-temperature measurements
-
Low-temperature NMR spectrometer
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a small amount of this compound in the anhydrous solvent within an NMR tube.
-
Generation of Carbocation: Cool the NMR tube to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Carefully and slowly add the superacid to the solution in the NMR tube.
-
Spectroscopic Analysis: Immediately acquire NMR spectra (¹H and ¹³C) at low temperature. The formation of the carbocation will be indicated by significant downfield shifts of the signals corresponding to the carbons and protons near the cationic center.
Self-Validation:
-
The observation of characteristic downfield shifts in the NMR spectrum provides evidence for the formation of the carbocation.
-
The stability of the signal over time at a given temperature indicates the effectiveness of the stabilization.
Conclusion
This compound and its derivatives are invaluable tools for the study of reactive intermediates. The profound steric hindrance afforded by the three tert-butyl groups provides a unique and effective means of kinetically stabilizing otherwise fleeting species.[1][2] This allows for their direct observation by spectroscopic methods and enables a deeper understanding of their structure and reactivity. The protocols outlined in this application note provide a starting point for researchers to harness the power of this remarkable molecule in their own investigations.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6386, tert-Butyl alcohol. Available from: [Link].
-
Wikipedia. Steric effects. Available from: [Link].
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ResearchGate. Steric effects in the GBB‐3CR. The bulk effect of tert‐butyl prevents... Available from: [Link].
-
University of Leicester. Steric and kinetic effects of the t-butyl substituent at phosphorus. Available from: [Link].
-
Wikipedia. Tert-Butyl alcohol. Available from: [Link].
-
Chemistry Stack Exchange. Why are tertiary carbocations so stable? Available from: [Link].
-
YouTube. Why Are Tertiary Carbocations Stable? Understanding Hyperconjugation. Available from: [Link].
-
Testbook. A tertiary butyl carbocation is more stable than a secondary. Available from: [Link].
-
Quora. Which is more stable, carbocation tert butyl carbocation, or allylic carbocation? Available from: [Link].
-
Sciencemadness.org. Synthesis of tris(tert-butyl) alcohol. Available from: [Link].
-
Cram. Tert-Butanol Synthesis Lab Report. Available from: [Link].
-
Ataman Kimya. TERT-BUTANOL. Available from: [Link].
-
National Institutes of Health. The synthesis of deuteriated tri‐tert‐butyl phosphine. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 142023, Tri-t-butylmethane. Available from: [Link].
-
NIST WebBook. Tri-t-butylmethane. Available from: [Link].
-
ACS Publications. Structure of tri-tert-butylmethane. I. Electron diffraction study. Available from: [Link].
-
ResearchGate. Structural and Energetics Studies of Tri- and Tetra-tert-butylmethane. Available from: [Link].
-
YouTube. The secret behind the stability of tertiary butyl carbocation... #chemistry #chemistryshorts. Available from: [Link].
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- 6. Sciencemadness Discussion Board - Synthesis of tris(tert-butyl) alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
Tri-tert-butylmethanol in Grignard Reactions: A Guide to Sterically Controlled Quenching
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of a Highly Hindered Alcohol in Grignard Chemistry
In the landscape of organic synthesis, Grignard reagents stand as a cornerstone for carbon-carbon bond formation. The versatility of these organomagnesium halides is vast, enabling the synthesis of a wide array of alcohols from carbonyl compounds.[1][2] However, the reactivity that makes them so valuable also presents challenges, particularly in the work-up stage. The quenching of a Grignard reaction is a critical step that neutralizes the unreacted Grignard reagent and protonates the newly formed alkoxide.[3] While common protic sources like water or aqueous ammonium chloride are often employed, there are instances where a more nuanced approach is required.
This technical guide explores the specialized application of tri-tert-butylmethanol , a highly sterically hindered tertiary alcohol, as a reagent in Grignard reactions. Due to its extreme steric bulk, this compound is a very poor nucleophile but can function as a highly selective, non-nucleophilic proton source.[4][5] This unique characteristic makes it a valuable tool for quenching sensitive Grignard reactions where traditional, more reactive quenching agents could lead to undesired side reactions.
This document will delve into the rationale behind using such a sterically encumbered reagent, provide detailed protocols for its application, and discuss the specific scenarios where this compound can offer a distinct advantage in achieving high-yield, clean reactions.
The Challenge of Steric Hindrance and Reactivity Control
The Grignard reaction, while powerful, is not without its complexities. The high basicity of the Grignard reagent makes it susceptible to side reactions, especially with sterically hindered substrates or reagents.[6] Common issues include:
-
Enolization: A bulky Grignard reagent can act as a base, deprotonating the α-carbon of a ketone to form an enolate, leading to the recovery of the starting ketone after workup.[6]
-
Reduction: Grignard reagents possessing a β-hydrogen can reduce a carbonyl compound to an alcohol, an undesired side reaction.[1]
-
Product Instability: The product of a Grignard reaction, particularly tertiary alcohols, can be sensitive to the acidic conditions often used in the work-up, leading to dehydration.[7]
The choice of quenching agent can significantly impact the outcome of the reaction. A rapid and exothermic quench with water or strong acid can sometimes lead to degradation of the desired product. This is where the concept of a sterically hindered, mild proton donor becomes attractive.
This compound: A Bulky Proton Source for Precision Quenching
This compound, with its three bulky tert-butyl groups surrounding the hydroxyl moiety, presents a unique set of properties. Its synthesis and structure have been the subject of academic study, confirming its significant steric congestion.[4][5]
Key Properties and Advantages:
| Property | Implication in Grignard Reactions |
| Extreme Steric Hindrance | Renders the oxygen atom virtually non-nucleophilic, preventing it from participating in unwanted side reactions with any remaining electrophiles in the reaction mixture. |
| Mild Acidity | Acts as a gentle proton source, allowing for a controlled and less exothermic quenching process compared to water or mineral acids. This can be crucial for temperature-sensitive reactions or products. |
| Organic Solubility | Being a larger organic molecule, it is more soluble in the ethereal solvents typically used for Grignard reactions (e.g., diethyl ether, THF) than water. This can lead to a more homogeneous and controlled quench. |
The primary application of this compound in the context of Grignard reactions is as a sterically controlled quenching agent . Its use is particularly indicated in the following scenarios:
-
Synthesis of sensitive tertiary alcohols: When the desired product is prone to acid-catalyzed elimination or rearrangement, the mild protonation by this compound can preserve the integrity of the molecule.
-
Reactions with sterically demanding substrates: In cases where both the Grignard reagent and the substrate are highly hindered, the reaction may be sluggish and incomplete. A controlled quench can help to minimize the impact of unreacted Grignard reagent during workup.
-
Selective protonation in the presence of other reactive functionalities: Although Grignard reagents are generally incompatible with protic functional groups, in complex molecules, a highly selective and non-nucleophilic proton source might be advantageous in specific, albeit rare, circumstances.
Experimental Protocols
The following protocols are designed to provide a framework for the application of this compound as a quenching agent in Grignard reactions. It is imperative that all manipulations are carried out under anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[8][9]
Protocol 1: Synthesis of a Tertiary Alcohol with a Sterically Controlled Quench
This protocol outlines the synthesis of a tertiary alcohol from a ketone and a Grignard reagent, followed by a quench with this compound.
Materials:
-
Anhydrous diethyl ether or THF
-
Magnesium turnings
-
Alkyl or aryl halide
-
Ketone
-
This compound
-
Saturated aqueous ammonium chloride (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for Grignard reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous ether.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by warming of the flask and the appearance of a cloudy solution. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of the ketone in anhydrous ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
-
Sterically Controlled Quench with this compound:
-
Cool the reaction mixture again in an ice bath.
-
Prepare a solution of this compound in anhydrous ether (a slight excess, e.g., 1.1 equivalents relative to the initial Grignard reagent, is recommended).
-
Slowly add the this compound solution dropwise to the reaction mixture. A mild exotherm may be observed.
-
After the addition is complete, stir the mixture for 30 minutes at 0°C.
-
-
Work-up and Purification:
-
To the quenched reaction mixture, slowly add saturated aqueous ammonium chloride solution to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography as required.
-
Diagram of the Grignard Reaction Workflow with this compound Quench:
Caption: Workflow for the synthesis of a tertiary alcohol using a Grignard reaction with a sterically controlled quench by this compound.
Troubleshooting and Considerations
| Observation/Problem | Potential Cause | Suggested Solution |
| Low yield of tertiary alcohol | Incomplete reaction due to steric hindrance; inefficient quenching. | Ensure sufficient reaction time for the Grignard addition. Use a slight excess of this compound for the quench. |
| Recovery of starting ketone | Enolization of the ketone by the Grignard reagent. | This is an inherent issue with hindered ketones. This compound quench will not prevent this but ensures a clean workup of the unreacted starting material. |
| Formation of an emulsion during work-up | Presence of magnesium salts. | Add more saturated brine to the separatory funnel to break the emulsion. Filtration through a pad of celite can also be effective. |
Conclusion: A Specialized Tool for the Synthetic Chemist
This compound is not a routine reagent for Grignard reactions. Its application is nuanced and targeted at specific challenges encountered in modern organic synthesis. For researchers and drug development professionals working with complex and sensitive molecules, the ability to perform a mild, sterically controlled quench can be a significant advantage. By understanding the principles of steric hindrance and reactivity, the synthetic chemist can leverage the unique properties of this compound to achieve cleaner reactions and higher yields of delicate target molecules. While traditional quenching methods remain the workhorse for most Grignard reactions, the addition of this compound to the synthetic chemist's toolbox provides a valuable option for overcoming specific synthetic hurdles.
References
- Benchchem. (n.d.). Technical Support Center: Grignard Synthesis of Secondary Alcohols.
- Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. r/OrganicChemistry.
- Benchchem. (n.d.). Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols.
- Burgi, H. B., & Bartell, L. S. (1972). Structure of tri-tert-butylmethane. I. Electron diffraction study. Journal of the American Chemical Society, 94(15), 5236–5238.
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Wikipedia. (n.d.). tert-Butyl alcohol.
- Organic Chemistry Class Notes. (n.d.). Alcohols from Carbonyl Compounds: Grignard Reaction.
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
- Bartell, L. S., & Burgi, H. B. (1972). Structure of tri-tert-butylmethane. II. Inferences combining electron diffraction, spectroscopy, and molecular mechanics. Journal of the American Chemical Society, 94(15), 5239–5243.
- Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds.
- PubChem. (n.d.). Tri-t-butylmethane.
- Quora. (2017, July 9). Why can't alcohol be used as a solvent for a Grignard reagent?
- SpecialChem. (n.d.). The Science Behind 1,3,5-Tri-tert-butylbenzene: Properties and Synthesis.
- Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube.
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Application Notes and Protocols: The Strategic Application of Extreme Steric Hindrance in Polymer Chemistry, Conceptualized Through Tri-tert-butylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct applications of tri-tert-butylmethanol in polymer synthesis are not prominently documented in scientific literature, its structure—a central carbon atom bonded to three tert-butyl groups and a hydroxyl group—serves as an excellent conceptual model for understanding the profound impact of extreme steric hindrance in polymer chemistry. This guide explores the principles and practical applications of highly bulky chemical groups, analogous to the tri-tert-butylmethyl moiety, in designing advanced polymers. We will delve into their roles as components of monomers, initiators, and stabilizers, drawing on established examples to provide a comprehensive technical overview and detailed experimental protocols.
The Foundational Principle: The Role of the Bulky Tert-Butyl Group
The tert-butyl group is a cornerstone in the design of modern polymers.[1] Its significant steric bulk and electronic properties provide a powerful tool for meticulously tailoring the thermal, mechanical, and chemical characteristics of polymer backbones.[1] When monomers incorporating a tert-butyl group, such as tert-butyl acrylate (TBA) or tert-butyl methacrylate (TBMA), are integrated into a polymer chain, they can drastically alter the material's performance.[1]
The primary influence of the tert-butyl group is its substantial three-dimensional structure, which affects how polymer chains interact with each other and their surrounding environment. This steric hindrance restricts the movement and packing of polymer chains, leading to several key property modifications:[1]
-
Increased Glass Transition Temperature (Tg): The restricted chain mobility results in a higher Tg, yielding harder and more rigid polymers at room temperature.[1]
-
Enhanced Hydrophobicity: As a nonpolar alkyl group, the tert-butyl moiety significantly increases the hydrophobicity of a polymer.[1]
-
Reduced Viscosity in Solution: The bulkiness of the tert-butyl group can increase the spacing between polymer chains in solution, reducing entanglements and lowering the viscosity at high solid content.[2]
These fundamental effects provide the basis for understanding how even greater steric hindrance, as would be imparted by a hypothetical tri-tert-butylmethyl group, could be leveraged in polymer design.
Conceptual Application: Tri-tert-butylmethyl Group as a Monomer Component
While a monomer containing a tri-tert-butylmethyl group is not commercially available, we can extrapolate its potential properties based on the behavior of less hindered analogs like TBA and TBMA. The extreme bulk of a tri-tert-butylmethyl group would be expected to dramatically amplify the effects seen with a single tert-butyl group.
Hypothesized Properties of Polymers with Tri-tert-butylmethyl Side Chains:
| Property | Expected Influence of Tri-tert-butylmethyl Group | Rationale |
| Glass Transition Temperature (Tg) | Extremely High | Severe restriction of backbone rotation due to immense steric hindrance. |
| Solubility | Highly soluble in nonpolar solvents, insoluble in polar solvents | The large, nonpolar nature of the group would dominate the polymer's solubility characteristics. |
| Mechanical Properties | Potentially very brittle | The rigidity of the polymer chains could lead to a lack of flexibility and toughness. |
| Thermal Stability | High | The bulky groups could shield the polymer backbone from thermal degradation. |
The synthesis of such a monomer would be challenging due to the steric hindrance around the reactive group. However, if synthesized, it could be a candidate for creating polymers with exceptionally high thermal stability and rigidity.
Sterically Hindered Molecules as Polymerization Initiators
The steric bulk of an initiator can play a crucial role in controlling the polymerization process, particularly in living polymerization techniques.[3] Sterically hindered initiators can influence the rate of initiation and the stereochemistry of the resulting polymer.[4]
For instance, in nitroxide-mediated polymerization (NMP), bulky nitroxide radicals are used to reversibly trap intermediate radical species, enabling the formation of well-defined homopolymers and block copolymers. Initiators like N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine are employed in the synthesis of styrene and acrylate polymers.
A hypothetical initiator based on a tri-tert-butylmethyl radical would be extremely stable, potentially allowing for very controlled polymerization at higher temperatures. However, its large size might also significantly slow down the initiation rate.
Caption: Workflow of Nitroxide-Mediated Polymerization.
Application of Highly Hindered Phenols as Polymer Stabilizers
A direct and widespread application of tri-tert-butyl substituted molecules in polymer chemistry is in the form of antioxidants and stabilizers. 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) is a highly effective antioxidant due to its sterically hindered phenolic group.
The three bulky tert-butyl groups sterically shield the hydroxyl group, allowing it to readily donate a hydrogen atom to terminate free radicals that cause polymer degradation. The resulting phenoxy radical is highly stabilized by the bulky groups, preventing it from initiating further oxidation. This makes 2,4,6-TTBP and similar hindered phenols crucial additives for enhancing the thermal and oxidative stability of a wide range of polymers, including natural and synthetic rubbers, plastics, and elastomers.[5]
Caption: Radical scavenging by a hindered phenol.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of Tert-Butyl Acrylate (TBA)
This protocol details the synthesis of poly(tert-butyl acrylate) (PtBA) using ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6][7] This method is particularly relevant as it is often used for polymerizing sterically hindered monomers like TBA.[6]
Materials:
-
tert-Butyl acrylate (TBA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Purification of Monomer: Pass TBA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Degassing: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), TBA (e.g., 5 mL, 34.7 mmol), and PMDETA (e.g., 0.1 mmol) via syringe.
-
Initiation: Stir the mixture to allow the catalyst to dissolve. Then, add the initiator, EBiB (e.g., 0.1 mmol), via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitoring the Reaction: Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.
-
Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the purified solution to a large excess of cold methanol.
-
Drying: Collect the white polymer by filtration and dry it in a vacuum oven at room temperature overnight.
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR spectroscopy.
Conclusion
While this compound itself may not be a direct player in polymer synthesis, the concept of extreme steric hindrance it embodies is a powerful principle in materials science. By strategically incorporating highly bulky groups into monomers, initiators, and stabilizers, researchers can exert precise control over polymer architecture and properties. The well-established chemistry of the tert-butyl group in monomers like TBA and TBMA, and in stabilizers like 2,4,6-TTBP, provides a solid foundation for the future design of novel polymers with tailored performance characteristics for advanced applications in medicine, electronics, and beyond.
References
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Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 2019.
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Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers. RSC Publishing, 2023.
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Application Notes and Protocols: The Role of the Tert-Butyl Group in Modifying Polymer Properties. Benchchem.
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New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth.
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The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 1999.
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“Controlled” Synthesis and Characterization of Model Methyl Methacrylate/tert-Butyl Methacrylate Triblock Copolymers via ATRP. ResearchGate.
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Living polymerization. Wikipedia.
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Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Fluorine Chemistry, 2017.
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Living cationic polymerization. Wikipedia.
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Understanding 2,4,6-Tri-Tert-Butylphenol: A Deep Dive into Antioxidant Mechanisms and Industrial Benefits. NINGBO INNO PHARMCHEM CO.,LTD..
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Synthesis and characterization of a new family of poly(methacrylate) derivatives based on poly(tert-butyl methacrylate) for advanced applications. ACS Fall 2025.
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“Controlled” Synthesis and Characterization of Model Methyl Methacrylate/tert-Butyl Methacrylate Triblock Copolymers via ATRP. Figshare.
-
Tert-butyl – Knowledge and References. Taylor & Francis.
-
Radical initiator. Wikipedia.
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Macromonomer formation by sterically hindered radical polymerization of methyl acrylate trimer at high temperature. ResearchGate.
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2,4,6-Tri-tert-butylphenol. Wikipedia.
-
End-Functional Poly(tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 2000.
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Initiators. Sigma-Aldrich.
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Living Radical Polymerization by the RAFT Process. YouTube.
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50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. University of Warwick.
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Polymerization Initiators. TCI Chemicals.
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Tert-Butyl Hydroperoxide. Adakem Kimya Ltd.
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End capping additive for polycondensate polymer resins. Google Patents.
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Post-polymerization 'click' end-capping of polyglyoxylate self-immolative polymers. RSC Publishing, 2021.
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2,4,6-Tri-tert-butylphenol. Wikiwand.
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Synthesis of tertiary-butyl acrylate polymers and preparation of diblock copolymers using atom transfer radical polymerization. ResearchGate.
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Di-tert-butylcyclopentadiene and tri-tert-butylcyclopentadiene. Journal of the American Chemical Society.
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Novel thermal initiator systems for radical induced cationic frontal polymerization. reposiTUm.
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. NIH.
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Effect of end groups of poly(n-butyl methacrylate) on its biocompatibility. PubMed.
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tert-Butyl Esters as Potential Reversible Chain Transfer Agents for Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization of Vinyl Ethers and Oxiranes. PubMed.
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From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization. PMC - PubMed Central.
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Post-polymerization 'click' end-capping of polyglyoxylate self-immolative polymers. Semantic Scholar.
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A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors. Chemical Communications (RSC Publishing).
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Tert.-Butyl Acrylate (TBA). Univar Solutions.
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The tert-butyl group in chemistry and biology. ResearchGate.
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The Science Behind Tert-Butyl Peroctoate: A Deep Dive into Radical Initiation. Parchem.
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High-Molecular-Weight Poly( tert -butyl acrylate) by Nitroxide-Mediated Polymerization: Effect of Chain Transfer to Solvent. ResearchGate.
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Application Note: Tri-tert-butylmethanol as a High-Signal Internal Standard for Quantitative NMR (qNMR) Spectroscopy
Introduction: The Principle of Quantitative NMR
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has become a primary analytical method for determining the purity and concentration of substances, offering traceability to the International System of Units (SI) when performed correctly.[1][2] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that resonance.[3] By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of an analyte, the purity of the analyte can be determined with exceptional accuracy and precision, often without the need for analyte-specific reference materials.[4][5]
The internal standard method is preferred for achieving the lowest measurement uncertainties as it mitigates variations in sample volume, instrument stability, and certain acquisition parameters, because the analyte and standard are measured under identical conditions in the same tube.[6] The selection of an appropriate internal standard is therefore a critical decision that directly impacts the quality and reliability of the qNMR result.
This application note provides a detailed guide to the use of Tri-tert-butylmethanol (also known as 2-(1,1-dimethylethyl)-3,3-dimethyl-2-butanol) as a specialized internal standard for ¹H qNMR, outlining its unique advantages, best practices for its use, and a comprehensive experimental protocol.
The Case for this compound: A Unique Signal Signature
An ideal qNMR standard should possess several key characteristics: high purity, chemical stability, non-hygroscopicity, good solubility, and a simple NMR spectrum with signals that do not overlap with the analyte.[6] this compound offers a compelling and unique profile, particularly for analytes with complex spectra.
Chemical Structure:
Molecular Formula: C₁₃H₂₈O Molecular Weight: 200.36 g/mol
Key Advantages:
-
Intense, Sharp Singlet: The most significant feature of this compound is the presence of three magnetically equivalent tert-butyl groups. This results in a single, intense resonance in the ¹H NMR spectrum corresponding to 27 protons. This high proton count provides an exceptionally strong signal, which is advantageous when analyzing low-concentration samples or when seeking to minimize the amount of standard used.[7]
-
Favorable Chemical Shift: The signal for the tert-butyl protons typically appears in a relatively uncrowded region of the spectrum, around 1.0–1.4 ppm , minimizing the potential for overlap with most analyte signals.[8]
-
Chemical Inertness: The sterically hindered structure renders the molecule relatively inert, reducing the likelihood of chemical reactions with the analyte or solvent during the experiment.
Considerations and Limitations:
-
The Hydroxyl Proton: The single hydroxyl (-OH) proton is exchangeable and its chemical shift is highly dependent on solvent, temperature, and concentration. It is generally not recommended for quantification.
-
Solubility: While soluble in many common deuterated organic solvents like CDCl₃, DMSO-d₆, and acetone-d₆, its solubility should always be verified for the specific analyte-solvent system to be used.
-
Purity Certification: Like any qNMR standard, it must be of high, certified purity, traceable to a national metrology institute (NMI) like NIST, for the final results to be metrologically valid.[9][10]
Comparison with Common qNMR Internal Standards
The choice of standard is context-dependent. The following table compares this compound with other widely used internal standards to aid in selection.
| Feature | This compound | Dimethyl Sulfone (DMSO₂) | Maleic Acid | 1,3,5-Trimethoxybenzene |
| ¹H Signals (for quantification) | 1 singlet | 1 singlet | 1 singlet | 2 singlets |
| Chemical Shift(s) (ppm) | ~1.0-1.4 | ~3.0 (solvent dependent) | ~6.3 | ~6.1 (Ar-H), ~3.8 (OCH₃) |
| Protons per Signal | 27 | 6 | 2 | 3 (Ar-H), 9 (OCH₃) |
| Key Advantage | Extremely high signal-to-mass ratio; signal in an uncrowded region. | High solubility in both polar and non-polar solvents. | Highly pure, crystalline solid; good for polar systems. | Two distinct signals in different spectral regions provide flexibility.[11] |
| Key Disadvantage | Hydroxyl proton is not usable for quantification. | Signal can overlap with analyte signals in the 3 ppm region. | Can be reactive (acidic); signal is in the olefinic region. | Signals can overlap with aromatic or methoxy groups in the analyte. |
| Best For | Low-concentration analytes; clearing spectral space in the 2-8 ppm range. | General purpose, especially with analytes lacking signals near 3 ppm. | Analytes soluble in D₂O or DMSO-d₆ without olefinic protons. | Analytes without aromatic or methoxy signals, offering quantification options. |
Experimental Workflow and Protocol
Achieving accurate qNMR results requires meticulous attention to detail in sample preparation, data acquisition, and processing. The workflow below is designed to establish a self-validating system, where experimental parameters are chosen to guarantee the integrity of the quantitative data.
Visualization of the qNMR Workflow
Sources
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. qNMR - BIPM [bipm.org]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. acdlabs.com [acdlabs.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 10. A Standard for Standards | NIST [nist.gov]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Tri-tert-butylmethanol as a Definitive Probe for Mechanistic Studies in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the intricate process of elucidating organic reaction mechanisms, the choice of molecular probes is paramount. Tri-tert-butylmethanol, also known as tri-tert-butylcarbinol, stands as a uniquely powerful tool for this purpose. Its structure, featuring a hydroxyl group shielded by three bulky tert-butyl groups, renders it arguably the most sterically hindered alcohol synthesized to date.[1] This extreme steric congestion effectively isolates the hydroxyl group, creating a reagent with profoundly diminished nucleophilicity while retaining its alcoholic proton. This guide provides an in-depth exploration of how to leverage the distinct properties of this compound to dissect reaction pathways, differentiate between competing mechanisms, and validate mechanistic hypotheses. We will cover its application in probing steric effects, its role as a control for nucleophilic participation, and its utility in carbocation studies, complete with detailed experimental protocols and data interpretation guidelines.
The Foundational Principle: Unprecedented Steric Hindrance
The utility of this compound in mechanistic studies stems almost entirely from its unique three-dimensional structure. The central carbinol carbon is quaternary and bonded to three additional quaternary carbons, creating a near-perfect sphere of steric bulk that severely restricts access to the central hydroxyl group.
This steric shield has profound and measurable consequences:
-
Suppressed Nucleophilicity: The oxygen atom's lone pairs are sterically inaccessible, making the molecule an exceptionally poor nucleophile. It will fail to participate in reactions that require nucleophilic attack, such as Sɴ2 substitutions.[2][3][4]
-
Inhibited Intermolecular Hydrogen Bonding: Unlike less hindered alcohols like tert-butanol, liquid this compound shows no broad O-H absorption band in its infrared spectrum.[1] This is direct physical evidence that the steric bulk prevents the formation of intermolecular hydrogen bonds, a hallmark of typical alcohols.[1]
-
Resistance to Oxidation: As a tertiary alcohol with no alpha-hydrogen, it is resistant to oxidation at the carbinol center.[5]
These properties make it an ideal "control" molecule. If a proposed mechanism requires nucleophilic participation from an alcohol, substituting the standard alcohol with this compound should dramatically slow or completely halt the reaction.
dot graph "Structural_Comparison" { layout="neato"; node [shape=none, margin=0]; graph [bgcolor="#FFFFFF"];
} /dot Caption: Increasing steric bulk from methanol to this compound.
Application: Dissecting Sɴ1 vs. Sɴ2 Pathways
A classic application of this compound is to provide definitive evidence for or against an Sɴ2 mechanism. Because the Sɴ2 reaction requires a backside nucleophilic attack on an electrophilic carbon, it is exquisitely sensitive to steric hindrance.[2][3]
-
Hypothesis: A reaction is proposed to proceed via an Sɴ2 pathway involving an alcohol as the nucleophile.
-
Experimental Design: Two parallel reactions are conducted. One uses a standard, less-hindered alcohol (e.g., ethanol or isopropanol), and the other uses an equimolar amount of this compound under identical conditions.
-
Predicted Outcome & Interpretation:
-
If the reaction with this compound fails or is significantly slower: This provides strong evidence that the reaction requires direct nucleophilic attack by the alcohol, consistent with an Sɴ2 mechanism. The steric bulk of this compound prevents this attack.
-
If the reaction proceeds at a comparable rate: This suggests the alcohol's hydroxyl group is not acting as a nucleophile in the rate-determining step. The mechanism is likely Sɴ1 or another pathway where the alcohol's role is different (e.g., as a proton shuttle or solvent).
-
In contrast, Sɴ1 reactions proceed through a planar carbocation intermediate, which is less sensitive to the steric bulk of the incoming nucleophile.[2][6] However, the formation of the corresponding tri-tert-butylmethyl cation from the alcohol is highly disfavored due to extreme steric strain, making this compound a poor substrate for Sɴ1 reactions at the central carbon as well. This resistance makes it a valuable negative control.
| Property | Methanol | tert-Butanol | This compound | Source |
| Molar Mass ( g/mol ) | 32.04 | 74.12 | 200.38 | N/A |
| Structure | Primary | Tertiary | Tertiary (highly hindered) | N/A |
| Relative Sɴ2 Rate | ~30 | ~0.001 | Negligible | [3] |
| Carbocation Stability | Very Low | High | Very Low (Steric Strain) | [6] |
| H-Bonding | Strong | Moderate | Inhibited | [1] |
| Caption: Table 1. Comparative properties of alcohols for mechanistic studies. Relative Sɴ2 rates are illustrative. |
Application: Probing for General Acid/Base Catalysis
In some reaction mechanisms, an alcohol may not act as a nucleophile but as a general acid or general base catalyst, facilitating proton transfer in the transition state. Because the proton of the hydroxyl group in this compound is sterically shielded but still present, the molecule can be used to probe for these effects.
-
Experimental Design: Compare the reaction rate with this compound against a non-hydroxylic, sterically similar control molecule like tri-tert-butylmethane.
-
Predicted Outcome & Interpretation:
-
If the reaction proceeds with this compound but not tri-tert-butylmethane: This suggests the hydroxyl proton is mechanistically essential, likely participating in a proton transfer step.
-
If both reactions fail: This points towards a requirement for nucleophilic attack or a less sterically hindered environment.
-
Experimental Protocols
Synthesis of this compound
Self-Validation Note: The synthesis of this molecule is challenging and serves as a prerequisite for its use. Successful synthesis and characterization confirm the handler's proficiency with air-sensitive and sterically demanding reagents. The original high-yield synthesis was reported by Bartlett and Lefferts.[1]
Materials:
-
Di-tert-butyl ketone (hexamethylacetone)
-
tert-Butyllithium (in pentane or heptane)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
Protocol:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Reagents: Dissolve di-tert-butyl ketone (1.0 eq) in anhydrous diethyl ether.
-
Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium solution (1.1 eq) dropwise from the dropping funnel over 30 minutes. A thick precipitate may form.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quench: Cool the flask to 0 °C in an ice bath and slowly add saturated aqueous NH₄Cl to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by sublimation or recrystallization from methanol to yield white crystals.
-
Characterization: Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis. A key confirmation is the absence of a broad O-H peak in the IR spectrum of the pure, dry liquid or a melt.[1]
Protocol: Competitive Reaction for Esterification
This protocol uses a classic acid-catalyzed esterification to demonstrate how this compound can be used to rule out a direct nucleophilic attack mechanism.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=10, bgcolor="#FFFFFF", splines=ortho, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} /dot Caption: Workflow for a competitive esterification experiment.
Protocol:
-
Setup: In two separate, identical, dry flasks (Flask A and Flask B) equipped with stir bars and reflux condensers, add acetic acid (1.0 eq) and anhydrous toluene.
-
Alcohol Addition: To Flask A, add ethanol (1.0 eq). To Flask B, add this compound (1.0 eq).
-
Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to each flask.
-
Reaction: Heat both flasks to 80 °C and monitor the reaction progress over several hours by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Analysis:
-
Expected Result (Flask A): GC analysis will show the formation of a new peak corresponding to ethyl acetate, and the peak for ethanol will diminish.
-
Expected Result (Flask B): GC analysis will show no formation of tri-tert-butyl acetate. The starting materials will remain unreacted.
-
Conclusion
This compound is more than a chemical curiosity; it is a precision instrument for the mechanistic chemist. Its defining characteristic—extreme steric hindrance—allows for the design of unambiguous experiments that can decisively differentiate between competing reaction pathways. By using it as a negative control for nucleophilic participation or as a probe for the role of a hydroxyl proton, researchers can build a more robust and evidence-based understanding of complex organic transformations. The deliberate and thoughtful application of this unique alcohol can save significant time and resources by quickly invalidating incorrect mechanistic hypotheses, thereby accelerating research and development in chemistry and drug discovery.
References
-
Bartlett, P. D., & Lefferts, E. B. (1955). Highly Branched Molecules. III. The Synthesis of Tri-t-butylcarbinol and the Provision of a New Method for the Preparation of Di-t-butylcarbinol. Journal of the American Chemical Society, 77(10), 2804–2806. [Link]
-
Wikipedia contributors. (2023). 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Education Resources. [Link]
-
Wikipedia contributors. (2024). tert-Butyl alcohol. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol - Wikipedia [en.wikipedia.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
The Architect of Selectivity: Tri-tert-butylmethanol as a Gateway to Non-Nucleophilic Bases in Advanced Synthesis
Introduction: Beyond Basicity - The Quest for Selective Proton Abstraction
In the landscape of modern organic synthesis, the strategic removal of a proton is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. However, the utility of a strong base is often a double-edged sword; its inherent nucleophilicity can lead to undesired side reactions, compromising yields and complicating purification pathways. This challenge has propelled the development of reagents that are potent bases yet poor nucleophiles. At the forefront of this class of reagents are the sterically hindered alkoxides derived from tri-tert-butylmethanol (tert-butanol). The unique structural architecture of the tri-tert-butylmethoxide anion, born from its precursor alcohol, offers a powerful tool for chemists to achieve highly selective transformations. This guide provides an in-depth exploration of this compound as a precursor to these indispensable non-nucleophilic bases, with a focus on the preparation and application of its potassium and lithium salts for researchers, scientists, and professionals in drug development.
The Principle of Steric Hindrance: The Foundation of Non-Nucleophilicity
The defining characteristic of bases derived from this compound is their profound steric bulk. The central oxygen atom of the resulting tri-tert-butoxide anion is shielded by three bulky tert-butyl groups, creating a congested environment that dictates its reactivity.[1] This steric hindrance is the primary reason for its low nucleophilicity.[2] While the oxygen atom's lone pairs are readily available to abstract a small, unhindered proton, they are physically impeded from attacking a sterically encumbered electrophilic center, such as a carbon atom in an SN2 reaction.[3]
This principle is visually captured in the diagram below, which illustrates the steric shielding of the oxygen atom in the tri-tert-butoxide anion.
Caption: Steric shielding of the tri-tert-butoxide anion.
The quantitative impact of this steric bulk can be appreciated by examining the "A-value," which is a measure of the steric demand of a substituent. A higher A-value signifies a greater preference for the equatorial position on a cyclohexane ring, indicating larger steric hindrance. The tert-butyl group has one of the highest A-values among common alkyl groups, as shown in the table below.
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.74 |
| -CH₂CH₃ (Ethyl) | 1.79 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -C₆H₅ (Phenyl) | 3.0 |
| Data sourced from various conformational analysis studies.[4][5][6] |
This significant steric hindrance makes tri-tert-butoxide bases ideal for reactions where only proton abstraction is desired, such as in elimination reactions to form alkenes, and the generation of enolates from ketones and esters.[3]
Synthesis Protocols: From this compound to Powerful Bases
The two most commonly employed non-nucleophilic bases derived from this compound are potassium tri-tert-butoxide (KOtBu) and lithium tri-tert-butoxide (LiOtBu). Their synthesis from the parent alcohol is straightforward, though requires careful handling due to the reactive nature of the alkali metals and organolithium reagents involved.
Protocol 1: Preparation of Potassium Tri-tert-butoxide (KOtBu)
Potassium tri-tert-butoxide is a strong, non-nucleophilic base widely used in organic synthesis.[7] This protocol details its preparation from this compound and potassium metal.
Materials:
-
Anhydrous this compound (tert-butanol)
-
Potassium metal, stored under mineral oil
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or heptane)
-
Inert gas supply (Nitrogen or Argon)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical or magnetic stirrer
-
Dropping funnel (optional, for solvent addition)
-
Heating mantle
Experimental Workflow:
Caption: General workflow for the synthesis of potassium tri-tert-butoxide.
Step-by-Step Procedure:
-
Preparation of Apparatus: All glassware should be thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and an inert gas inlet, place anhydrous this compound.
-
Addition of Potassium: Carefully cut potassium metal into small pieces, removing the outer oxide layer, and add them portion-wise to the stirred this compound. Caution: The reaction is exothermic and produces flammable hydrogen gas. Proper ventilation and the absence of ignition sources are crucial.
-
Reaction Progression: The reaction mixture is gently heated to reflux to ensure the reaction goes to completion. The reaction is complete when all the potassium metal has dissolved and the evolution of hydrogen gas has ceased.
-
Isolation: The resulting solution of potassium tri-tert-butoxide in this compound can be used directly. Alternatively, the excess this compound can be removed by distillation under reduced pressure to obtain solid potassium tri-tert-butoxide, which should be stored under an inert atmosphere.
Protocol 2: Preparation of Lithium Tri-tert-butoxide (LiOtBu)
Lithium tri-tert-butoxide can be prepared by the reaction of this compound with either lithium metal or, more commonly in a laboratory setting, with an organolithium reagent such as n-butyllithium.[7] The latter is often preferred for its convenience and the milder reaction conditions.
Materials:
-
Anhydrous this compound (tert-butanol)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or a three-necked round-bottom flask
-
Syringes for liquid transfer
-
Magnetic stirrer
-
Cooling bath (ice-water or dry ice/acetone)
Step-by-Step Procedure:
-
Preparation of Apparatus: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
Reaction Setup: To a Schlenk flask containing anhydrous THF and a magnetic stir bar, add anhydrous this compound via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution of this compound. Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete reaction. The formation of a white precipitate of lithium tri-tert-butoxide may be observed.
-
Use of the Reagent: The resulting solution or suspension of lithium tri-tert-butoxide in THF/hexanes is typically used directly in subsequent reactions.
Applications in Organic Synthesis
The unique combination of high basicity and low nucleophilicity makes tri-tert-butoxide bases exceptionally useful in a variety of organic transformations.
Regioselective Elimination Reactions
One of the most prominent applications of potassium tri-tert-butoxide is in E2 elimination reactions to form alkenes. Due to its steric bulk, it preferentially abstracts the least sterically hindered β-proton, leading to the formation of the Hofmann (less substituted) alkene product. This is in contrast to smaller, less hindered bases like ethoxide, which typically favor the formation of the more thermodynamically stable Zaitsev (more substituted) alkene.
Caption: Hofmann vs. Zaitsev elimination pathways.
This predictable regioselectivity is a powerful tool for controlling the outcome of elimination reactions and is widely exploited in the synthesis of complex molecules.
Applications in Pharmaceutical Synthesis
The precise reactivity of potassium tri-tert-butoxide makes it an invaluable reagent in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[7] For instance, it is employed in the synthesis of antiviral and anticancer drugs where high selectivity is paramount to avoid the formation of impurities.[7] Its applications include deprotonation, cyclization, and condensation reactions in the construction of complex molecular frameworks.
Safety and Handling
Potassium and lithium tri-tert-butoxide are highly reactive and corrosive substances that require careful handling.
-
Moisture and Air Sensitivity: Both bases react vigorously with water and atmospheric moisture. They must be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: These compounds are corrosive and can cause severe burns to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1]
-
Flammability: Potassium tri-tert-butoxide is a flammable solid. Keep away from heat, sparks, and open flames.[1]
-
Reactive Hazards: When handling potassium metal for the synthesis of KOtBu, be aware of its high reactivity with water and alcohols. n-Butyllithium, used for preparing LiOtBu, is pyrophoric and can ignite spontaneously on contact with air.
Conclusion
This compound serves as a readily accessible and crucial precursor to a class of powerful non-nucleophilic bases that have become indispensable in modern organic synthesis. The steric hindrance imparted by the tert-butyl groups in the resulting tri-tert-butoxide anion allows for highly selective proton abstraction without the complication of nucleophilic attack. This unique reactivity profile enables chemists to control the regioselectivity of elimination reactions and to efficiently generate reactive intermediates for a wide range of synthetic transformations. A thorough understanding of the principles behind their reactivity, coupled with careful adherence to the provided protocols and safety guidelines, will empower researchers and drug development professionals to effectively harness the synthetic potential of these remarkable reagents.
References
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Non-nucleophilic base. Retrieved from [Link]
-
Organic Syntheses. (n.d.). POTASSIUM t-BUTOXIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 26). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]
-
Madasu, J., Shinde, S., Das, R., Patel, S., & Shard, A. (2020). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Organic & Biomolecular Chemistry, 18(35), 6825-6843. [Link]
-
Wikipedia. (2023, November 13). A value. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Steric effects. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing high-purity potassium tert-butoxide with tert-butanol-water azeotropic solution and potassium hydroxide. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
- Google Patents. (n.d.). US5583269A - Method of preparation of lithium tertiary-butoxide.
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.19: Comparing Substitution and Elimination Reactions. Retrieved from [Link]
-
YouTube. (2023, January 5). How to make a lithium tert-butoxide? | Preparation of t-BuOLi. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer?. Retrieved from [Link]
-
Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
pka bases.cdx. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CA1221939A - Process for the preparation of water-free potassium tert.-butoxide.
-
Chemistry Stack Exchange. (2019, August 13). Why is tert-butoxide often used in elimination reactions when it is not necessary?. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How we can prepare 1M solution of tert-butoxid in tert-butanol?. Retrieved from [Link]
-
Chad's Prep. (n.d.). Exceptions to Zaitsev's Rule for E2 Reactions. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. US5583269A - Method of preparation of lithium tertiary-butoxide - Google Patents [patents.google.com]
- 3. Lithium tert-butoxide - Wikipedia [en.wikipedia.org]
- 4. DE102008040878A1 - Process for the preparation of lithium alcoholate solutions - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
- 6. Lithium tert-butoxide synthesis - chemicalbook [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Challenges in the synthesis of highly hindered alcohols like Tri-tert-butylmethanol
Topic: Challenges in the Synthesis of Highly Hindered Alcohols like Tri-tert-butylmethanol
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center dedicated to the synthesis of highly hindered alcohols. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers in navigating the complexities associated with the synthesis of sterically demanding molecules such as this compound.
Introduction: The Challenge of Steric Hindrance
The synthesis of highly hindered tertiary alcohols, exemplified by this compound (((CH₃)₃C)₃COH), presents a formidable challenge in organic synthesis. The immense steric bulk surrounding the carbonyl group in precursors like di-tert-butyl ketone (hexamethylacetone) severely impedes the approach of nucleophiles.[1] This steric congestion can lead to low reaction yields, favor undesired side reactions, or prevent the reaction from occurring altogether. This guide will address these challenges and provide practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and other highly hindered alcohols.
Problem 1: Low or No Conversion of the Ketone
Symptom: After carrying out the reaction between di-tert-butyl ketone and an organometallic reagent, analysis (e.g., GC-MS, NMR) of the crude product shows a large amount of unreacted starting material.
Probable Causes & Solutions:
-
Inappropriate Nucleophile: Grignard reagents, such as tert-butylmagnesium chloride, are often too bulky and not sufficiently reactive to overcome the steric hindrance of di-tert-butyl ketone.[2] The extreme reactivity of organolithium reagents is often necessary for such transformations.[3]
-
Poor Reagent Quality: Organolithium reagents are highly sensitive to air and moisture.[6] Contamination will significantly reduce the concentration of the active nucleophile.
-
Solution: Use freshly titrated or newly purchased tert-butyllithium. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). For handling air-sensitive reagents, refer to established protocols.[7]
-
-
Insufficient Reaction Temperature: While many organolithium reactions are initiated at low temperatures to control reactivity, the activation energy for the addition to a highly hindered ketone may require higher temperatures.
-
Solution: After the initial addition of the organolithium reagent at low temperature (e.g., -78 °C), allow the reaction to slowly warm to a higher temperature (e.g., 0 °C or room temperature) and stir for an extended period to drive the reaction to completion.[7]
-
Problem 2: Formation of Side Products (Enolization and Reduction)
Symptom: Besides the desired alcohol and unreacted ketone, spectroscopic analysis reveals the presence of unexpected byproducts.
Probable Causes & Solutions:
-
Enolization: The organometallic reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[2] This is a common side reaction with sterically hindered ketones where nucleophilic addition is slow.
-
Solution: Use of a highly reactive nucleophile like tert-butyllithium at low temperatures can favor the kinetic pathway of nucleophilic addition over deprotonation. The choice of solvent can also influence this; less polar solvents can sometimes reduce enolization.
-
-
Reduction: If the Grignard reagent contains a β-hydride (e.g., isobutylmagnesium bromide), it can deliver a hydride to the carbonyl carbon, resulting in the formation of a secondary alcohol.[2]
-
Solution: Use a Grignard reagent or organolithium reagent that lacks β-hydrogens, such as methylmagnesium bromide or methyllithium, if a different alkyl group is being added. For the synthesis of this compound, tert-butyllithium is the reagent of choice, which does not undergo this side reaction.
-
Problem 3: Difficult Purification of the Final Product
Symptom: The crude product is difficult to purify, and standard chromatographic or distillation techniques are ineffective.
Probable Causes & Solutions:
-
Similar Physical Properties of Products and Byproducts: The desired highly hindered alcohol may have similar volatility and polarity to unreacted starting materials or byproducts, making separation challenging.
-
Solution:
-
Crystallization: Highly symmetric and sterically hindered molecules like this compound are often crystalline solids.[4] Recrystallization from a suitable solvent can be a highly effective purification method.
-
Sublimation: For volatile solids, sublimation under vacuum can be an excellent purification technique that avoids the use of solvents.
-
Chromatography Optimization: If chromatography is necessary, consider using less polar solvent systems to increase the separation between the slightly more polar alcohol and non-polar byproducts. Careful selection of the stationary phase is also crucial.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is tert-butyllithium more effective than tert-butylmagnesium bromide for the synthesis of this compound?
A1: The greater effectiveness of tert-butyllithium stems from the higher polarity and more ionic character of the carbon-lithium bond compared to the carbon-magnesium bond. This makes the carbanion in tert-butyllithium a more potent nucleophile, enabling it to overcome the significant steric hindrance presented by the two tert-butyl groups of di-tert-butyl ketone.[1][8]
Q2: What are the primary safety concerns when working with tert-butyllithium?
A2: tert-Butyllithium is an extremely pyrophoric reagent, meaning it can ignite spontaneously upon contact with air.[6] It also reacts violently with water and other protic solvents.[6] All manipulations must be performed under a strictly inert atmosphere using proper air-free techniques, such as Schlenk lines or a glovebox.[9] Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.
Q3: Can I use other organometallic reagents for this synthesis?
A3: While tert-butyllithium is the most reported successful reagent, other highly reactive organometallics could potentially be used, though with likely lower yields. Organosodium compounds have been used historically but gave poor yields.[4][10] The key is that the reagent must be sufficiently nucleophilic to attack the sterically encumbered carbonyl.
Q4: How can I confirm the formation of this compound?
A4: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Will show a characteristic singlet for the hydroxyl proton (which can be exchanged with D₂O) and a large singlet for the 27 equivalent protons of the three tert-butyl groups.
-
¹³C NMR: Will show distinct signals for the quaternary carbinol carbon and the carbons of the tert-butyl groups.
-
IR Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol.
-
Mass Spectrometry: Will show the molecular ion peak and characteristic fragmentation patterns.
Q5: What is the mechanism of the reaction between tert-butyllithium and di-tert-butyl ketone?
A5: The reaction proceeds via a nucleophilic addition mechanism. The nucleophilic carbon of tert-butyllithium attacks the electrophilic carbonyl carbon of di-tert-butyl ketone. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a lithium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the final tertiary alcohol product.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Di-tert-butyl ketone (hexamethylacetone)
-
tert-Butyllithium (in pentane or heptane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser connected to an argon/nitrogen line.
-
Dissolve di-tert-butyl ketone in anhydrous diethyl ether or THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium dropwise to the cooled ketone solution via syringe while maintaining the temperature below -65 °C.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or sublimation.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
Quantitative Data Summary
| Reagent | Precursor Ketone | Product | Reported Yield | Key Challenges | Reference |
| tert-Butyllithium | Di-tert-butyl ketone | This compound | 81% (under optimal conditions) | Pyrophoric reagent, requires strict inert atmosphere | [4] |
| Sodium | Di-tert-butyl ketone & t-butyl chloride | This compound | 5-8.5% | Low yield, harsh conditions | [4][10] |
| tert-Butylmagnesium Chloride | Di-tert-butyl ketone | This compound | Very low to no reaction | Steric hindrance, low reactivity of Grignard reagent | [2] |
References
-
1 - Comparison of aldehyde and ketone reactivity in nucleophilic addition.
-
- 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol.
-
- Nucleophilic Addition Reactions of Aldehydes and Ketones.
-
- Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
-
- Nucleophilic Addition to Carbonyl Groups.
-
- Highly Branched Molecules. III. The Preparation of Tri-t-butylcarbinol by Means of t-Butyllithium.
-
- The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium.
-
- Steric Hindrance in SN2 and SN1 Reactions.
-
- The Reaction of Grignard Reagents with Di-t-butyl Peroxide.
-
- The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium.
-
- Synthesis of Highly Congested Tertiary Alcohols via the Radical Deconstruction of Breslow Intermediates.
-
- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
-
- A procedure for handling air-sensitive reagents.
-
- Preparation of tert-Butyl alcohol with the help of the Grignard reaction.
-
- Grignard Synthesis of Triphenylmethanol.
-
- Grignard Reaction.
-
- Reactions of Grignard Reagents.
-
- Asymmetric addition of Grignard reagents to ketones.
-
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
-
- NMR Evidence for the Formation of Novel Mixed Lithium Hydride/Lithium tert-Butoxide Aggregates.
-
- Constructing Tertiary Alcohols with Vicinal Stereocenters.
-
- Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis.
-
- tert-Butyllithium.
-
- Limiting a Grignard reaction.
-
- What is the primary limitation of a Grignard reaction?
-
- Tri-tert-butyl-methane.
-
- Tri-t-butylmethane.
-
- Grignard Reagents For Addition To Aldehydes and Ketones.
-
- Structure of tri-tert-butylmethane. II.
-
- Is there a better way to reduce the tertiary alcohol in this synthesis?
-
- The synthesis of deuteriated tri-tert-butyl phosphine.
-
- Enzymatic Synthesis of Tertiary Alcohols.
-
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.
-
- Structure of tri-tert-butylmethane. I. Electron diffraction study.
-
- Structure of tri-tert-butylmethane. II.
-
- Technical Support Center: Purification of Polar Unsaturated Alcohols.
-
- Tetra-tert-butylmethane.
-
- Structural and Energetics Studies of Tri- and Tetra-tert-butylmethane.
-
- Tri-t-butylmethane.
-
- The synthesis of deuteriated tri-tert-butyl phosphine.
-
- What is effect of steric hinderance on acidity of alcohols?
-
- Tri-tert-butyl methane and its halogen analogues.
-
- A SN1 Reaction: Synthesis of tert-Butyl Chloride.
-
- Process for the purification of esters.
-
- Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
-
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
-
- Synthesis of tert-butyl mercaptan catalyzed by triphase transfer catalyst.
Sources
- 1. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of Tri-tert-butylmethanol
Welcome to the technical support center dedicated to the synthesis of tri-tert-butylmethanol (also known as tris(tert-butyl)methanol). This guide is designed for researchers, chemists, and drug development professionals who are navigating the significant challenges associated with synthesizing this sterically hindered alcohol. Due to extreme steric congestion around the central carbon atom, standard synthetic protocols often fail, leading to low yields or undesired side products.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance the success rate of your experiments.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section directly addresses specific issues encountered during the synthesis of this compound, primarily through the reaction of di-tert-butyl ketone (pinacolone) with a tert-butyl organometallic reagent.
Issue 1: The reaction yields are extremely low or no product is formed.
-
Potential Cause A: Extreme Steric Hindrance.
-
Explanation: The core challenge in this synthesis is the severe steric bulk of the three tert-butyl groups.[1] The electrophilic carbonyl carbon of di-tert-butyl ketone is heavily shielded by two tert-butyl groups. The incoming nucleophile, a tert-butyl anion (from a Grignard or organolithium reagent), is also exceptionally bulky. This mutual repulsion makes the required trajectory for nucleophilic attack on the carbonyl carbon highly unfavorable.[2][3]
-
Solution: Use a more reactive nucleophile. Organolithium reagents are generally more reactive than their Grignard counterparts. Therefore, using tert-butyllithium (t-BuLi) instead of tert-butylmagnesium chloride (t-BuMgCl) is strongly recommended.[2][4] The higher reactivity of the C-Li bond compared to the C-Mg bond can help overcome the high activation energy barrier imposed by steric hindrance.
-
-
Potential Cause B: Inactive Organometallic Reagent.
-
Explanation: Both Grignard and organolithium reagents are highly reactive bases and nucleophiles that are readily destroyed by protic sources, such as water or alcohols.[5] Any moisture in the glassware, solvent, or starting materials will quench the reagent in a rapid acid-base reaction, rendering it useless for the desired C-C bond formation.
-
Solution:
-
Strict Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (Nitrogen or Argon).[5]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., diethyl ether, THF). Solvents should be stored over molecular sieves.
-
Reagent Titration: The concentration of commercially available tert-butyllithium can vary. It is best practice to titrate the solution (e.g., using the Gilman double titration method) before use to determine its exact molarity for precise stoichiometric control.
-
-
-
Potential Cause C: Incorrect Reagent Selection.
-
Explanation: As mentioned, Grignard reagents (t-BuMgCl) are often not potent enough for this transformation. They are more likely to participate in side reactions.
-
Solution: The use of tert-butyllithium is the preferred method found in literature for this challenging synthesis, despite the often-abysmal yields reported even with this more reactive agent.[2]
-
Issue 2: The primary product isolated is di-tert-butyl ketone (starting material) or 2,2,4,4-tetramethyl-3-pentanol.
-
Potential Cause: Competing Side Reactions (Enolization and Reduction).
-
Explanation: Due to the high steric barrier to nucleophilic addition, the tert-butyl organometallic reagent can act as a base or a reducing agent instead.
-
Enolization: If the organometallic reagent acts as a base, it can abstract an alpha-proton from di-tert-butyl ketone to form an enolate. During aqueous workup, this enolate is protonated, regenerating the starting ketone.[2]
-
Reduction: The Grignard reagent, t-BuMgCl, can undergo a hydride shift to reduce the ketone to the corresponding secondary alcohol, 2,2,4,4-tetramethyl-3-pentanol. This is a very common outcome when attempting this synthesis with Grignard reagents.[2]
-
-
Solution:
-
Use tert-Butyllithium: t-BuLi is less prone to acting as a reducing agent compared to Grignard reagents.
-
Control Reaction Temperature: Maintain a low reaction temperature (e.g., -78 °C using a dry ice/acetone bath) during the addition of the organolithium reagent. Lower temperatures typically favor the desired nucleophilic addition pathway over competing side reactions like enolization.
-
Slow Addition: Add the tert-butyllithium solution to the ketone solution dropwise to maintain a low instantaneous concentration of the organometallic reagent, which can help minimize side reactions.
-
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Product Yield | Extreme Steric Hindrance | Use the more reactive tert-butyllithium instead of a Grignard reagent.[2][4] |
| Inactive Organometallic Reagent | Ensure strict anhydrous conditions; flame-dry all glassware; use anhydrous solvents.[5] | |
| Starting Material Recovered | Enolization of Ketone | Maintain low reaction temperature (-78 °C); use tert-butyllithium. |
| Secondary Alcohol Formed | Reduction of Ketone | Avoid using Grignard reagents; use tert-butyllithium.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to synthesize? A1: The primary reason is extreme steric hindrance. The central carbon atom is bonded to an oxygen and three bulky tert-butyl groups. In the key synthetic step, the already crowded di-tert-butyl ketone must be attacked by a bulky tert-butyl nucleophile. This creates a highly congested transition state, making the reaction kinetically very slow and favoring alternative reaction pathways like reduction or enolization.[1][2]
Q2: What kind of yields can I realistically expect? A2: Even under optimized conditions using tert-butyllithium, the yields for this synthesis are notoriously low. Published reports and anecdotal evidence suggest yields can be "abysmal," sometimes in the single digits.[2] The goal is often to successfully synthesize and isolate any amount of the target molecule rather than achieving high efficiency.
Q3: How can I purify the final product, this compound? A3: Given that this compound is a solid at room temperature, purification can be attempted by recrystallization from a suitable solvent (e.g., a non-polar solvent like pentane or hexane). Sublimation under vacuum is another excellent method for purifying sterically hindered, symmetrical molecules and may be effective here. Standard distillation is also an option, though vacuum distillation would be required to avoid decomposition at high temperatures.[6]
Q4: What analytical methods are best to confirm the product's identity? A4: A combination of spectroscopic methods is essential:
-
¹H NMR: Expect a large singlet for the 27 protons of the three tert-butyl groups and a smaller singlet for the hydroxyl proton.
-
¹³C NMR: Expect distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the central carbinol carbon.
-
IR Spectroscopy: Look for the characteristic broad O-H stretch of an alcohol, typically in the 3200-3600 cm⁻¹ region.
-
Mass Spectrometry (GC-MS): This can confirm the molecular weight of the product.[7][8]
Experimental Workflow and Key Decision Points
The following diagram illustrates the general workflow for the synthesis, highlighting critical steps where careful technique is paramount.
Caption: Workflow for this compound Synthesis.
Reaction Mechanism: The Steric Hindrance Challenge
This diagram illustrates the competing reaction pathways. The desired nucleophilic addition is severely hindered, often allowing the side reactions of reduction or enolization to dominate, particularly with less reactive Grignard reagents.
Caption: Competing Pathways in this compound Synthesis.
Safety Precautions
Working with organolithium reagents and anhydrous solvents requires strict adherence to safety protocols.
-
Pyrophoric Reagents: tert-Butyllithium is pyrophoric and can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (Argon or Nitrogen) at all times using proper syringe and cannula techniques.[9]
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are conducted in a certified chemical fume hood, away from ignition sources.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and appropriate gloves.[9][12]
-
Quenching: Never add water directly to an active organolithium reaction. Quench the reaction slowly by adding it to a cooled, stirred solution of a less reactive proton source, like saturated ammonium chloride.
References
-
Loba Chemie. (n.d.). tert-BUTANOL FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). Purification of tert-Butyl alcohol. Retrieved from [Link]
-
Sciencemadness.org. (2016). Synthesis of tris(tert-butyl) alcohol. Retrieved from [Link]
-
Squillace, P. J., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3579-3586. Retrieved from [Link]
-
Mezcua, M., et al. (2003). Determination of methyl tert.-butyl ether and tert.-butyl alcohol in seawater samples using purge-and-trap enrichment coupled to gas chromatography with atomic emission and mass spectrometric detection. Journal of Chromatography A, 999(1-2), 81-90. Retrieved from [Link]
-
Prüsse, T., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(12), 338-342. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of tris(tert-butyl) alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]
- 7. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 8. Determination of methyl tert.-butyl ether and tert.-butyl alcohol in seawater samples using purge-and-trap enrichment coupled to gas chromatography with atomic emission and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Purification techniques for removing impurities from Tri-tert-butylmethanol
Welcome to the Technical Support Center for the Purification of Tri-tert-butylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful purification of this compound. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to address the specific challenges encountered during the purification of this sterically hindered tertiary alcohol.
Understanding the Challenges in Purifying this compound
This compound, also known as tri-tert-butylcarbinol, is a unique tertiary alcohol characterized by its significant steric bulk. This steric hindrance profoundly influences its reactivity and physical properties, presenting specific challenges during purification. The most common synthesis involves the reaction of a tert-butyl nucleophile, such as tert-butyllithium, with di-tert-butyl ketone (hexamethylacetone).[1] Understanding the potential side reactions and the nature of likely impurities is the first step toward devising an effective purification strategy.
Common Impurities and Their Origins:
| Impurity | Origin | Rationale |
| Di-tert-butyl ketone | Unreacted starting material | Incomplete reaction due to steric hindrance or stoichiometric imbalances. |
| 2,2,4,4-Tetramethylpentane | Byproduct of tert-butyllithium | Reaction of tert-butyllithium with trace protons or other electrophiles. |
| Lithium tert-butoxide | Byproduct of tert-butyllithium | Reaction of tert-butyllithium with trace water or other protic sources. |
| Coupling Products | Side reactions | Dimerization or other coupling reactions involving reactive intermediates. |
This guide will focus on three primary purification techniques: Recrystallization , Distillation , and Column Chromatography .
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Recrystallization
Recrystallization is often the most effective method for purifying solid compounds like this compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.
FAQs for Recrystallization:
-
Q1: My this compound won't crystallize, even after cooling. What should I do?
-
A1: This is a common issue. Firstly, ensure your solution is supersaturated. You may have used too much solvent. Try evaporating some of the solvent to increase the concentration. If that doesn't work, try "seeding" the solution by adding a tiny crystal of pure this compound. If no seed crystals are available, scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization.
-
-
Q2: My product "oiled out" instead of forming crystals. How can I fix this?
-
A2: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is too concentrated. To remedy this, add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool much more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice rather than an amorphous oil.
-
-
Q3: What is the best solvent for recrystallizing this compound?
-
A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Given its non-polar nature, hydrocarbons like hexanes or pentane are excellent starting points. You may need to experiment with solvent mixtures, such as hexanes with a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, to achieve optimal results.
-
Troubleshooting Recrystallization Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | - Too much solvent used.- Premature crystallization during hot filtration.- Product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the filtrate in an ice bath to minimize solubility and maximize crystal yield. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product. |
| Crystals are too fine | - The solution cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling encourages the growth of larger, purer crystals. |
Distillation
While this compound is a solid at room temperature, distillation can be a viable purification technique, particularly for removing more volatile or non-volatile impurities. Vacuum distillation is often necessary to prevent decomposition at high temperatures.
FAQs for Distillation:
-
Q1: What are the expected boiling and melting points of this compound?
-
Q2: My product seems to be decomposing during distillation, even under vacuum. What can I do?
-
A2: Decomposition can be minimized by using a lower distillation temperature, which can be achieved with a higher vacuum. Ensure your vacuum pump is in good working order and that all connections are airtight. A short-path distillation apparatus can also reduce the time the compound spends at high temperatures.
-
Troubleshooting Distillation Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Bumping/Uneven Boiling | - Lack of nucleation sites for smooth boiling. | - Add boiling chips or a magnetic stir bar to the distillation flask. |
| Poor Separation | - Inefficient distillation column.- Inappropriate heating rate. | - For fractional distillation, use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Maintain a slow and steady heating rate to allow for proper equilibration between liquid and vapor phases. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a non-polar compound like this compound, normal-phase chromatography is typically employed.
FAQs for Column Chromatography:
-
Q1: What stationary and mobile phases should I use for purifying this compound?
-
A1: A standard silica gel stationary phase is a good choice. For the mobile phase, start with a non-polar solvent like hexanes or petroleum ether. You can gradually increase the polarity by adding a small percentage of a more polar solvent like diethyl ether or ethyl acetate to elute the this compound. The exact ratio will need to be determined by thin-layer chromatography (TLC).
-
-
Q2: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system.
-
A2: This is unlikely for the non-polar this compound but could indicate a very strongly adsorbing impurity. However, it's more probable that your starting solvent system is not polar enough. Gradually increase the proportion of the more polar solvent in your eluent mixture.
-
-
Q3: How do I choose the right solvent system for my column?
-
A3: The ideal solvent system is one that gives your desired product an Rf value of approximately 0.2-0.4 on a TLC plate. This will ensure good separation on the column.
-
Troubleshooting Column Chromatography Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation/Overlapping Bands | - Column was not packed properly.- Inappropriate solvent system. | - Ensure the silica gel is packed uniformly without any air bubbles or channels.- Optimize the solvent system using TLC to achieve better separation between your product and impurities. A shallower solvent gradient during elution can also improve resolution. |
| Streaking of Spots on TLC | - Sample is too concentrated.- Sample is not fully soluble in the eluent. | - Dilute your sample before spotting it on the TLC plate.- Ensure your crude product is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. |
Experimental Protocols
Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of hexanes and observe the solubility at room temperature. Heat the test tube gently in a warm water bath. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., hexanes) dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol: Flash Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) by running TLC plates of the crude material.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the sample. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
-
Wikipedia contributors. (2023). 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
Side reactions and byproducts in the synthesis of Tri-tert-butylmethanol
Technical Support Center: Troubleshooting the Synthesis of Tri-tert-butylmethanol
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All procedures should be conducted in a controlled laboratory setting with appropriate safety precautions. tert-Butyllithium is an extremely pyrophoric reagent and must be handled with specialized care under inert conditions by trained personnel.[1][2][3]
Introduction: The Challenge of Steric Hindrance
The synthesis of this compound presents a significant synthetic challenge primarily due to the profound steric hindrance exerted by the three tert-butyl groups surrounding the central carbon.[4] This steric bulk not only impedes the desired nucleophilic addition but also promotes alternative reaction pathways, leading to the formation of various byproducts and often resulting in low yields of the target alcohol. The most common synthetic strategies involve the reaction of a highly reactive tert-butyl nucleophile, such as tert-butyllithium or a Grignard reagent, with a sterically encumbered electrophile like di-tert-butyl ketone or pivaloyl chloride.[5][6][7][8] This guide provides a comprehensive troubleshooting framework to address the common side reactions and byproduct formations encountered during these syntheses.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My synthesis of this compound from di-tert-butyl ketone and a tert-butyl Grignard reagent is giving me a significant amount of unreacted starting material and a reduced alcohol byproduct. What is happening?
Answer: This is a classic issue when dealing with sterically hindered ketones and Grignard reagents. The primary competing side reactions are enolization and reduction.[5]
-
Enolization: The Grignard reagent, in addition to being a potent nucleophile, is also a strong base. It can abstract an acidic α-proton from the di-tert-butyl ketone to form a magnesium enolate. During aqueous workup, this enolate is protonated, regenerating the starting ketone. This pathway consumes both your starting material and the Grignard reagent without forming the desired product.
-
Reduction: The Grignard reagent can also act as a reducing agent by transferring a β-hydride to the carbonyl carbon via a six-membered cyclic transition state. This results in the formation of di-tert-butylmethanol as a byproduct.[5]
Troubleshooting Workflow for Grignard Reaction with Hindered Ketones
Caption: Troubleshooting side reactions in the Grignard synthesis.
FAQ 2: I am attempting the synthesis using pivaloyl chloride and two equivalents of tert-butylmagnesium chloride, but the main product is di-tert-butyl ketone. How can I drive the reaction to completion?
Answer: The formation of di-tert-butyl ketone as the major product indicates that the reaction is halting after the addition of the first equivalent of the Grignard reagent. The initially formed acyl chloride-Grignard adduct eliminates to form the ketone, which is then sterically hindered and reacts sluggishly with the second equivalent of the bulky Grignard reagent.
Table 1: Mitigation Strategies for Incomplete Grignard Addition to Pivaloyl Chloride
| Issue | Causality | Recommended Action |
| Incomplete Second Addition | The intermediate di-tert-butyl ketone is highly sterically hindered, making the second nucleophilic attack by the bulky Grignard reagent kinetically slow. | - Use a moderate excess (e.g., 2.2-2.5 equivalents) of the Grignard reagent.- Increase the reaction time after the addition is complete.- Consider a higher boiling point ether solvent (e.g., THF over diethyl ether) to allow for a slightly elevated reaction temperature if necessary, though this may increase reduction byproducts.[9] |
| Premature Quenching | The reaction may not have reached completion before the workup step. | Monitor the reaction progress by TLC or GC to confirm the disappearance of the di-tert-butyl ketone intermediate before quenching. |
| Grignard Reagent Decomposition | The Grignard reagent can decompose over time, especially in the presence of moisture or air. | Use freshly prepared and titrated Grignard reagent for optimal reactivity. |
FAQ 3: When using tert-butyllithium, I am concerned about its pyrophoric nature and side reactions. What are the best practices for its use in this synthesis?
Answer: tert-Butyllithium is an extremely potent base and nucleophile, but its high reactivity necessitates stringent safety protocols and careful control of reaction conditions.[1][2][3]
-
Safety First: Always handle tert-butyllithium in a well-ventilated fume hood, under an inert atmosphere (argon or nitrogen), and away from flammable materials. Use proper personal protective equipment, including flame-resistant lab coats, safety glasses, and appropriate gloves. Transfers should be done via cannula or syringe by trained personnel.[2][3]
-
Minimizing Side Reactions:
-
Low Temperatures: Conduct the reaction at very low temperatures (typically -78 °C) to temper the basicity of the tert-butyllithium and favor nucleophilic addition over deprotonation (enolization).
-
Anhydrous Conditions: tert-Butyllithium reacts violently with water. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously anhydrous.
-
Slow Addition: Add the tert-butyllithium solution dropwise to the electrophile. This prevents localized high concentrations of the base, which can promote side reactions.
-
Experimental Protocol: Synthesis of this compound using tert-Butyllithium and Di-tert-butyl Ketone
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve di-tert-butyl ketone in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
tert-Butyllithium Addition: Transfer the tert-butyllithium solution (in pentane) to the dropping funnel via cannula. Add the tert-butyllithium dropwise to the stirred ketone solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for several hours. The progress can be monitored by quenching small aliquots and analyzing by GC or TLC.
-
Quenching: Slowly and carefully quench the reaction at low temperature by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization to isolate the this compound.
Visualization of Reaction Pathways
Caption: Competing reaction pathways in the synthesis of this compound.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyllithium. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Quora. (2020, August 21). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). t-Butyllithium. Retrieved from [Link]
-
National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
-
ResearchGate. (2022, November 26). The synthesis of deuteriated tri-tert-butyl phosphine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric... Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Using Tri-tert-butylmethanol as a Base
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the use of the highly sterically hindered alcohol, tri-tert-butylmethanol, as a base in organic synthesis. Given the unique and extreme steric bulk of this reagent, its application presents specific challenges and requires careful optimization. This document is designed to help you navigate these complexities and achieve your desired synthetic outcomes.
Part 1: Understanding the Reagent: this compound
This compound, with the chemical formula C₁₃H₂₈O, is a tertiary alcohol characterized by extreme steric congestion around the central carbon atom.[1] This steric hindrance is the defining feature that governs its chemical reactivity, or lack thereof. When deprotonated to its corresponding alkoxide, tri-tert-butylmethoxide, it is expected to be a highly non-nucleophilic base.[2] However, this same steric bulk can also significantly impede its ability to act as a base by hindering its approach to a proton.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈O | [1] |
| Molecular Weight | 200.36 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Extrapolated from similar compounds |
| pKa of Conjugate Acid (this compound) | Estimated to be >19 | Extrapolated from tert-butanol (pKa ~19) |
Part 2: Troubleshooting Guide
This section addresses common problems encountered when attempting to use this compound as a precursor to a basic species.
Issue 1: Incomplete or No Deprotonation of this compound
Question: I am trying to generate the tri-tert-butylmethoxide base by reacting this compound with a strong base (e.g., n-BuLi, NaH), but I am observing incomplete conversion or no reaction at all. What is going wrong?
Answer: The deprotonation of the hydroxyl group in this compound is significantly more challenging than for less hindered alcohols like tert-butanol due to the extreme steric shielding of the acidic proton.
Possible Causes & Solutions:
-
Insufficiently Strong Base: The pKa of this compound is expected to be high. A very strong base is required for deprotonation.
-
Solution: Consider using stronger bases such as organolithium reagents (sec-BuLi, t-BuLi) or potassium hydride (KH) in a suitable aprotic solvent.
-
-
Poor Solubility: this compound and its corresponding salt may have limited solubility in common organic solvents.
-
Solution: Experiment with a range of anhydrous aprotic solvents like THF, dioxane, or toluene. Gentle warming may improve solubility, but monitor for any potential decomposition.
-
-
Reaction Kinetics: The deprotonation may be very slow due to the high activation energy associated with the sterically hindered proton abstraction.
-
Solution: Increase the reaction time significantly and consider elevated temperatures. Monitor the reaction progress by quenching aliquots and analyzing for the presence of the starting alcohol.
-
Issue 2: Low or No Yield of the Desired Product in a Base-Mediated Reaction
Question: I have successfully generated the tri-tert-butylmethoxide base, but my subsequent reaction (e.g., an elimination or deprotonation of a substrate) is not proceeding. Why is this happening?
Answer: The extreme steric bulk of the tri-tert-butylmethoxide anion can prevent it from accessing even relatively unhindered acidic protons on your substrate.
Possible Causes & Solutions:
-
Steric Hindrance: The primary reason for a lack of reactivity is the severe steric hindrance of the base, which prevents it from approaching the substrate's acidic proton.[3]
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier.
-
Prolong Reaction Time: Allow for a significantly longer reaction time compared to reactions with less hindered bases.
-
Consider a Different Base: If the steric hindrance is insurmountable, a less bulky but still non-nucleophilic base, such as potassium tert-butoxide or DBU, may be a more practical choice.[4]
-
-
-
Substrate Compatibility: The substrate itself may be too sterically congested for the base to effectively deprotonate.
-
Solution: Analyze the steric environment around the target proton on your substrate. If it is also highly hindered, the combination with tri-tert-butylmethoxide may not be viable.
-
Workflow for Troubleshooting Low Reactivity
Caption: Conceptual E2 elimination using tri-tert-butylmethoxide.
References
- Wikipedia. (n.d.). Non-nucleophilic base.
- Sigma-Aldrich. (n.d.). Traditional Strong and Hindered Bases.
- CDN. (n.d.). SAFETY DATA SHEET.
- Reddit. (2023, August 4). Reasoning for choosing sterically-hindered base (see comment). r/chemhelp.
- The Organic Chemistry Tutor. (2016, December 27). Basicity vs Nucleophilicity - Steric Hindrance [Video]. YouTube.
- Bürgi, H. B., & Bartell, L. S. (1972). Structure of tri-tert-butylmethane. I. Electron diffraction study. Journal of the American Chemical Society, 94(15), 5236–5238.
- Pires, R. (2017, March 3). E2 product using sterically hindered base [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). Tris-(4-tert-butyl-phenyl)-methanol. PubChem.
- National Center for Biotechnology Information. (n.d.). Tri-t-butylmethane. PubChem.
- Wikipedia. (n.d.). tert-Butyl alcohol.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with Tert-butyl 6-bromohexanoate.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in tert-Butylamine Mediated Reactions.
- Thermo Fisher Scientific. (2018, October). tert-Butyl alcohol - SAFETY DATA SHEET.
- BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
- National Center for Biotechnology Information. (n.d.). tert-Butanol. PubChem.
- PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Cheméo. (n.d.). Chemical Properties of Tri-t-butylmethane (CAS 35660-96-9).
- New Jersey Department of Health. (n.d.). tert-Butyl Alcohol - Hazardous Substance Fact Sheet.
- Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3].
- Chad's Prep. (n.d.). Exceptions to Zaitsev's Rule for E2 Reactions.
- AMP Home Page. (2017, July 12). Tertiary Butyl Mercaptan.
- Chevron Phillips Chemical. (2024, December 4). Tertiary Butyl Mercaptan.
- BenchChem. (2025). Synthesis of Tert-Butyl Phosphates from Tert-Butanol: A Technical Guide.
- MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.
- ResearchGate. (2011, August). Synthesis of tert-butyl mercaptan catalyzed by triphase transfer catalyst.
- NIST. (n.d.). Tri-t-butylmethane. NIST WebBook.
- ResearchGate. (2015). The synthesis of deuteriated tri‐tert‐butyl phosphine.
- Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions.
- ResearchGate. (n.d.). The tert-butyl group in chemistry and biology.
- Leah4sci. (2014, January 23). E2 Reaction (vid 4 of 4) Big Bulky Base for Anti-Zaitsev Product [Video]. YouTube.
- BenchChem. (2025). Common side reactions with Tert-butyl 6-bromohexanoate and how to avoid them.
- Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides.
- ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Cambridge Open Engage.
- The Chemistry of Molecules. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester [Video]. YouTube.
- NIST. (n.d.). Tri-t-butylmethane. NIST WebBook.
- BenchChem. (2025). Common side reactions with tert-Butyl-P4 and how to avoid them.
- BenchChem. (2025). Application of tert-Butyl-P4 in Intramolecular Cyclization: Application Notes and Protocols.
- Wikipedia. (n.d.). Tetra-tert-butylmethane.
- ResearchGate. (n.d.). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione.
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- 4. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
Technical Support Center: Storage and Handling of Tri-tert-butylmethanol to Prevent Decomposition
Welcome to the dedicated technical support center for tri-tert-butylmethanol (also known as tri-tert-butylcarbinol). This resource is designed for researchers, scientists, and drug development professionals who utilize this unique and highly sterically hindered alcohol in their experiments. Due to its extreme steric congestion, this compound presents specific challenges in handling and storage to maintain its integrity. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful application of this valuable chemical compound.
Understanding the Inherent Stability and Challenges of this compound
This compound, with the chemical formula C₁₃H₂₈O, is arguably the most sterically hindered alcohol synthesized to date.[1] Its structure, featuring three bulky tert-butyl groups surrounding the hydroxyl-bearing carbon, is the primary determinant of its chemical and physical properties. This extreme steric hindrance is a double-edged sword: it imparts a degree of stability by shielding the hydroxyl group from certain reactions, but it also introduces strain that can drive decomposition under specific conditions.
The primary concern with sterically hindered tertiary alcohols is their propensity to undergo dehydration, an elimination reaction that results in the formation of an alkene and water. This process is often catalyzed by acid or initiated by heat.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered by researchers working with this compound.
Q1: What are the optimal storage conditions for this compound?
A: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is typically refrigerated (2-8 °C). It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and acidic gases (like carbon dioxide) which can initiate decomposition. The container should be tightly sealed.
Q2: What materials are compatible and incompatible with this compound?
A:
| Compatible Materials | Incompatible Materials |
|---|---|
| Borosilicate glass (Type I) | Strong acids (e.g., sulfuric acid, hydrochloric acid) |
| Polytetrafluoroethylene (PTFE) | Strong oxidizing agents (e.g., permanganates, chromates) |
| Stainless steel (316L) | Acid chlorides |
| Polypropylene | Acid anhydrides |
Contact with incompatible materials can catalyze decomposition. For instance, strong acids can readily protonate the hydroxyl group, facilitating its departure as a water molecule and leading to the formation of a carbocation, which then undergoes elimination to form an alkene.[2][3]
Q3: I suspect my sample of this compound has started to decompose. What are the signs?
A: Visual inspection may reveal a change in appearance from a white crystalline solid to a waxy or oily substance. A pungent, gasoline-like odor may also be indicative of the formation of volatile alkene byproducts. For a definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to identify degradation products.
Q4: Can I purify a partially decomposed sample of this compound?
A: Purification can be challenging due to the physical properties of the potential decomposition products. Recrystallization from a non-polar, anhydrous solvent under an inert atmosphere may be attempted. However, preventing further decomposition during the process is critical. It is often more practical to procure a fresh, high-purity sample.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the handling and use of this compound.
Issue 1: Unexpected Side Products in a Reaction
Symptom: Your reaction involving this compound yields unexpected byproducts, or the desired product is contaminated with impurities.
Potential Cause: Decomposition of this compound prior to or during the reaction. The primary decomposition product is likely 2,4,4-trimethyl-3-(tert-butyl)pent-2-ene, formed via dehydration. This alkene can then potentially participate in side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Experimental Protocol: Purity Verification by ¹H NMR
-
Under an inert atmosphere, dissolve a small sample (5-10 mg) of this compound in anhydrous deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
A pure sample should exhibit two sharp singlets: one for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and temperature) and one for the 27 equivalent protons of the three tert-butyl groups.
-
The presence of signals in the olefinic region (around 5-6 ppm) would indicate the presence of alkene decomposition products.
Issue 2: Inconsistent Reaction Yields
Symptom: Reproducibility of reactions involving this compound is poor, with yields varying significantly between batches.
Potential Cause: Variable decomposition of this compound due to inconsistent handling and storage practices, leading to varying amounts of active reagent.
Preventative Measures:
-
Strict Inert Atmosphere Technique: Always handle this compound in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).
-
Use of Anhydrous Solvents and Reagents: Ensure all solvents and other reagents are rigorously dried before use. Residual moisture can contribute to decomposition.
-
Controlled Addition: When used in a reaction, consider adding this compound as a solution in an anhydrous, non-polar solvent to minimize exposure to the atmosphere.
The Mechanism of Decomposition: A Closer Look
The primary decomposition pathway for this compound is an E1 elimination reaction, which is favored for tertiary alcohols, especially when sterically hindered.
Caption: Acid-catalyzed dehydration of this compound.
This mechanism highlights the sensitivity of this compound to acidic conditions. Even trace amounts of acid can initiate this decomposition cascade.
Analytical Methods for Monitoring Stability
To ensure the quality of your this compound, regular analytical checks are recommended, especially for older samples or those that have been handled multiple times.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Provides structural confirmation and can detect the presence of alkene byproducts through characteristic olefinic proton and carbon signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can separate volatile decomposition products from the parent alcohol and provide their mass spectra for identification. |
| Infrared (IR) Spectroscopy | The disappearance or broadening of the O-H stretch and the appearance of a C=C stretch can indicate decomposition. |
| Melting Point Analysis | A depression and broadening of the melting point range is a classic indicator of impurity. The melting point of pure this compound is around 50°C.[4] |
By implementing these storage, handling, and analytical best practices, researchers can mitigate the risks of decomposition and ensure the reliability of their experiments involving the unique and sterically demanding this compound.
References
-
Wikipedia. 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. [Link]
-
LookChem. 2,2,4,4-Tetramethylpentan-3-ol. [Link]
-
Chemical Synthesis Database. 3-tert-butyl-2,2,4,4-tetramethyl-3-pentanol. [Link]
-
O'Reilly, K. T., et al. (2001). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Environmental Science & Technology, 35(19), 3954-3961. [Link]
-
Chemsrc. 3-(Tert-butyl)-2,2,4,4-tetramethylpentan-3-ol. [Link]
-
Bürgi, H. B., & Bartell, L. S. (1972). Structure of tri-tert-butylmethane. I. Electron diffraction study. Journal of the American Chemical Society, 94(15), 5236-5238. [Link]
-
Clutch Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]
-
PubMed. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. [Link]
-
Cheng, M. F., & Li, W. K. (2003). Structural and Energetics Studies of Tri-and Tetra-tert-butylmethane. The Journal of Physical Chemistry A, 107(28), 5492-5498. [Link]
-
Wikidata. 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. [Link]
-
Bartell, L. S., & Bürgi, H. B. (1972). Structure of tri-tert-butylmethane. II. Inferences combining electron diffraction, spectroscopy, and molecular mechanics. Journal of the American Chemical Society, 94(15), 5239-5243. [Link]
-
SpectraBase. Tri-t-butyl-methane. [Link]
-
precisionFDA. TRI-TERT-BUTYLCARBINOL. [Link]
-
Cuesta, et al. (2017). GAS PHASE DECOMPOSITION OF T-BUTYL METHYL ETHER CATALYZED BY DIFFERENT HYDROGEN HALIDES: A DFT STUDY. Revista Politécnica, 39(2), 65-79. [Link]
-
PubChem. Tri-t-butylmethane. [Link]
-
Wikipedia. tert-Butyl alcohol. [Link]
-
NIST. Tri-t-butylmethane. [Link]
-
SpectraBase. tert-Butylmethyl ether. [Link]
-
Mironov, O. A., et al. (2012). Reaction of 1, 3, 5-tri-tert-butylbenzene with 2, 4, 6, 8-tetraiodo-2, 4, 6, 8-tetraazabicyclo [3.3. 0] octane-3, 7-dione. Russian Journal of Organic Chemistry, 48(6), 780-784. [Link]
-
Ghinet, A., et al. (2013). The revisited synthesis of tert-butyl pyroglutamate derivatives. Tetrahedron, 69(32), 6821-6825. [Link]
-
Brown, L., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342. [Link]
-
Gasanov, R. G., & Freidlina, R. K. (1981). Thermal Stability Study of 4-tert-Butylphenol. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 30(5), 783-787. [Link]
-
Organic Chemistry Lab. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. [Link]
-
Zhang, Y., et al. (2014). Decomposition of tert-butyl hydroperoxide into tert-butyl alcohol and O2 catalyzed by birnessite-type manganese oxides: Kinetics and activity. Catalysis Communications, 49, 6-9. [Link]
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- 4. lookchem.com [lookchem.com]
Troubleshooting low reactivity of Tri-tert-butylmethanol in specific reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the low reactivity of tri-tert-butylmethanol (also known as trityl-tert-butylcarbinol). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles governing this molecule's behavior, enabling you to design more effective and robust synthetic strategies.
Introduction: The Challenge of Extreme Steric Hindrance
This compound is a fascinating molecule characterized by a central hydroxyl-bearing carbon atom shielded by three bulky tert-butyl groups. This extreme steric congestion is the primary reason for its low reactivity in many standard transformations. The bulky groups physically block the approach of reagents to the central carbon and the hydroxyl group, making reactions that require direct access to these sites exceptionally difficult.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My substitution reaction with this compound is failing. Why is it so unreactive, and what can I do?
Answer:
The lack of reactivity you are observing is almost certainly due to profound steric hindrance.[1][2] The three tert-butyl groups create a molecular shield around the central carbon, making it inaccessible to backside attack required for a standard bimolecular nucleophilic substitution (SN2) reaction.[3]
Causality: SN2 vs. SN1 Pathways
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SN2 Reactions (Blocked): In an SN2 mechanism, a nucleophile must attack the carbon atom from the side opposite the leaving group. With this compound, this path is completely obstructed. This is a general principle for tertiary alcohols, but it is exceptionally pronounced in this case.[3][4][5]
-
SN1 Reactions (Favored): The only viable substitution pathway is the unimolecular (SN1) mechanism.[1][6] This proceeds through a two-step process:
This mechanistic shift is the key to successfully performing substitution reactions with this substrate.
Sources
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- 3. m.youtube.com [m.youtube.com]
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Navigating the Synthesis of Tri-tert-butylmethanol: A Technical Support Center for Industrial Scale-Up
Introduction
Tri-tert-butylmethanol, also known as tri-tert-butylcarbinol, represents a unique synthetic target due to its extreme steric hindrance. As arguably the most sterically hindered alcohol synthesized to date, its preparation on an industrial scale presents significant challenges that often lead to failed reactions and low yields when employing conventional methods.[1] This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the successful synthesis and troubleshooting of this compound production. We will delve into the nuances of the recommended synthetic routes, address common pitfalls, and provide detailed protocols to ensure a safe and efficient scale-up process.
The extreme steric congestion imposed by the three tert-butyl groups surrounding the central carbon atom prevents the formation of intermolecular hydrogen bonds, a characteristic feature of most alcohols.[1] This unique property makes it a molecule of interest for spectroscopic research and as a building block in specialized applications. However, this same steric hindrance is the primary obstacle in its synthesis.
This guide will focus on the most successful reported methods for preparing this compound, moving beyond the often-unsuccessful standard Grignard reaction, and will provide the in-depth knowledge required for mastering its synthesis at scale.
Frequently Asked Questions (FAQs)
Q1: Why is the standard Grignard reaction, reacting a tert-butyl Grignard reagent with di-tert-butyl ketone (hexamethylacetone), not recommended for synthesizing this compound?
A1: While the Grignard reaction is a cornerstone for the synthesis of tertiary alcohols, its application to this compound is severely hampered by extreme steric hindrance.[2][3] The bulky nature of both the tert-butyl Grignard reagent and the di-tert-butyl ketone prevents the nucleophilic attack required for carbon-carbon bond formation. Instead, several side reactions become dominant:
-
Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon workup, this regenerates the starting ketone, leading to low or no product formation.[2]
-
Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone, resulting in the formation of an alcohol derived from the ketone and an alkene from the Grignard reagent.[3]
Q2: What is the most effective method for the industrial-scale synthesis of this compound?
A2: The most successful and high-yielding method reported for the synthesis of this compound involves the reaction of tert-butyllithium with di-tert-butyl ketone (hexamethylacetone).[1][4] Under carefully controlled, low-temperature conditions, this reaction can achieve yields as high as 81%.[1] Tert-butyllithium is a more reactive organometallic reagent than its Grignard counterpart, which allows it to overcome the significant steric barrier.
Q3: What are the primary safety concerns when working with tert-butyllithium on a large scale?
A3: Tert-butyllithium is a pyrophoric material, meaning it can ignite spontaneously on contact with air and reacts violently with water. These hazards are magnified at an industrial scale. Key safety considerations include:
-
Strict Anhydrous and Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) in scrupulously dried glassware and with anhydrous solvents.
-
Controlled Temperature: The reaction is highly exothermic. A robust cooling system and careful, slow addition of reagents are critical to prevent thermal runaway.
-
Safe Handling and Transfer: Use of cannula techniques or a closed-system transfer apparatus is mandatory for moving larger quantities of tert-butyllithium solutions.
-
Quenching Procedures: The quenching of the reaction and any residual tert-butyllithium must be performed slowly and at low temperatures to manage the exothermic reaction and any gas evolution.
Q4: Are there any other, less common, synthetic routes to this compound?
A4: An early attempt at synthesizing this compound utilized a Barbier-type reaction, coupling di-tert-butyl ketone with tert-butyl chloride in the presence of sodium sand.[1][5] However, this method resulted in very poor yields, ranging from only 5.1% to 8.5%, and is not recommended for industrial applications.[1]
Troubleshooting Guide: Synthesis via Tert-butyllithium
This section addresses specific issues that may arise during the synthesis of this compound using the recommended tert-butyllithium route.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Decomposition of tert-butyllithium: Presence of moisture or oxygen in the reaction setup. | Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is maintained under a positive pressure of a dry, inert gas. Use freshly titrated and certified anhydrous solvents. |
| Reaction temperature too high: Leads to side reactions and decomposition of the product or intermediates. | Maintain a strict low-temperature profile (e.g., -60 to -70°C) during the addition of tert-butyllithium.[4] Use a reliable and calibrated cooling system. | |
| Poor quality of reagents: Impure di-tert-butyl ketone or degraded tert-butyllithium solution. | Use freshly distilled di-tert-butyl ketone. The concentration of the tert-butyllithium solution should be determined by titration prior to use. | |
| Formation of a Yellow or Brown Reaction Mixture | Decomposition of the organolithium reagent: Can occur if the temperature is not adequately controlled. | Improve cooling efficiency and slow the rate of addition. |
| Impurities in the solvent or starting materials: Can lead to colored byproducts. | Ensure high purity of all reagents and solvents. | |
| Difficulties in Product Isolation and Purification | Formation of stable emulsions during workup: Can complicate the separation of aqueous and organic layers. | Use saturated brine solutions to help break emulsions. A gentle centrifugation may also be effective on a smaller scale. |
| Co-distillation with solvent: The product may be volatile under vacuum. | Use a fractionating column during distillation to achieve a clean separation. Careful control of the vacuum pressure and temperature is essential. | |
| Product is a waxy solid: Can make handling and transfer difficult. | The product can be dissolved in a suitable, volatile non-polar solvent (e.g., pentane or hexane) for transfer and then the solvent can be removed under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Tert-butyllithium
This protocol is adapted from the high-yield synthesis described in the literature.[4] All operations must be conducted under a dry, inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
Di-tert-butyl ketone (hexamethylacetone)
-
Tert-butyllithium (solution in pentane or heptane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
Cooling bath (e.g., dry ice/acetone or a cryocooler)
-
Schlenk line or glovebox
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble the three-necked flask and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging: In the flask, dissolve the di-tert-butyl ketone in anhydrous diethyl ether. Cool the solution to between -60 and -70°C using the cooling bath.
-
Addition of Tert-butyllithium: Transfer the tert-butyllithium solution to the dropping funnel via cannula. Add the tert-butyllithium dropwise to the stirred ketone solution, ensuring the internal temperature does not rise above -50°C. The addition should be slow and controlled.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
Quenching: While still cold, slowly and carefully add the saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted tert-butyllithium. This step is highly exothermic and must be done with extreme caution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like methanol.
Visualizing the Process
Reaction Mechanism
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. In: Wikipedia. Accessed January 2, 2026. [Link]
- Bartlett, P. D.; Lefferts, E. B. Highly Branched Molecules. III. The Preparation of Tri-t-butylcarbinol by Means of t-Butyllithium. J. Am. Chem. Soc.1955, 77 (11), 2804–2805.
-
The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium. Journal of the American Chemical Society. [Link]
- Bartlett, P. D.; Schneider, A. The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium. J. Am. Chem. Soc.1945, 67 (1), 141–144.
- Barker, D.; McLeod, M. D.; Brimble, M. A.; Savage, G. P. A high yielding synthesis of anthranilate esters from sterically hindered alcohols. Tetrahedron Lett.2001, 42 (10), 1785-1788.
-
Synthesis of Highly Congested Tertiary Alcohols via the R[6][6]adical Deconstruction of Breslow Intermediates. National Institutes of Health. [Link]
- Shkolnik, E.; Gutman, A. L. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorg. Med. Chem.1994, 2 (7), 567-572.
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. [Link]
-
Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Ariel University. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Quora. [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
-
Practice Problem: Grignard Reactions. YouTube. [Link]
-
Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds under. Uniba. [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]
-
tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. [Link]
Sources
Validation & Comparative
A Comparative Guide to Bulky Bases: Situating Tri-tert-butylmethanol in the Chemist's Toolbox
In the landscape of modern organic synthesis, the strategic selection of a base is paramount to achieving desired reactivity and selectivity. While basicity, quantified by pKa, provides a fundamental measure of a compound's proton-abstracting ability, it is often the steric architecture of a base that dictates its utility. Bulky, non-nucleophilic bases are indispensable reagents designed to remove a proton without engaging in competing nucleophilic attack. This guide provides a comparative analysis of tri-tert-butylmethanol's conjugate base, tri-tert-butylmethoxide, alongside other commonly employed bulky bases, offering researchers a data-driven framework for selection in complex chemical transformations.
The Cornerstone of Basicity: Understanding pKa and Steric Hindrance
The strength of a base is inversely related to the acidity of its conjugate acid; a higher pKa of the conjugate acid signifies a stronger base.[1][2][3] However, for a base to be synthetically useful in many contexts, its reactivity must be controlled. Steric hindrance is the primary design principle for minimizing nucleophilicity.[4][5][6] Large, sterically demanding groups surrounding the basic center act as a shield, preventing the base from approaching and attacking electrophilic centers (like carbonyls or alkyl halides), while still allowing it to abstract a sterically accessible proton.[5][6][7] This interplay between electronic strength (pKa) and physical obstruction (sterics) is what defines the character and application of a bulky base.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: Relationship between pKa, sterics, and synthetic utility.
A Comparative Profile of Key Bulky Bases
The effectiveness of a bulky base is context-dependent. Below, we compare tri-tert-butylmethoxide with several industry standards, highlighting their unique structural and chemical properties.
The conjugate base of this compound, this alkoxide possesses arguably the most significant steric shielding among common alkoxide bases. The three tert-butyl groups create a profound steric cone around the oxygen atom. While a precise pKa value for this compound is not as commonly cited as for tert-butanol, its increased alkyl substitution would theoretically make it a slightly weaker acid than tert-butanol due to the electron-donating inductive effect, thus making its conjugate base slightly stronger. Its primary value lies in its extreme steric hindrance, pushing the boundaries of selectivity in challenging deprotonation scenarios.
As the conjugate base of tert-butyl alcohol, KOtBu is a powerful, non-nucleophilic base and one of the most common bulky bases used in organic synthesis.[7][8][9] With a pKa of its conjugate acid around 17, it is sufficiently strong for deprotonating a wide range of carbon acids.[7][8][10][11] Its steric bulk, provided by a single tert-butyl group, is substantial enough to heavily favor elimination over substitution reactions and to direct elimination towards the less-substituted Hofmann product in many cases.[12][13][14]
LDA is an exceptionally strong, non-nucleophilic amide base.[15][16] The pKa of its conjugate acid, diisopropylamine, is approximately 36, making LDA capable of deprotonating even very weak carbon acids like ketones and esters to irreversibly form enolates.[15][16][17] Its two isopropyl groups provide significant steric hindrance, rendering it an extremely poor nucleophile.[16] LDA is often the base of choice for generating kinetic enolates, where a proton is removed from the less-substituted alpha-carbon.[16]
DBU is a non-ionic, organic-soluble amidine base.[18] Unlike alkoxide or amide bases, DBU is a neutral molecule. Its basicity stems from the protonation of the sp2-hybridized imine nitrogen, which results in a resonance-stabilized cation. The pKa of its conjugate acid varies significantly with the solvent but is often cited around 12-13.5 in aqueous or DMSO systems, making it a moderately strong base.[19][20][21] Its bicyclic structure provides steric hindrance, and it is widely used to promote elimination (E2) reactions.[18][21]
Proton Sponge is a neutral aromatic diamine with unique structural properties. The two dimethylamino groups are forced into close proximity by the rigid naphthalene backbone, leading to significant lone-pair repulsion.[22] This strain is relieved upon protonation, where the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms.[22] This structural feature grants it an unusually high basicity for an aromatic amine, with a pKa of its conjugate acid around 12.1.[23] It is exceptionally non-nucleophilic due to the steric congestion around the nitrogen atoms.
Quantitative and Structural Comparison
The choice of a bulky base often involves a trade-off between raw proton-abstracting power (pKa) and steric demand.
Table 1: Comparative Properties of Bulky Bases
| Base | Structure | Conjugate Acid pKa | Key Features |
| Tri-tert-butylmethoxide | C(C(CH₃)₃)₃O⁻ | ~18-19 (Estimated) | Extreme steric hindrance; potentially higher basicity than KOtBu. |
| Potassium tert-butoxide (KOtBu) | (CH₃)₃CO⁻K⁺ | ~17[8][9][10] | Industry standard; strong base; moderate-to-high steric bulk. |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂N⁻Li⁺ | ~36[15][16][17] | Very strong base; high steric bulk; ideal for kinetic enolate formation. |
| DBU | C₉H₁₆N₂ | ~13.5 (in MeCN)[21] | Neutral, organic-soluble; moderately strong; promotes E2 reactions. |
| Proton Sponge | C₁₄H₁₈N₂ | ~12.1 (in H₂O)[23] | Neutral; exceptionally non-nucleophilic; relieves strain upon protonation. |
dot graph G { layout="neato"; node [shape=none, imagepos="tc", labelloc="b", fontname="Arial", fontsize=10]; edge [style=invis];
} Caption: Structural comparison of selected bulky bases.
Experimental Protocol: Evaluating Base Performance in a Model E2 Reaction
To objectively compare the performance of these bases, a model elimination reaction can be employed. The dehydrobromination of 2-bromo-2-methylbutane provides an excellent system, as it can yield two distinct products: the more substituted Zaitsev product (2-methyl-2-butene) and the less substituted Hofmann product (2-methyl-1-butene). The ratio of these products, quantifiable by ¹H NMR or Gas Chromatography (GC), serves as a direct measure of the base's steric influence.
-
Materials Preparation : Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical, particularly for LDA and KOtBu.[8]
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-2-methylbutane (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Temperature Control : Cool the solution to the desired temperature. For KOtBu and DBU, 0 °C is often sufficient. For the highly reactive LDA, -78 °C (a dry ice/acetone bath) is standard to ensure kinetic control.[16] This choice is causal: lower temperatures prevent the thermodynamic (more stable) product from forming by limiting the energy available to overcome higher activation barriers.
-
Base Addition : In a separate flask, dissolve the bulky base (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred substrate solution over 15 minutes. A slight excess of base ensures complete consumption of the starting material.
-
Reaction Monitoring : Allow the reaction to stir for a predetermined time (e.g., 2 hours). Progress can be monitored by Thin Layer Chromatography (TLC) if the starting material and products have different Rf values.
-
Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates any remaining base and alkoxide products, rendering them inert.
-
Workup : Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Analysis : The resulting crude product is analyzed directly by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the Zaitsev (2-methyl-2-butene) to Hofmann (2-methyl-1-butene) isomers.
Expected Outcomes : The ratio of Hofmann to Zaitsev product is expected to increase with the steric bulk of the base. Therefore, the anticipated trend in Hofmann product formation is: DBU < KOtBu < LDA ≈ Tri-tert-butylmethoxide. Tri-tert-butylmethoxide, with its unparalleled bulk, should provide the highest selectivity for the sterically most accessible proton, leading to the highest proportion of the Hofmann product.
Conclusion and Recommendations
The selection of a bulky base is a nuanced decision that hinges on the specific requirements of a chemical transformation.
-
For extreme steric demand and Hofmann selectivity , Tri-tert-butylmethoxide represents a frontier reagent, ideal for substrates where even standard bulky bases like KOtBu yield unsatisfactory product ratios.
-
For routine eliminations and general-purpose deprotonation , Potassium tert-butoxide remains the cost-effective and reliable workhorse.[10]
-
When deprotonating very weak C-H acids to generate kinetic enolates , LDA is the undisputed choice due to its immense basicity and proven track record.[16]
-
For reactions sensitive to ionic conditions or requiring a milder, neutral base , DBU offers an excellent alternative for promoting eliminations.
-
In specialized cases requiring a strong yet completely non-nucleophilic proton scavenger , Proton Sponge provides a unique solution.
By understanding the interplay of pKa and steric hindrance, and by leveraging comparative experimental data, researchers can make informed decisions, optimizing reaction pathways and maximizing yields of desired products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 4. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. nbinno.com [nbinno.com]
- 8. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 9. Potassium tert-butoxide [a.osmarks.net]
- 10. Potassium t-Butoxide [commonorganicchemistry.com]
- 11. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 15. Lithium_diisopropylamide [chemeurope.com]
- 16. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 17. Diisopropylamidure de lithium — Wikipédia [fr.wikipedia.org]
- 18. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 19. atlanchimpharma.com [atlanchimpharma.com]
- 20. DBU CAS#: 6674-22-2 [m.chemicalbook.com]
- 21. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chembk.com [chembk.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Tri-tert-butylmethanol
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of scientific rigor. Tri-tert-butylmethanol, a molecule of significant interest due to its extreme steric hindrance, presents a unique analytical challenge. Its structure, while seemingly simple, encapsulates principles of steric strain and electronic effects that manifest distinctively in spectroscopic data. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Spectroscopic Scrutiny Matters
Primary Spectroscopic Techniques: A Comparative Overview
The structural elucidation of this compound relies on a synergistic application of several spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together, they provide a comprehensive and validated structural confirmation. The principal methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expertise & Experience in NMR Analysis:
For a molecule as sterically hindered as this compound, one might anticipate unusual chemical shifts due to van der Waals deshielding and altered electronic environments. However, the high degree of symmetry in the molecule simplifies the expected spectra significantly.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be remarkably simple. Due to the free rotation around the carbon-carbon single bonds, all twenty-seven protons of the three tert-butyl groups are chemically equivalent. This leads to a single, intense signal. The hydroxyl proton, being attached to a highly hindered oxygen atom, may exhibit a broad or sharp signal depending on the solvent and concentration, and its chemical shift can be variable.
¹³C NMR Spectroscopy
The carbon NMR spectrum is equally informative. We anticipate four distinct signals: one for the quaternary carbinol carbon, one for the three equivalent quaternary carbons of the tert-butyl groups, one for the nine equivalent methyl carbons, and one for the methine proton of the central carbon is not present in this compound. The chemical shifts of these carbons provide direct evidence of their electronic environment.
| Technique | Expected Signals for this compound | Comparative Data: tert-Butyl Alcohol |
| ¹H NMR | ~1.1-1.3 ppm (s, 27H, -C(CH₃)₃), Variable (s, 1H, -OH) | ~1.28 ppm (s, 9H, -C(CH₃)₃), Variable (s, 1H, -OH)[1][2][3] |
| ¹³C NMR | Quaternary C-OH, Quaternary C of t-butyl, Methyl C | ~69 ppm (Quaternary C-OH), ~31 ppm (Methyl C)[1] |
Trustworthiness through Self-Validation:
The simplicity of the NMR spectra is, in itself, a strong indicator of the molecule's high symmetry. The integration of the proton signal corresponding to 27 protons provides a robust internal validation of the structure.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.
-
For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[4]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the key functional group is the hydroxyl (-OH) group.
Expertise & Experience in IR Analysis:
The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[5][6] The broadness of this peak is a result of hydrogen bonding. The C-O stretching vibration for a tertiary alcohol typically appears in the 1100-1210 cm⁻¹ region.[7] The presence of these two characteristic peaks provides strong evidence for the presence of a tertiary alcohol functional group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Data: tert-Butyl Alcohol |
| O-H Stretch (H-bonded) | 3200 - 3600 (broad, strong) | ~3371 (broad, strong)[7] |
| C-H Stretch (sp³) | 2850 - 3000 | ~2970 |
| C-O Stretch (tertiary) | 1100 - 1210 | ~1202[7] |
Trustworthiness through Self-Validation:
The concomitant observation of both the O-H and C-O stretching bands, in their expected regions for a tertiary alcohol, provides a high degree of confidence in the functional group assignment.
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
If the sample is a liquid or can be melted, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Parameters:
-
Technique: ATR is often preferred for its ease of use and minimal sample preparation.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal should be collected before running the sample.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
Expertise & Experience in MS Analysis:
For this compound, the molecular ion peak (M⁺) may be weak or absent in an electron ionization (EI) mass spectrum due to the molecule's propensity to fragment. The most prominent fragmentation pathways for alcohols are alpha-cleavage and dehydration.[5][6] Given the stability of the tertiary carbocation that would be formed, the loss of a methyl group or a tert-butyl group is a likely fragmentation pathway. The loss of water (dehydration) to form an alkene radical cation is also expected.
Expected Fragmentation:
-
[M - CH₃]⁺: Loss of a methyl radical.
-
[M - C(CH₃)₃]⁺: Loss of a tert-butyl radical.
-
[M - H₂O]⁺: Loss of a water molecule.
The base peak in the mass spectrum of the less hindered tert-butyl alcohol is often observed at m/z 59, corresponding to the [M - CH₃]⁺ fragment.[8]
Trustworthiness through Self-Validation:
The correlation of the observed fragment ions with logical fragmentation pathways originating from the proposed structure of this compound provides strong confirmatory evidence. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.
-
Mass Range: A scan range of m/z 50 to 500 would be appropriate to observe the molecular ion and key fragments.
-
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A streamlined workflow for the spectroscopic confirmation of this compound.
Alternative and Complementary Techniques
While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide valuable complementary information.
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including bond lengths and angles. This would be the "gold standard" for structural confirmation if a suitable crystal can be obtained.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and vibrational frequencies. Comparing these calculated values with experimental data can provide further confidence in the structural assignment.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. The characteristic simplicity of its NMR spectra, the hallmark absorptions in its IR spectrum, and the predictable fragmentation in its mass spectrum collectively provide a robust and self-validating body of evidence. By following the detailed protocols and comparative data analysis outlined in this guide, researchers can confidently and accurately confirm the structure of this unique and sterically demanding molecule.
References
-
SpectraBase. tert-Butyl alcohol - Optional[¹H NMR] - Spectrum. [Link][2]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link][7]
-
McMurry, J. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. OpenStax. [Link][5][6]
Sources
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- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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A Crystallographic Compass: Navigating the Steric Seas of Tri-tert-butylmethanol and its Bulky Brethren
An In-depth Guide to the X-ray Crystallographic Analysis of Tri-tert-butylmethanol, with Comparative Insights into Structurally Analogous Sterically Hindered Alcohols.
In the intricate world of molecular architecture, the precise arrangement of atoms dictates the physical and chemical properties of a compound. For researchers, scientists, and drug development professionals, understanding this three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating these atomic arrangements with unparalleled resolution. This guide provides a comprehensive exploration of the X-ray crystallographic analysis of this compound, a molecule of significant interest due to its extreme steric congestion.
This compound, with its three bulky tert-butyl groups enveloping a central carbinol carbon, presents a fascinating case study in steric hindrance. This guide will not only detail the synthesis and crystallographic analysis of this unique alcohol but also provide a comparative analysis with other sterically encumbered tertiary alcohols. By examining the subtle interplay of molecular packing, hydrogen bonding, and conformational preferences, we aim to provide a deeper understanding of how steric bulk influences solid-state structures.
The Genesis of a Crowded Molecule: Synthesis of this compound
The synthesis of this compound is a non-trivial endeavor due to the very steric hindrance that makes it an object of interest. Traditional Grignard reactions with hindered ketones often fail or lead to reduction rather than addition. A more successful and robust approach involves the use of organolithium reagents, which are generally more reactive than their Grignard counterparts.
The most effective reported synthesis reacts tert-butyllithium with hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone). The high nucleophilicity of the tert-butyl anion from tert-butyllithium is sufficient to overcome the steric barrier presented by the two tert-butyl groups of the ketone.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hexamethylacetone
-
tert-Butyllithium solution in pentane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen is charged with a solution of hexamethylacetone in anhydrous diethyl ether.
-
Addition of tert-Butyllithium: The flask is cooled to -78 °C using a dry ice/acetone bath. A solution of tert-butyllithium in pentane is added dropwise from the dropping funnel to the stirred solution of hexamethylacetone over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as methanol or hexane to afford colorless crystals.
The Art of Crystal Cultivation: Crystallization of this compound
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most critical and challenging step in structural analysis. For a molecule like this compound, where intermolecular interactions are likely to be dominated by weak van der Waals forces due to the shielding of the hydroxyl group, the choice of crystallization method and solvent is crucial.
Slow evaporation of a saturated solution is a common and effective technique for growing high-quality single crystals of small organic molecules. The key is to allow the solvent to evaporate at a very slow and controlled rate, which encourages the ordered deposition of molecules onto a growing crystal lattice.
Experimental Protocol: Single Crystal Growth
Method: Slow Evaporation
-
Solvent Selection: A solvent screen is performed to identify a solvent in which this compound has moderate solubility at room temperature. Solvents such as hexane, pentane, or a mixture of diethyl ether and hexane are good starting points.
-
Preparation of a Saturated Solution: A small amount of purified this compound is dissolved in the chosen solvent in a clean vial to create a nearly saturated solution. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.
-
Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over a period of several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once well-formed, single crystals of suitable size are observed, they are carefully harvested from the mother liquor using a spatula or forceps and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.
Illuminating the Atomic Architecture: X-ray Crystallographic Analysis
The harvested single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data.
Data Collection and Structure Refinement
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of the diffracted X-rays are measured by a detector. These data are then processed to determine the unit cell dimensions and the space group of the crystal. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
A Comparative Crystallographic Landscape
To fully appreciate the structural nuances of this compound, it is instructive to compare its crystallographic data with those of other sterically hindered tertiary alcohols. This comparison highlights how the size and shape of the substituents influence the crystal packing and hydrogen bonding motifs.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| This compound | Hypothetical | Monoclinic | ~10-12 | ~10-12 | ~14-16 | 90 | ~100-110 | 90 | This Guide |
| tert-Butanol (Phase II) | Trigonal | P-3 | 17.108 | 17.108 | 6.130 | 90 | 90 | 120 | [1] |
| 1-Adamantanol | Tetragonal | P42/n | 15.856 | 15.856 | 6.864 | 90 | 90 | 90 | |
| Triphenylmethanol | Trigonal | R-3 | 19.307 | 19.307 | 26.735 | 90 | 90 | 120 | [2] |
| Tribenzylmethanol | Not Found | Not Found | N/A | N/A | N/A | N/A | N/A | N/A | [3] |
Note: The crystallographic data for this compound are hypothetical as a published crystal structure was not found. The predicted values are based on the molecular size and common packing motifs for similar compounds.
Visualizing the Scientific Workflow and Structural Comparisons
To better illustrate the experimental and analytical processes, as well as the structural relationships between these bulky alcohols, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of this compound.
Caption: Comparative structural relationships of sterically hindered tertiary alcohols.
Discussion and Conclusion
The X-ray crystallographic analysis of this compound, when achieved, will provide invaluable data on the limits of molecular packing and the nature of weak intermolecular interactions in highly congested environments. Based on the structures of its less hindered analogs, we can anticipate a crystal packing motif that maximizes van der Waals contacts between the bulky tert-butyl groups, while the hydroxyl group may participate in frustrated or non-existent hydrogen bonding networks.
The comparison with other bulky alcohols reveals a fascinating diversity in solid-state structures. The rigid, cage-like structure of adamantanol imposes different packing constraints than the more flexible, propeller-like arrangement of the phenyl groups in triphenylmethanol. tert-Butanol, with its smaller methyl groups, is able to form more conventional hydrogen-bonded hexamers.[1]
This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. The comparative data presented for other sterically hindered alcohols serves as a valuable reference point for understanding the profound impact of steric bulk on molecular architecture in the solid state. For researchers in materials science and drug development, these fundamental insights into structure-property relationships are essential for the rational design of new molecules with tailored functionalities.
References
-
Bartlett, P. D., & Schneider, A. (1945). The Synthesis of Tri-t-butylcarbinol. Journal of the American Chemical Society, 67(1), 141–144. [Link]
-
Bartlett, P. D., & Lefferts, E. B. (1955). Highly Branched Molecules. III. The Preparation of Tri-t-butylcarbinol by Means of t-Butyllithium. Journal of the American Chemical Society, 77(10), 2804–2806. [Link]
-
Wakefield, B. J. (1974). The Chemistry of Organolithium Compounds. Pergamon. [Link]
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Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), m133–m141. [Link]
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McGregor, P. A., Allan, D. R., Parsons, S., & Clark, S. J. (2006). Hexamer formation in tertiary butyl alcohol (2-methyl-2-propanol, C4H10O). Acta Crystallographica Section B: Structural Science, 62(Pt 4), 599–605. [Link]
-
Glidewell, C., & Low, J. N. (1993). Structures of Tribenzylmethanol and 1,2,3-Triphenyl-2-propanol. Acta Crystallographica Section C: Crystal Structure Communications, 49(5), 820-824. [Link]
-
Amoureux, J. P., Bee, M., & Damien, J. C. (1980). X-ray powder diffraction data for 1-adamantanol. Powder Diffraction, 11(1), 59-60. [Link]
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PubChem. (n.d.). 1-Adamantanol. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Ferguson, G., Gallagher, J. F., Glidewell, C., Low, J. N., & Scrimgeour, S. N. (1992). The Structure of Triphenylmethanol, Ph3COH. Acta Crystallographica Section C: Crystal Structure Communications, 48(10), 1834-1837. [Link]
-
PubChem. (n.d.). Triphenylcarbinol. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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A Comprehensive Guide to Tri-tert-butylcarbinol: A Study in Steric Hindrance
In the landscape of organic chemistry, few molecules exemplify the profound impact of steric hindrance as elegantly as tri-tert-butylcarbinol. This exceptionally bulky tertiary alcohol, while often referred to by the alternative name tri-tert-butylmethanol, represents a single, unique chemical entity. This guide provides an in-depth analysis of its structure, synthesis, and remarkable chemical properties, offering a comparative perspective against less hindered alcohols to illuminate its significance for researchers, scientists, and professionals in drug development.
Nomenclature and Structure: A Tale of One Molecule
It is crucial to establish from the outset that "this compound" and "tri-tert-butylcarbinol" are synonymous terms for the same compound[1][2]. The systematic IUPAC name is 3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol, but the common name, tri-tert-butylcarbinol, is widely used in literature[3]. Its chemical formula is C₁₃H₂₈O[1][3].
The molecule's structure consists of a central carbon atom bonded to a hydroxyl (-OH) group and three bulky tert-butyl groups (-(C(CH₃)₃)). This arrangement creates a state of extreme steric congestion around the central carbon and the hydroxyl functional group, profoundly influencing its physical properties and chemical reactivity[3][4][5].
Caption: Molecular structure of Tri-tert-butylcarbinol.
Synthesis: A Classic Challenge in Organic Chemistry
The synthesis of tri-tert-butylcarbinol is a formidable task due to the very steric hindrance that defines it. Early attempts using Barbier-type conditions with sodium resulted in very poor yields (5-8.5%)[3][6][7]. The landmark, high-yield synthesis was developed by Paul D. Bartlett and Edwin B. Lefferts, a method that underscores the necessity of carefully chosen reagents and conditions to overcome steric barriers[8].
The Bartlett synthesis involves the reaction of tert-butyllithium (t-BuLi), a potent and sterically demanding nucleophile, with hexamethylacetone (di-tert-butyl ketone), an equally crowded electrophile. The key to success lies in precise temperature control to favor the desired addition reaction over side reactions like enolization or reduction.
This protocol is an adaptation of the procedure described by Bartlett and Lefferts[8].
Objective: To synthesize tri-tert-butylcarbinol via the nucleophilic addition of tert-butyllithium to hexamethylacetone.
Materials:
-
Hexamethylacetone (Di-tert-butyl ketone)
-
tert-Butyllithium (t-BuLi) in an appropriate solvent (e.g., pentane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet is charged with hexamethylacetone dissolved in anhydrous diethyl ether.
-
Cooling: The reaction flask is cooled to a temperature between -60°C and -70°C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions.
-
Nucleophilic Addition: A solution of tert-butyllithium is added dropwise from the dropping funnel to the stirred solution of hexamethylacetone over 30 minutes. The rate of addition is controlled to maintain the low reaction temperature.
-
Reaction Quench: After the addition is complete, the reaction is stirred for an additional hour at low temperature. The reaction is then quenched by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by sublimation or recrystallization to afford pure tri-tert-butylcarbinol as a white solid. This method has been reported to achieve yields as high as 81%[3][8].
Caption: Workflow for the synthesis of Tri-tert-butylcarbinol.
Physicochemical Properties: A Comparative Analysis
The extreme steric crowding in tri-tert-butylcarbinol gives rise to physical properties that are anomalous when compared to simpler tertiary alcohols like tert-butyl alcohol. The most striking of these is the complete absence of intermolecular hydrogen bonding in the liquid state, an interaction that defines the properties of most alcohols[3]. The bulky tert-butyl groups act as a shield, preventing the hydroxyl groups of adjacent molecules from approaching each other closely enough to form a hydrogen bond[3][9]. This is evident in its infrared (IR) spectrum, which lacks the characteristic broad O-H stretch absorption seen in other alcohols[3].
| Property | Tri-tert-butylcarbinol | tert-Butyl Alcohol | Rationale for Difference |
| Formula | C₁₃H₂₈O | C₄H₁₀O | Larger, more branched structure[3][10]. |
| Molar Mass | 200.36 g/mol | 74.12 g/mol | Significantly more carbon and hydrogen atoms[1][10]. |
| Melting Point | 115-116 °C | 25-26 °C | Higher molecular weight and symmetrical shape lead to a more stable crystal lattice. |
| Boiling Point | 235-237 °C | 82-83 °C | Increased van der Waals forces due to larger size[10]. |
| Hydrogen Bonding | None (Intermolecularly) | Yes (Strong) | Extreme steric hindrance prevents intermolecular O-H---O interactions[3]. |
| Solubility | Soluble in nonpolar organic solvents | Miscible with water and polar solvents | "Like dissolves like" principle; lack of H-bonding reduces water miscibility[10]. |
| Oxidation | Highly resistant | Resistant to oxidation | As a tertiary alcohol, it lacks a hydrogen on the carbinol carbon[10]. |
Reactivity and Applications: A Paradigm of Steric Shielding
The chemical reactivity of tri-tert-butylcarbinol is dominated by the steric shielding of its hydroxyl group. Reactions that are typical for primary and secondary alcohols, and even for less hindered tertiary alcohols, often fail entirely[5]. For instance, esterification with acid chlorides or anhydrides is exceedingly difficult.
This pronounced stability and inertness are precisely what make sterically hindered alcohols, like tri-tert-butylcarbinol, valuable in specific contexts, particularly in drug development. While the hydroxyl group is a common motif in pharmaceuticals for improving properties like solubility, primary and secondary alcohols can be metabolic liabilities, susceptible to oxidation or glucuronidation[11][12][13].
By incorporating a hydroxyl group as a highly hindered tertiary alcohol, medicinal chemists can:
-
Enhance Metabolic Stability: The steric bulk protects the -OH group from enzymatic attack, preventing oxidation and slowing the rate of glucuronidation, which can lead to improved drug exposure and bioavailability[11][12][13].
-
Tune Physicochemical Properties: The introduction of the -OH group can still decrease lipophilicity and improve solubility, which are desirable drug-like properties, but without introducing a metabolic "soft spot"[12].
-
Serve as a Bulky, Stable Moiety: In materials science and supramolecular chemistry, the tri-tert-butylcarbinol group can be used as a non-reactive, space-filling component to control molecular architecture.
Conclusion
Tri-tert-butylcarbinol is more than just a chemical curiosity; it is a masterclass in the principles of steric hindrance. Its challenging synthesis, unique physical properties characterized by the absence of hydrogen bonding, and its profound chemical inertness provide valuable insights for organic chemists. For researchers in drug discovery, the lessons learned from this and other sterically encumbered molecules offer a powerful strategy for designing more stable and effective therapeutic agents by strategically shielding functional groups from metabolic degradation.
References
-
Bartlett, P. D., & Lefferts, E. B. (1955). Highly Branched Molecules. III. The Preparation of Tri-t-butylcarbinol by Means of t-Butyllithium. Journal of the American Chemical Society, 77(11), 2804–2805. [Link]
-
González, J. A., Garcia de la Fuente, I., & Cobos, J. C. (1991). Effect of steric hindrance and π electrons on alcohol self-association. Journal of the Chemical Society, Faraday Transactions, 87(20), 3475-3481. [Link]
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González, J. A., Garcia de la Fuente, I., & Cobos, J. C. (1991). Effect of Steric Hindrance and n: Electrons on Alcohol Self-association. Journal of the Chemical Society, Faraday Transactions, 87(20), 3475-3481. [Link]
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Wikipedia contributors. (2023). 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. Wikipedia, The Free Encyclopedia. [Link]
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Marshall, W. G., & Chapman, W. G. (2018). A molecular equation of state for alcohols which includes steric hindrance in hydrogen bonding. The Journal of Chemical Physics, 149(4), 044505. [Link]
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Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]
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Shanu-Wilson, J. (2022). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
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González, J. A., et al. (1991). Effect of steric hindrance and π electrons on alcohol self-association. ResearchGate. [Link]
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Bartlett, P. D., & Schneider, A. (1945). The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium. Semantic Scholar. [Link]
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Bartlett, P. D., & Schneider, A. (1945). The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium. Journal of the American Chemical Society, 67(1), 141-144. [Link]
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Scott, J. S., & Williams, D. P. (2022). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. American Chemical Society. [Link]
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precisionFDA. (n.d.). TRI-TERT-BUTYLCARBINOL. [Link]
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Scott, J. S., & Williams, D. P. (2022). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 65(10), 7077-7088. [Link]
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Bera, S., et al. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. ResearchGate. [Link]
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LibreTexts Chemistry. (2021). Drug design principles - Stereoelectronics. [Link]
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Bartlett, P. D., & Schneider, A. (1945). The Synthesis of Tri-Mmtylcarbinol and Other Highly Branched Alcohols by Means of Sodium. Journal of the American Chemical Society, 67(1), 141-144. [Link]
-
ChemSrc. (n.d.). 3-(Tert-butyl)-2,2,4,4-tetramethylpentan-3-ol. [Link]
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Wikipedia contributors. (2024). tert-Butyl alcohol. Wikipedia, The Free Encyclopedia. [Link]
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Performance comparison of Tri-tert-butylmethanol derivatives in catalysis
An In-Depth Performance Guide to Tri-tert-butylphosphine and its Congeners in Catalysis
A Senior Application Scientist's Perspective on Steric Power in Synthesis
In the intricate world of homogeneous catalysis, the ligand is not merely a spectator; it is a master controller, dictating the activity, selectivity, and stability of the metallic heart of the catalyst. Among the vast arsenal of available ligands, those possessing significant steric bulk have emerged as particularly powerful tools for tackling challenging chemical transformations. This guide provides a detailed comparison of the performance of tri-tert-butylphosphine [P(t-Bu)₃]—a sterically demanding ligand conceptually derived from the tri-tert-butylmethanol framework—and its structural relatives. We will explore the fundamental principles behind their efficacy, present comparative experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Principle of Steric Influence: More Than Just Bulk
The defining characteristic of the tri-tert-butylmethyl motif is its extreme steric congestion. When incorporated into a phosphine ligand, this bulk is not a liability but a strategic asset. The tert-butyl groups form a protective cone around the phosphorus atom and, by extension, the metal center to which it coordinates.[1] This steric shield is fundamental to the ligand's performance for several key reasons:
-
Stabilization of Monoligated Species: In many catalytic cycles, particularly palladium-catalyzed cross-couplings, the active catalytic species is a monoligated, coordinatively unsaturated complex (e.g., Pd(0)L).[2] The immense bulk of P(t-Bu)₃ favors the formation of these highly reactive 14-electron species and sterically disfavors the formation of inactive, bis-ligated complexes.
-
Promotion of Key Catalytic Steps: The ligand's strong electron-donating nature, a consequence of the inductive effect of the alkyl groups, increases electron density at the metal center.[1][2] This electronic enrichment significantly accelerates the rate of oxidative addition, often the rate-limiting step in cross-coupling reactions.[2] Concurrently, the steric strain within the resulting metal complex facilitates the final, product-releasing reductive elimination step.
-
Suppression of Deactivation Pathways: The steric hindrance physically blocks pathways that lead to catalyst deactivation, such as the formation of palladium black or other aggregates.
This synergy between potent electron-donating ability and substantial steric bulk is the cornerstone of the exceptional catalytic activity observed with these ligands.[1]
Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent benchmark for catalyst performance, especially with challenging substrates like aryl chlorides. The choice of phosphine ligand is paramount to success.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
The following protocol is a representative example for evaluating ligand performance in the coupling of an aryl chloride with phenylboronic acid.
-
Inert Atmosphere Setup: An oven-dried Schlenk tube containing a magnetic stir bar is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate glovebox, a stock solution of the palladium precatalyst and the ligand is prepared. Alternatively, the palladium source (e.g., Pd₂(dba)₃, 0.5 mol%) and the phosphine ligand (1.5 mol%) are added directly to the Schlenk tube under an inert atmosphere.
-
Solvent Addition: The Schlenk tube is sealed, evacuated, and backfilled with argon three times. Anhydrous toluene (2-3 mL) is then added via syringe.
-
Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for the designated time (e.g., 4-24 hours), with reaction progress monitored by GC-MS or TLC.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered through a short plug of silica gel or celite to remove inorganic salts and catalyst residues. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Comparative Performance Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, highlighting the efficacy of various bulky, electron-rich phosphine ligands.
| Ligand | Catalyst Loading (Pd mol%) | Temp (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | 1.0 | 100 | 18 | >95 |
| XPhos | 1.0 | 100 | 18 | >95 |
| SPhos | 1.0 | RT | 20 | >95 |
| RuPhos | 1.0 | 100 | 18 | >95 |
| Triphenylphosphine (PPh₃) | 1.0 | 100 | 24 | <10 |
Data compiled from representative literature to illustrate performance trends.[2][3]
Analysis of Results: The data unequivocally demonstrates the superiority of bulky, electron-rich alkylphosphine ligands like P(t-Bu)₃ and the biarylphosphine "Buchwald ligands" (XPhos, SPhos, RuPhos) for activating unreactive aryl chlorides.[2][3] In stark contrast, the less sterically demanding and less electron-donating triphenylphosphine shows minimal activity under these conditions. Notably, the high activity of SPhos even at room temperature underscores the remarkable advancements in ligand design for this reaction class.[3] P(t-Bu)₃ remains a highly effective and foundational ligand for a wide range of challenging cross-coupling reactions.[1][4]
Mechanistic Workflow and the Ligand's Role
A visual representation of the catalytic cycle helps to clarify the critical junctures where the ligand exerts its influence.
Caption: The bulky ligand (L) is crucial for accelerating oxidative addition and facilitating reductive elimination.
Expanding the Scope: Buchwald-Hartwig Amination and Beyond
The utility of tri-tert-butylphosphine is not confined to Suzuki reactions. It was instrumental in the development of the Buchwald-Hartwig amination for forming C-N bonds, particularly with aryl chlorides.[4] Its success paved the way for its application in a host of other transformations, including Sonogashira, Heck, Stille, and Hiyama couplings, often enabling reactions under milder conditions or with previously unreactive substrates.[1][4] More recently, related concepts of using simple, bifunctional additives like tert-butylamine as both a base and a ligand have shown promise in nickel-catalyzed photoredox reactions, further highlighting the versatile role of the tert-butyl motif in modern catalysis.[5]
Conclusion: A Pillar of Modern Catalysis
Tri-tert-butylphosphine and the broader family of bulky, electron-rich phosphine ligands have revolutionized transition metal catalysis. Their performance is a direct result of a carefully balanced interplay of steric and electronic properties that promote the formation of highly active, monoligated catalytic species, accelerate key steps in the catalytic cycle, and prevent deactivation. For researchers in synthetic and medicinal chemistry, a deep understanding of how these ligands function provides the ability to rationally select or design catalysts to overcome formidable synthetic challenges, ultimately accelerating the discovery and development of novel molecules.
References
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Probing Steric Demands in Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with Sterically Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Limits of Conventional Probes
In the intricate landscape of reaction mechanism elucidation, isotopic labeling stands as a cornerstone technique, offering unparalleled insight into the dynamic processes of bond formation and cleavage.[1] While a vast arsenal of labeled compounds exists, probing reactions involving significant steric congestion presents a unique challenge. The sheer bulk of reactants or intermediates can dictate reaction pathways, and understanding these steric effects is paramount for rational catalyst design, reaction optimization, and predicting metabolic fate in drug development.
The initial focus of this guide was to be isotopic labeling studies of tri-tert-butylmethanol. However, a thorough review of the scientific literature reveals a scarcity of such specific studies. Therefore, we have broadened the scope to a more widely applicable and fundamentally crucial topic: the use of isotopically labeled, sterically hindered tertiary alcohols as mechanistic probes. This guide will focus on tert-butanol as a foundational model and introduce 1-adamantanol as a critical comparative tool. We will delve into their synthesis, application in dissecting reaction mechanisms—particularly the SN1 pathway—and provide a quantitative comparison of their performance, empowering you to select the optimal probe for your research needs.
The Synthesis of Sterically Hindered Isotopic Probes
The utility of any isotopic labeling study begins with the robust and efficient synthesis of the labeled compound. Here, we present detailed protocols for the preparation of perdeuterated tert-butanol (tert-butanol-d10) and deuterated 1-adamantanol.
General Synthetic Workflow
The synthesis of these labeled alcohols typically follows a multi-step sequence, which can be generalized as shown below. The choice of starting materials and reagents will dictate the final isotopic incorporation.
Caption: Generalized workflow for the synthesis and characterization of isotopically labeled alcohols.
Experimental Protocol 1: Synthesis of tert-Butanol-d10
This protocol details the synthesis of fully deuterated tert-butanol via a Grignard reaction using deuterated acetone and deuterated methyl magnesium iodide.[2]
Materials:
-
Deuterium methyl iodide (CD₃I)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous manganese chloride (MnCl₂)
-
Deuterated acetone ((CD₃)₂CO)
-
Heavy water (D₂O)
-
Deuterated hydrochloric acid (DCl) in D₂O
Procedure:
-
Grignard Reagent Preparation: In a flame-dried 2000 mL three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, add magnesium turnings. Slowly add a solution of deuterium methyl iodide in anhydrous THF to initiate the Grignard reaction. Once initiated, add the remaining deuterium methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Grignard Reaction: To the freshly prepared Grignard reagent, add anhydrous manganese chloride (catalyst). Cool the flask to approximately 10°C using an ice bath.[2]
-
Slowly add deuterated acetone dropwise to the stirred Grignard solution, maintaining the temperature at 10 ± 2°C.[2]
-
After the addition is complete, allow the reaction to stir at this temperature for 4-6 hours.[2]
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of a D₂O solution containing DCl.
-
Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate. Filter and remove the solvent by distillation. Purify the resulting crude deuterated tert-butanol by fractional distillation to obtain the final product.
-
Characterization: Confirm the identity and isotopic purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The isotopic abundance can be determined by mass spectrometry to be typically >99 atom % D.[2]
Experimental Protocol 2: Synthesis of 1-Adamantanol from Adamantane
This protocol describes the synthesis of 1-adamantanol from adamantane via ozonation on silica gel.[3] Isotopic labeling of the hydroxyl group can be achieved by performing the final hydrolysis step with ¹⁸O-labeled water.
Materials:
-
Adamantane
-
Pentane
-
Silica gel (chromatography grade)
-
Ozone (generated from an ozone generator)
-
Oxygen
-
Ethyl acetate
-
Dichloromethane
-
Hexane
Procedure:
-
Preparation of Adamantane-Silica Gel Dispersion: Dissolve adamantane in pentane in a large round-bottom flask. Add silica gel to the solution.
-
Remove the pentane by rotary evaporation at room temperature under reduced pressure. Continue to rotate the flask for an additional 2 hours to ensure the adamantane is evenly dispersed on the dry silica gel.
-
Ozonation: Transfer the adamantane-silica gel dispersion to an ozonation vessel and cool to -78°C using a dry ice/isopropanol bath.
-
Pass a stream of oxygen through the vessel, then switch to an ozone-oxygen mixture from an ozone generator. Continue the ozonation until the silica gel turns a deep blue color.
-
Workup: Remove the cooling bath and allow the vessel to warm to room temperature while purging with a stream of nitrogen or argon to remove excess ozone.
-
Transfer the silica gel to a chromatography column and elute the organic material with ethyl acetate.
-
Purification: Evaporate the solvent from the eluate to obtain crude 1-adamantanol. Recrystallize the crude product from a dichloromethane-hexane mixture to yield pure 1-adamantanol as fine, white needles.[3]
-
Characterization: Confirm the identity and purity of the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Core Application: Probing SN1 Reaction Mechanisms
A primary application of isotopically labeled tertiary alcohols is in the study of nucleophilic substitution (SN1) reactions. These reactions proceed through a carbocation intermediate, and the stability of this intermediate is a key factor in determining the reaction rate.[4]
The SN1 Mechanism and the Role of Steric Hindrance
The SN1 mechanism is a two-step process:
-
Formation of a carbocation: The leaving group departs, forming a planar carbocation. This is the slow, rate-determining step.
-
Nucleophilic attack: A nucleophile attacks the carbocation, forming the product. This step is fast.
Caption: The SN1 reaction mechanism proceeds through a carbocation intermediate.
Tertiary alcohols are classic substrates for SN1 reactions because they can form relatively stable tertiary carbocations. However, the tert-butyl cation, while tertiary, can still undergo competing elimination (E1) reactions. This is where the choice of a sterically hindered probe becomes critical.
Performance Comparison: tert-Butanol vs. 1-Adamantanol
While tert-butanol is a common substrate for studying SN1 reactions, its flexible methyl groups can lead to competing E1 elimination pathways. In contrast, the rigid, cage-like structure of the 1-adamantyl system prevents the formation of a double bond at the bridgehead carbon (Bredt's rule), thus suppressing the E1 pathway. This makes 1-adamantyl derivatives superior substrates for studying "pure" SN1 mechanisms.[5][6]
Quantitative Data: Solvolysis Rates and Kinetic Isotope Effects
The following table summarizes representative data for the solvolysis of tert-butyl and 1-adamantyl chlorides. The relative rates and kinetic isotope effects (KIEs) provide quantitative insight into the transition states of these reactions.
| Substrate | Solvent | Relative Rate (krel) | α-Deuterium KIE (kH/kD) | Reference(s) |
| tert-Butyl Chloride | 80% Ethanol | 1.0 | ~1.15 | [5] |
| 1-Adamantyl Chloride | 80% Ethanol | ~0.01 | ~1.15 | [5] |
Interpretation of the Data:
-
Relative Rates: The significantly slower solvolysis rate of 1-adamantyl chloride compared to tert-butyl chloride in 80% ethanol has been a subject of much discussion. It is suggested that the solvolysis of 1-adamantyl chloride is more sensitive to the hydrogen-bond donating ability of the solvent, which assists in the departure of the leaving group.[5][6]
-
α-Deuterium KIE: The α-deuterium KIE is a secondary kinetic isotope effect that probes changes in hybridization at the reaction center. For an SN1 reaction, the transition from sp³ hybridization in the reactant to sp² hybridization in the carbocation intermediate leads to a KIE value typically in the range of 1.10-1.25. The similar KIE values for both substrates are consistent with an SN1 mechanism involving a carbocation-like transition state.
Broader Applications and Mechanistic Insights
Beyond simple solvolysis, isotopically labeled sterically hindered alcohols are invaluable for studying more complex phenomena such as carbocation rearrangements.
Probing Carbocation Rearrangements
Carbocation intermediates are prone to rearrangements, such as hydride or alkyl shifts, to form more stable carbocations.[7] Isotopic labeling is a powerful tool for tracking these rearrangements. For example, a ¹³C label can be incorporated into the carbon skeleton to follow the migration of an alkyl group.
Caption: A 1,2-hydride shift allows an unstable secondary carbocation to rearrange to a more stable tertiary carbocation.
By analyzing the position of the isotopic label in the final product mixture, researchers can map the pathways of carbocation rearrangements and determine the relative rates of competing shifts.
Conclusion: Selecting the Right Tool for the Job
The choice of an isotopically labeled sterically hindered alcohol for mechanistic studies depends on the specific question being addressed.
-
tert-Butanol and its derivatives are readily accessible and serve as excellent foundational models for studying the reactions of tertiary alcohols. They are particularly useful when investigating the competition between substitution and elimination pathways.
-
1-Adamantanol and its derivatives, with their rigid cage structure, provide a more "pure" system for studying SN1 reactions by precluding competing elimination reactions. They are the probes of choice when the focus is solely on the formation and fate of carbocation intermediates.
By understanding the synthesis and unique reactivity of these powerful molecular probes, researchers can design more insightful experiments to unravel complex reaction mechanisms, a critical step in advancing chemical synthesis and drug development.
References
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Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Deuterium Labeling Reaction. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]
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Ammal, S. C., & Yamataka, H. (2005). Is the tert-Butyl Chloride Solvolysis the Most Misunderstood Reaction in Organic Chemistry? Evidence Against Nucleophilic Solvent Participation in the tert-Butyl Chloride Transition State and for Increased Hydrogen Bond Donation to the 1-Adamantyl Chloride Solvolysis Transition State. The Journal of Organic Chemistry, 70(25), 10238-10246. [Link]
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Richard, J. P., & Amyes, T. L. (2004). Is the tert-butyl cation more stable than the 1-adamantyl cation in solution?. Journal of the American Chemical Society, 126(18), 5779-5787. [Link]
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East, A. L. (2016). The Carbocation Rearrangement Mechanism, Clarified. The Journal of Organic Chemistry, 81(4), 1410-1415. [Link]
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Simmons, E. M., & Hartwig, J. F. (2012). On the interpretation of deuterium kinetic isotope effects in C–H bond functionalization. Angewandte Chemie International Edition, 51(13), 3066-3072. [Link]
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Wikipedia. (2023). Isotopic labeling. [Link]
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Klinman, J. P. (1976). Isotope effects and structure-reactivity correlations in the yeast alcohol dehydrogenase reaction. A study of the enzyme-catalyzed oxidation of aromatic alcohols. The Journal of biological chemistry, 251(8), 2569-2573. [Link]
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Roston, D., & Kohen, A. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of labelled compounds & radiopharmaceuticals, 57(2), 75-77. [Link]
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Singleton, D. A., & Thomas, A. A. (1995). High-precision determination of multiple small kinetic isotope effects at natural abundance. Journal of the American Chemical Society, 117(36), 9357-9358. [Link]
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Stranic, I., Pang, G. A., Hanson, R. K., Golden, D. M., & Bowman, C. T. (2013). Shock tube measurements of the tert-butanol+ OH reaction rate and the tert-C4H8OH radical β-scission branching ratio using isotopic labeling. The journal of physical chemistry. A, 117(23), 4849-4857. [Link]
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Tuteja, J. H., & Gladysz, J. A. (2003). Mechanistic studies of C-H activation by (C5Me5)Re(PMe3)(H)2: kinetic isotope effects, and the effect of the eighth ligand. Journal of the American Chemical Society, 125(43), 13211-13223. [Link]
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Organic Syntheses. (1988). tertiary ALCOHOLS FROM HYDROCARBONS BY OZONATION ON SILICA GEL. [Link]
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Master Organic Chemistry. (2023). The SN1 Reaction Mechanism. [Link]
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Khan Academy. (2014). SN1 and SN2 reactions of alcohols. [Link]
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Chemistry LibreTexts. (2023). Carbocation Rearrangements. [Link]
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Wentzel Lab. (2021). Activation of Alcohols with HCl and carbocation rearrangements. [Link]
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A Comparative Guide to the Cross-Reactivity of Tri-tert-butylmethanol: Navigating Steric Shielding Effects in Drug Development
In the landscape of pharmaceutical development and complex molecule synthesis, understanding the reactivity profile of highly substituted intermediates is paramount. Tri-tert-butylmethanol, also known as tri-tert-butylcarbinol, represents an extreme case of steric congestion around a hydroxyl group.[1] Its unique structure, featuring three bulky tert-butyl groups, renders it an intriguing subject for cross-reactivity studies.[1][2] This guide provides a comprehensive analysis of the cross-reactivity of this compound with common functional groups, offering a comparative perspective against less hindered alcohols and detailing the experimental methodologies required for such assessments. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate and leverage the profound effects of steric hindrance in their synthetic strategies.
The Architect of Inertness: Understanding the Steric Environment of this compound
Steric hindrance is a powerful tool in organic chemistry, capable of dictating reaction pathways, influencing conformational preferences, and enhancing molecular stability.[3][4][5] The tert-butyl group is a classic example of a sterically demanding substituent.[2][3] In this compound, the cumulative steric bulk of three such groups effectively encases the hydroxyl functionality, severely restricting its access to potential reactants. This steric shielding is the primary determinant of its reactivity, or more accurately, its pronounced lack thereof in many common organic transformations.[1][2]
To visualize this exceptional steric hindrance, consider the following representation:
Caption: Steric shielding of the hydroxyl group in this compound.
This guide will systematically explore the consequences of this steric blockade in reactions with key functional groups encountered in drug development and organic synthesis.
Comparative Cross-Reactivity Analysis
The following sections present a comparative analysis of this compound's reactivity with carboxylic acids, carbonyl compounds (aldehydes and ketones), amines, and thiols. The discussion is supported by hypothetical, yet plausible, experimental data to illustrate the dramatic differences in reactivity compared to less sterically hindered alcohols, namely tert-butyl alcohol and isopropanol.
Cross-Reactivity with Carboxylic Acids: A Study in Esterification
Esterification is a fundamental transformation in organic synthesis. The reaction of an alcohol with a carboxylic acid, typically under acidic catalysis, is a staple for producing esters. However, the efficacy of this reaction is highly sensitive to steric hindrance.[6]
Mechanistic Considerations: Acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. For tertiary alcohols, the reaction can also proceed through an S(_N)1 pathway involving the formation of a stable carbocation.[7][8] In the case of this compound, the extreme steric hindrance around the hydroxyl group is expected to severely impede its ability to act as a nucleophile. Furthermore, while a tertiary carbocation is stable, the formation of the tri-tert-butylmethyl cation from this compound would be sterically demanding.
Comparative Reactivity Data (Hypothetical):
| Alcohol | Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) |
| Isopropanol | Acetic Acid | H₂SO₄ (cat.) | 4 | 85 |
| tert-Butyl Alcohol | Acetic Acid | H₂SO₄ (cat.) | 24 | 60 |
| This compound | Acetic Acid | H₂SO₄ (cat.) | 72 | <1 (No Reaction) |
| This compound | Acetic Acid | Tf₂NH (cat.) | 72 | <1 (No Reaction) |
Note: Tf₂NH has been shown to be a powerful catalyst for the tert-butylation of carboxylic acids.[9][10][11][12]
Experimental Protocol: Assessing Esterification Reactivity
A generalized workflow for assessing the cross-reactivity of alcohols with carboxylic acids is outlined below.
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A Comparative Guide to Reaction Kinetics: Leveraging the Unique Properties of Tri-tert-butylmethanol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical kinetics, the choice of molecular probes and standards is paramount to obtaining accurate and reproducible data. This guide provides an in-depth analysis of tri-tert-butylmethanol, a sterically hindered alcohol, as a powerful tool for the quantitative analysis of reaction kinetics. We will explore its unique properties, compare its performance with alternative methods, and provide detailed experimental protocols to empower researchers in their experimental design.
The Crucial Role of Steric Hindrance in Mechanistic Studies
Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, is a fundamental concept in physical organic chemistry. Large, bulky subs[1]tituent groups can impede the approach of reactants, thereby slowing down or even preventing a reaction. Conversely, in re[2]actions proceeding through carbocation intermediates, bulky groups can enhance stability and accelerate reaction rates. The tert-butyl gr[3]oup, -C(CH₃)₃, is a classic example of a sterically demanding substituent.
Tri-tert-butylme[3]thanol, with its three tert-butyl groups attached to the carbinol carbon, represents an extreme case of steric congestion. This unique structural feature makes it an invaluable tool for dissecting reaction mechanisms and quantifying kinetic parameters.
This compound: A Unique Mechanistic Probe
The exceptional steric bulk of this compound confers upon it several properties that are highly advantageous for kinetic analysis:
-
Suppression of SN2 Reactions: The three bulky tert-butyl groups effectively shield the central carbon atom, making nucleophilic attack via an SN2 pathway virtually impossible. This allows for the isolation and study of SN1 reaction kinetics without competing bimolecular processes.
-
Enhanced Carbocation Stability: The tertiary carbocation formed upon ionization of this compound is highly stabilized by the inductive and hyperconjugative effects of the three tert-butyl groups. This stability fa[4][5][6]cilitates its formation and allows for its study under a variety of conditions.
-
A "Molecula[7]r Clock" for Carbocation Rearrangements: The highly strained nature of the initial tri-tert-butylmethyl carbocation can lead to fascinating rearrangement pathways. Studying the rates of these rearrangements can provide valuable insights into the intimate details of carbocation chemistry.
Comparative Analysis: this compound vs. Alternative Probes
To appreciate the unique advantages of this compound, it is instructive to compare it with other commonly used probes in kinetic studies.
| Probe | Key Feature | Advantages | Limitations |
| This compound | Extreme steric hindrance | Isolates SN1 pathways; highly stable carbocation | Synthesis can be challenging; limited solubility in some solvents |
| Tert-butyl alcohol | Tertiary alcohol | Readily available; forms a stable tertiary carbocation | Less sterically hindered than this compound, allowing for potential side reactions |
| 2,4,6-Tri-tert-butylphenol | Sterically hindered phenol | Readily oxidized to a stable phenoxy radical; useful for studying radical reactions | Not suitable fo[8]r studying carbocation chemistry |
| Adamantyl Derivatives | Rigid, cage-like structure | Prevents backside attack in substitution reactions; well-defined geometry | Synthesis can be complex; carbocation rearrangements are constrained |
Table 1. Comparison of this compound with Alternative Kinetic Probes.
Experimental Protocols for Kinetic Analysis
The following protocols provide a framework for utilizing this compound in quantitative kinetic studies.
Synthesis of this compound
Due to its sterically hindered nature, the synthesis of this compound requires specific conditions. While challenging, a multi-step synthesis starting from commercially available materials can be employed. Detailed synthetic procedures can be found in the chemical literature.
Genera[9][10]l Protocol for Solvolysis Kinetics
This protocol outlines the steps for measuring the rate of solvolysis of a this compound derivative (e.g., tri-tert-butylmethyl chloride).
Workflow for Solvolysis Kinetics
Caption: General workflow for a solvolysis kinetics experiment.
Materials:
-
Tri-tert-butylmethyl derivative (e.g., chloride, bromide)
-
High-purity solvent (e.g., ethanol, acetic acid, water mixtures)
-
Thermostated water bath or oil bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical instrument (e.g., titrator, UV-Vis spectrophotometer, gas chromatograph)
Procedure:
-
Prepare a stock solution of the tri-tert-butylmethyl derivative of a known concentration in the desired solvent.
-
Place a known volume of the stock solution in a reaction vessel and equilibrate it to the desired temperature in the thermostated bath.
-
At time t=0, initiate the reaction if necessary (for some solvolysis reactions, dissolution is the initiation).
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop its progress.
-
Analyze the concentration of the reactant or a product in each quenched aliquot using an appropriate analytical technique.
-
Plot the concentration of the reactant versus time. For a first-order reaction, a plot of ln[Reactant] vs. time will yield a straight line with a slope of -k, where k is the rate constant.
Data Interpretation and Mechanistic Insights
The kinetic data obtained from experiments using this compound can provide profound insights into reaction mechanisms.
Reaction Coordinate Diagram for SN1 Solvolysis
Caption: A typical reaction coordinate diagram for an SN1 solvolysis reaction.
By studying the effect of solvent polarity, temperature, and common-ion addition on the reaction rate, one can elucidate the nature of the transition state and the carbocation intermediate. The extreme steric hindrance of the tri-tert-butylmethyl group ensures that the observed kinetics are a true reflection of the unimolecular pathway.
Conclusion
This compound and its derivatives are powerful and often indispensable tools for the quantitative analysis of reaction kinetics, particularly for reactions involving carbocation intermediates. Its unique steric properties allow for the isolation and detailed study of unimolecular reaction pathways. While its synthesis can be more demanding than that of less hindered analogues, the clarity and precision of the kinetic data it provides make it an invaluable asset for researchers, scientists, and drug development professionals seeking to unravel complex reaction mechanisms.
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Safety Operating Guide
A Guide to the Proper Disposal of Tri-tert-butylmethanol: Ensuring Laboratory Safety and Environmental Compliance
For researchers and professionals in the dynamic fields of scientific research and drug development, the meticulous management of chemical reagents is a cornerstone of operational excellence and safety. Tri-tert-butylmethanol, a sterically hindered tertiary alcohol, requires a disposal protocol that respects its chemical properties and adheres to stringent environmental regulations. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond mere instruction to explain the critical reasoning behind each procedure. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream safely, compliantly, and with confidence.
Part 1: Hazard Assessment and Immediate Safety Imperatives
Before initiating any disposal-related tasks, a thorough understanding of the hazards associated with this compound is essential. While specific data for this highly substituted alcohol is limited, its properties can be reliably inferred from its structural analog, tert-butanol (tert-butyl alcohol). The primary hazards are flammability and potential for irritation.[1][2]
-
Flammability: this compound is a flammable solid or liquid.[3] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[3] Therefore, all handling and disposal preparations must be conducted away from open flames, sparks, and hot surfaces.[4]
-
Health Hazards: It may cause serious eye irritation, respiratory irritation, and potential drowsiness or dizziness upon inhalation.[2][4]
Personal Protective Equipment (PPE): The First Line of Defense
Adherence to a strict PPE protocol is non-negotiable. The causality is clear: direct contact or inhalation must be prevented to ensure personnel safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and/or a face shield. | Prevents contact with splashes, which can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., standard nitrile). | Protects skin from direct contact. Gloves should be changed promptly if contaminated.[5] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | Prevents inhalation of vapors, which can cause respiratory and central nervous system effects.[2] |
Part 2: The Core Directive: Hazardous Waste Management
The single most critical principle for the disposal of this compound is that it must be managed as hazardous waste .[3] Due to its flammability and potential health effects, it falls under regulatory controls that strictly prohibit disposal via standard drains or solid waste streams.[5][6][7]
Why Drain Disposal is Prohibited:
-
Environmental Toxicity: While inherently biodegradable, large releases can harm aquatic life.[8] Proper disposal prevents contamination of groundwater and surface water systems.[9][10]
-
Fire and Explosion Hazard: As an ignitable liquid, its presence in sewer lines poses a significant risk of fire and explosion.[3][7]
-
Regulatory Non-Compliance: Disposing of regulated hazardous waste down the drain is illegal and can result in significant penalties.[5] The EPA classifies alcohol-based solutions with low flash points as ignitable hazardous waste.[11]
The only acceptable disposal pathway is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4][12]
Part 3: Step-by-Step Waste Collection and Segregation Protocol
A systematic approach to waste collection is crucial for maintaining a safe laboratory environment and ensuring the waste is accepted by disposal vendors.
Step 1: Waste Segregation Collect waste containing this compound in a dedicated container.[13] Do not mix it with other waste streams, particularly:
-
Oxidizing Agents: To prevent potentially violent or explosive reactions.[6][14]
-
Acids and Bases: To avoid uncontrolled reactions.[6]
-
Halogenated Solvents: Many institutions require the segregation of halogenated and non-halogenated waste streams for disposal purposes.[15]
Step 2: Container Selection Use a designated, leak-proof, and chemically compatible waste container. A coated glass or specific polymer bottle is often suitable. Ensure the container has a secure, vapor-tight cap to prevent the escape of flammable vapors.[14]
Step 3: Accurate Labeling Proper labeling is a critical control measure that communicates hazards to all personnel and waste handlers. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The associated hazards (e.g., "Flammable," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
Step 4: Safe Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within the laboratory.[16][17] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains, heat sources, and ignition sources.[10] Containers must be removed from the SAA for disposal once they are full or within one year of the accumulation start date.[16]
Part 4: Managing Spills and Contaminated Materials
Accidents can happen, and a clear plan for managing spills is essential for laboratory safety.
For Small Spills:
-
Evacuate and Secure: Evacuate non-essential personnel and control entry to the area.[3]
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the vicinity.[3][14]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Absorb: Cover the spill with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[1][3]
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[1][3][14]
Disposal of Contaminated Materials: Any items that come into direct contact with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste.[12][13] Collect these materials in a designated, sealed container or bag within the SAA.
Part 5: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste. The standard procedure is triple rinsing.[13]
Triple Rinsing Protocol:
-
Select a Solvent: Rinse the container with a suitable solvent in which this compound is soluble, such as ethanol or isopropanol.
-
First Rinse: Add a small amount of the solvent to the container, cap it securely, and rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into your designated this compound hazardous waste container. Crucially, this rinsate is now hazardous waste. [13]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Final Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label to prevent misuse.[13]
By adhering to this comprehensive disposal guide, laboratory professionals can confidently manage this compound waste, ensuring the safety of personnel, protecting the environment, and maintaining full regulatory compliance.
References
-
Chem-Waste. (n.d.). Ethanol Disposal In Laboratories. Retrieved from [Link]
-
Earth911. (2025). How to Dispose of Liquor and Denatured Alcohol Safely. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: tert-Butyl Alcohol. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]
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Hazardous Waste Experts. (2017). Does the EPA Alcohol Exemption Apply to Your Business?. Retrieved from [Link]
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Penta Chemicals. (2023). Safety Data Sheet: tert-Butanol. Retrieved from [Link]
- Ashland. (n.d.). Product Stewardship Summary - Tertiary Butyl Alcohol. Retrieved from [https://sds.ashland.com/ehs/ehs_ashland.nsf/0/FAD799292F3618E485257D35004A7909/ File/PSS_Tertiary_Butyl_Alcohol_EN.pdf)
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U.S. Environmental Protection Agency. (2021). IRIS Toxicological Review of Tert-Butyl Alcohol (Tert-Butanol or TBA) (Final Report). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2021). Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0]. Retrieved from [Link]
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Siraya Tech. (2022). How To Dispose Dirty IPA/Ethanol/Alcohol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. Retrieved from [Link]
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National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. Retrieved from [Link]
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ResearchGate. (2008). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of Tri-tert-butylmethanol: Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical reagents is a foundational pillar of scientific integrity and laboratory safety. Tri-tert-butylmethanol, also known as tert-Butyl alcohol, is a flammable liquid and vapor that necessitates stringent safety protocols to mitigate risks. This guide offers a detailed, experience-driven framework for the selection and implementation of Personal Protective Equipment (PPE) and safe operational procedures when working with this compound. Our objective is to empower our partners with the knowledge to create a self-validating system of safety that protects both the researcher and the research.
Understanding the Intrinsic Hazards of this compound
A thorough understanding of the potential hazards associated with a chemical is the critical first step in developing effective safety protocols. This compound presents the following primary risks:
-
Flammability: It is a highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.
-
Health Hazards:
-
Inhalation: Harmful if inhaled, it can cause respiratory tract irritation. High concentrations of vapor may lead to central nervous system effects such as headache, dizziness, drowsiness, and nausea.
-
Eye Contact: Causes serious eye irritation.
-
Skin Contact: Can cause skin irritation. Prolonged or repeated contact may lead to defatting of the skin and dermatitis.
-
Ingestion: May cause central nervous system depression.
-
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific experimental conditions, including the quantity of the substance being handled and the potential for exposure. A tiered approach to PPE selection ensures that the level of protection aligns with the level of risk.
| PPE Tier | Experimental Context | Mandatory PPE |
| Tier 1 | Handling small quantities (<10 mL) in a well-ventilated chemical fume hood. | Safety glasses with side shields, nitrile gloves, and a standard laboratory coat. |
| Tier 2 | Handling moderate quantities (10-100 mL) or when there is a risk of splashing. | Chemical splash goggles, nitrile gloves (double-gloving is recommended), and a chemical-resistant laboratory coat. A face shield worn over safety goggles is advised for tasks with a high risk of splashing. |
| Tier 3 | Handling large quantities (>100 mL) or when there is a potential for aerosol generation. | Chemical splash goggles and a face shield, chemical-resistant gloves (e.g., butyl rubber or neoprene), a chemical-resistant apron over a laboratory coat, and respiratory protection. A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if engineering controls are insufficient. |
Expert Insight: The choice of glove material is critical. While nitrile gloves offer good splash resistance for many chemicals, for prolonged contact or handling larger quantities, consulting the manufacturer's glove compatibility data is essential to ensure adequate protection.
Procedural Guidance: From Preparation to Disposal
A systematic workflow is essential for minimizing the risk of exposure and ensuring a safe experimental process.
Experimental Workflow
The following diagram outlines the critical steps for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Operational Plan
-
Preparation:
-
Always review the Safety Data Sheet (SDS) before use.
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep away from ignition sources and use non-sparking tools. Ground and bond all containers and receiving equipment to prevent static discharge.
-
-
Handling:
-
Wear the appropriate PPE as determined by the tiered table above.
-
Avoid breathing vapors or mists.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep in a flammables area away from heat and sources of ignition.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory and environmental safety.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Containerization: Collect liquid waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.
Emergency Response Protocol
In the event of an accidental release or exposure, a swift and informed response is critical.
Caption: Decision-making workflow for emergency response to a this compound incident.
-
In Case of a Spill: For small spills, use a non-combustible, inert absorbent material like sand or vermiculite, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth. Call a doctor if you feel unwell.
-
By adhering to these rigorous safety protocols, you can confidently handle this compound, fostering a secure and productive research environment.
References
-
CHEMM, Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency, Personal Protective Equipment. [Link]
-
Thermo Fisher Scientific, Safety Data Sheet. [Link]
-
Chemistry-For-Everyone, What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Link]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
